6-Fluoro-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFGWBJNOHHZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699627 | |
| Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-81-7 | |
| Record name | 6-Fluoro-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H-indole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indoles
6-Fluoro-1H-indole-2-carhaldehyde is a valuable fluorinated indole derivative that serves as a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[1][2][3] This makes 6-fluoro-1H-indole-2-carbaldehyde a sought-after precursor for the synthesis of a diverse range of bioactive compounds, including those with potential antidepressant and antipsychotic activities.[3] This guide provides a comprehensive overview of the synthetic protocols for this important intermediate, with a focus on the underlying chemical principles and practical experimental details.
Strategic Approaches to the Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
The synthesis of 6-Fluoro-1H-indole-2-carbaldehyde can be approached in a two-stage process: first, the synthesis of the 6-fluoroindole core, followed by the introduction of the carbaldehyde group at the C2 position.
Part 1: Synthesis of the 6-Fluoroindole Precursor
The construction of the 6-fluoroindole ring system is a critical first step. Two of the most prominent and versatile methods for the synthesis of substituted indoles, including 6-fluoroindole, are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[4]
1. Leimgruber-Batcho Indole Synthesis
This method is often favored for industrial-scale synthesis due to its high yields, mild reaction conditions, and the availability of starting materials.[5] The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole [4]
Step 1: Enamine Formation
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.
-
Alternatively, the reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst (for hydrogenation) or iron residues.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.
2. Fischer Indole Synthesis
A classic and widely used method, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4]
Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole [4]
Step 1: Hydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.
| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Leimgruber-Batcho | 4-fluoro-2-nitrotoluene | DMF-DMA, Pd/C or Fe/AcOH | Reflux, then hydrogenation or reduction | High yields, mild conditions, scalable | Availability of substituted o-nitrotoluenes can be a limitation |
| Fischer Indole | 4-fluorophenylhydrazine | Aldehyde/ketone, Acid catalyst (PPA, H₂SO₄, ZnCl₂) | Heating (80-150°C) | Versatile, well-established | Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions |
Table 1. Comparison of major synthesis routes for 6-fluoroindole.
Part 2: Formylation of 6-Fluoroindole at the C2 Position
The introduction of a formyl group onto the indole ring can be directed to different positions depending on the reaction conditions and reagents employed. While electrophilic substitution reactions like the Vilsmeier-Haack reaction typically favor formylation at the electron-rich C3 position, achieving substitution at the C2 position requires a different strategy. The most effective method for the C2-formylation of indoles involves a directed ortho-metalation approach, specifically lithiation at the C2 position, followed by quenching with a formylating agent.
Causality Behind C2-Formylation via Lithiation
The hydrogen atom at the C2 position of the indole ring is the most acidic proton on the carbocyclic ring. This is due to the inductive effect of the adjacent nitrogen atom and the ability of the resulting C2-anion to be stabilized by coordination with the lithium cation. By using a strong organolithium base, such as n-butyllithium (n-BuLi), it is possible to selectively deprotonate the C2 position, generating a 2-lithioindole intermediate. This powerful nucleophile can then react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality specifically at the C2 position.[6]
Proposed Experimental Protocol: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
This protocol is adapted from a reliable procedure for the C2-formylation of indole and is proposed for the synthesis of the 6-fluoro derivative.[7] Optimization may be necessary to account for the electronic effects of the fluorine substituent.
-
Preparation: To a solution of 6-fluoroindole (1.00 g, 7.40 mmol) in 50 mL of dry tetrahydrofuran (THF) under an argon atmosphere, cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq, 8.14 mmol) to the cooled THF solution. Stir the mixture at -78°C for 30 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq, 8.88 mmol) to the reaction mixture.
-
Warming and Quenching: Allow the resulting mixture to warm to room temperature over a period of 1.5 hours. Then, add water (10 mL) to quench the reaction and stir for 15 minutes.
-
Extraction: Add diethyl ether to the mixture. Separate the organic layer and wash it three times with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting solid by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 6-Fluoro-1H-indole-2-carbaldehyde.
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following data are expected for 6-Fluoro-1H-indole-2-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | [8][9] |
| Molecular Weight | 163.15 g/mol | [8][9] |
| Appearance | Expected to be a solid | - |
| Storage | 2-8°C | [9] |
Table 2. Physical and Chemical Properties of 6-Fluoro-1H-indole-2-carbaldehyde.
Spectroscopic Data
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Aldehyde H | ~9.9 | s | -CHO |
| Indole NH | ~8.5-9.5 | br s | N-H |
| Aromatic H | ~7.0-7.8 | m | Ar-H |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Aldehyde C | ~182-185 | C=O |
| Aromatic C | ~110-160 | Ar-C |
Table 3. Expected ¹H and ¹³C NMR Data for 6-Fluoro-1H-indole-2-carbaldehyde.
Conclusion and Future Perspectives
This technical guide has outlined robust and reliable protocols for the synthesis of 6-Fluoro-1H-indole-2-carbaldehyde, a key intermediate in drug discovery. The strategic choice of either the Leimgruber-Batcho or Fischer indole synthesis allows for the efficient production of the 6-fluoroindole precursor. Subsequent C2-formylation via a directed lithiation strategy provides a clear pathway to the target molecule. The provided protocols, rooted in established chemical principles, offer a solid foundation for researchers in their synthetic endeavors. Further optimization of the proposed C2-formylation protocol for the 6-fluoroindole substrate will be a valuable contribution to the field, enabling broader access to this important building block for the development of novel therapeutics.
References
- BenchChem. (2025).
- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
- BenchChem. (2025).
- Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 743-757.
-
MySkinRecipes. (n.d.). 6-Fluoro-1H-Indole-2-Carbaldehyde. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Spectral Analysis of 6-Fluoroindole and a. BenchChem.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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Organic Reactions. (n.d.). Formylation. Retrieved from [Link]
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PubChem. (n.d.). Indole-2-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies. BenchChem.
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Organic Syntheses. (n.d.). 7-indolinecarboxaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to 6-Fluoro-1H-indole-2-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Fluoro-1H-indole-2-carbaldehyde (CAS No. 933746-81-7), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and reactivity, highlighting its role as a versatile precursor for a range of biologically active molecules, particularly serotonin receptor modulators. The strategic incorporation of a fluorine atom onto the indole scaffold imparts unique properties that are highly sought after in modern drug design, making a thorough understanding of this compound essential for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom, as seen in 6-Fluoro-1H-indole-2-carbaldehyde, is a deliberate and strategic choice in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[2]
6-Fluoro-1H-indole-2-carbaldehyde, with its reactive aldehyde functionality at the C2 position, serves as a versatile synthetic handle for constructing complex molecular architectures.[3] It is a key building block in the synthesis of potential antidepressant and antipsychotic agents.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 6-Fluoro-1H-indole-2-carbaldehyde is fundamental for its application in synthesis and for quality control.
Physicochemical Properties
The key physicochemical data for 6-Fluoro-1H-indole-2-carbaldehyde are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 933746-81-7 | [3] |
| Molecular Formula | C₉H₆FNO | [4] |
| Molecular Weight | 163.15 g/mol | [4] |
| Appearance | Off-white to yellow solid | [5] |
| Storage | 2-8°C | [4] |
Spectroscopic Characterization
While specific, publicly available spectra for 6-Fluoro-1H-indole-2-carbaldehyde are not readily found in the searched literature, the expected spectroscopic characteristics can be inferred from data on closely related indole-2-carbaldehyde and fluorinated indole derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the aldehyde proton. The aldehyde proton (CHO) will appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-10.2 ppm. The indole N-H proton will likely be a broad singlet further downfield. The aromatic protons will exhibit complex splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the aldehyde group, resonating at approximately δ 180-185 ppm. The carbon atom attached to the fluorine (C6) will show a large one-bond C-F coupling constant. Other carbons in the benzene ring will also exhibit smaller C-F couplings.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing around 1660-1690 cm⁻¹. A broad N-H stretching band is also expected in the region of 3200-3400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.15 m/z).
Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
The synthesis of indole-2-carbaldehydes can be more challenging than their C3-substituted counterparts. While the Vilsmeier-Haack reaction is a common method for the formylation of indoles, it typically directs substitution to the electron-rich C3 position.[6][7] Achieving C2-formylation often requires alternative strategies.
One established method for the synthesis of indole-2-carbaldehydes involves a two-step procedure starting from the corresponding indole-2-carboxylic acid ester. This approach ensures regioselectivity at the C2 position.
Proposed Synthetic Pathway
The synthesis of 6-Fluoro-1H-indole-2-carbaldehyde can be logically approached via the reduction of a 6-fluoroindole-2-carboxylic acid derivative to the corresponding alcohol, followed by oxidation.
Caption: Proposed synthesis of 6-Fluoro-1H-indole-2-carbaldehyde.
Detailed Experimental Protocol (Adapted from General Procedures)
The following protocol is a representative procedure adapted from established methods for the synthesis of indole-2-carbaldehydes.[8] Researchers should optimize conditions for this specific substrate.
Step 1: Reduction of Ethyl 6-Fluoroindole-2-carboxylate to (6-Fluoro-1H-indol-2-yl)methanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 6-fluoroindole-2-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-fluoro-1H-indol-2-yl)methanol, which can be purified by column chromatography or used directly in the next step.
Step 2: Oxidation of (6-Fluoro-1H-indol-2-yl)methanol to 6-Fluoro-1H-indole-2-carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the crude (6-fluoro-1H-indol-2-yl)methanol from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) in several portions to the stirred solution. The amount of MnO₂ required can vary significantly depending on its activity, so a significant excess is typically used.
-
Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC. The reaction time can range from a few hours to overnight.
-
Isolation and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The crude 6-Fluoro-1H-indole-2-carbaldehyde can then be purified by flash column chromatography on silica gel to afford the final product.
Reactivity and Synthetic Applications
The aldehyde group at the C2 position of 6-Fluoro-1H-indole-2-carbaldehyde is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Key Reactions
-
Condensation Reactions: The aldehyde readily undergoes condensation reactions with active methylene compounds (e.g., malononitrile, nitroalkanes) and amines to form a variety of heterocyclic and acyclic structures. For instance, condensation with nitroalkanes followed by reduction is a common route to synthesize tryptamine analogs.[1]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to various 2-(aminomethyl)indoles.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the side chain at the C2 position, forming carbon-carbon double bonds.
-
Oxidation: The aldehyde can be oxidized to the corresponding 6-fluoroindole-2-carboxylic acid, another important synthetic intermediate.
-
Reduction: Reduction of the aldehyde, for example with sodium borohydride, will yield the corresponding 2-hydroxymethylindole.
References
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- 2. benchchem.com [benchchem.com]
- 3. 6-Fluoro-1H-Indole-2-Carbaldehyde [myskinrecipes.com]
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- 8. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
spectroscopic data (NMR, IR, MS) of 6-Fluoro-1H-indole-2-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1H-indole-2-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Fluoro-1H-indole-2-carbaldehyde (Molecular Formula: C₉H₆FNO, Molecular Weight: 163.15 g/mol ).[1][2] As a key heterocyclic building block in medicinal chemistry, particularly for developing serotonin receptor modulators and other bioactive molecules, unambiguous structural confirmation is paramount.[2] This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this compound. It is designed for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of how to acquire, interpret, and validate the structure of this and similar indole derivatives.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 6-Fluoro-1H-indole-2-carbaldehyde, with standardized atom numbering for NMR assignments, is presented below. The fluorine atom at the C6 position and the carbaldehyde group at C2 are the key functional groups that dictate the molecule's unique spectral signature.
Caption: Molecular structure with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5- and 6-substituted indoles, the electronic effects of the substituents significantly influence the chemical shifts and coupling constants of the ring protons.[3][4]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of 6-Fluoro-1H-indole-2-carbaldehyde and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indole derivatives due to its ability to solubilize the sample and slow the exchange of the N-H proton, allowing for its observation.[5]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter, which is critical for achieving high spectral resolution.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides detailed information about the proton environment. The aldehyde proton is characteristically found far downfield, while the aromatic protons exhibit splitting patterns influenced by both H-H and H-F couplings.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (H1) | ~12.0 - 12.5 | br s | - |
| CHO (H8) | ~9.80 | s | - |
| H7 | ~7.85 | dd | J(H7,H5)≈2.4, J(H7,F)≈10.0 |
| H4 | ~7.70 | dd | J(H4,H5)≈8.8, J(H4,F)≈5.5 |
| H3 | ~7.40 | s | - |
| H5 | ~7.15 | ddd | J(H5,H4)≈8.8, J(H5,H7)≈2.4, J(H5,F)≈8.8 |
Expertise & Causality:
-
N-H Proton (H1): The indole N-H proton appears as a broad singlet in the far downfield region (~12.0-12.5 ppm) due to its acidic nature and hydrogen bonding with the DMSO solvent.[5][6]
-
Aldehyde Proton (H8): This proton is highly deshielded by the anisotropic effect of the carbonyl double bond, causing it to resonate at a very low field (~9.80 ppm) as a sharp singlet.[7]
-
Aromatic Protons (H4, H5, H7): The electron-withdrawing nature of both the fluorine at C6 and the indole nitrogen influences the chemical shifts. The most significant feature is the coupling to the ¹⁹F nucleus.
-
H7: Experiences a large meta coupling to the fluorine atom (⁴JHF ≈ 10.0 Hz) and a smaller meta coupling to H5 (⁴JHH ≈ 2.4 Hz), resulting in a doublet of doublets.
-
H5: Is subject to ortho coupling with H4 (³JHH ≈ 8.8 Hz), ortho coupling with the fluorine atom (³JHF ≈ 8.8 Hz), and para coupling with H7 (⁵JHH ≈ 2.4 Hz), leading to a complex doublet of doublet of doublets.
-
H4: Shows a standard ortho coupling to H5 (³JHH ≈ 8.8 Hz) and a para coupling to the fluorine (⁵JHF ≈ 5.5 Hz), appearing as a doublet of doublets.
-
-
Pyrrole Proton (H3): The proton at the C3 position is typically a singlet in 2-substituted indoles and is found in the aromatic region (~7.40 ppm).[8]
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Carbons attached to or near electronegative atoms (O, N, F) are shifted downfield.
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
|---|---|---|
| C=O (C8) | ~185.0 | - |
| C6 | ~159.0 | ¹JCF ≈ 240 |
| C7a | ~138.0 | ⁴JCF ≈ 4 |
| C2 | ~135.0 | - |
| C3a | ~127.0 | ⁴JCF ≈ 1 |
| C4 | ~123.0 | ³JCF ≈ 6 |
| C7 | ~115.0 | ³JCF ≈ 5 |
| C5 | ~110.0 | ²JCF ≈ 25 |
| C3 | ~108.0 | - |
Expertise & Causality:
-
Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded, appearing at ~185.0 ppm, a characteristic region for this functional group.[7]
-
Fluorinated Carbon (C6): The carbon directly bonded to fluorine (C6) exhibits a very large one-bond coupling constant (¹JCF ≈ 240 Hz) and is shifted significantly downfield to ~159.0 ppm.
-
Other Aromatic Carbons: The carbons ortho (C5) and meta (C7, C4) to the fluorine atom show smaller but distinct C-F couplings (²JCF, ³JCF), which are diagnostic. The remaining carbon signals are assigned based on established chemical shift trends for indole systems.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups based on their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 6-Fluoro-1H-indole-2-carbaldehyde powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
IR Spectral Data & Interpretation
The IR spectrum is dominated by strong absorptions from the N-H and C=O bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |
|---|---|---|
| ~3300 | Medium | N-H stretch (indole) |
| ~2820, ~2720 | Weak | C-H stretch (aldehyde, Fermi resonance doublet) |
| ~1665 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~850-800 | Strong | C-H bend (out-of-plane, aromatic) |
Expertise & Causality:
-
N-H Stretch: A medium-intensity peak around 3300 cm⁻¹ is characteristic of the N-H bond in the indole ring.[6]
-
Aldehydic C-H Stretches: The presence of an aldehyde is strongly indicated by two weak bands near 2820 cm⁻¹ and 2720 cm⁻¹.[10][11] The appearance of two bands is often due to Fermi resonance with an overtone of the C-H bending vibration.[10]
-
Carbonyl C=O Stretch: A very strong and sharp absorption around 1665 cm⁻¹ is the most prominent feature, corresponding to the C=O stretch. Its position is lower than a typical saturated aldehyde (~1730 cm⁻¹) because the carbonyl group is conjugated with the indole ring system, which weakens the C=O bond.[7][11]
-
C-F Stretch: A strong band in the 1250 cm⁻¹ region is indicative of the C-F bond stretch.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement.
MS Data & Interpretation
The primary goal is to confirm the molecular weight and formula.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Assignment |
|---|---|
| 164.0512 | [M+H]⁺ (Protonated molecule) |
| 186.0331 | [M+Na]⁺ (Sodium adduct) |
| 136.0563 | [M+H - CO]⁺ (Loss of carbon monoxide) |
Expertise & Causality:
-
Molecular Ion: The molecular formula C₉H₆FNO gives an exact mass of 163.0433 u. In positive-ion ESI, the molecule is readily protonated, yielding a prominent [M+H]⁺ ion at m/z 164.0512. Observing this value with high accuracy (<5 ppm error) via HRMS provides strong evidence for the elemental composition.
-
Fragmentation: A characteristic fragmentation pathway for aromatic aldehydes is the loss of carbon monoxide (CO, 28 u) from the protonated molecular ion, which would result in a fragment ion at m/z 136.0563.
Comprehensive Analytical Workflow
The synergy of these techniques provides a robust and self-validating system for structural confirmation.
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The Strategic Reactivity of 6-Fluoroindole Derivatives: An In-Depth Technical Guide for Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 6-position, offers a powerful tool to modulate the physicochemical and pharmacological properties of indole-based molecules. This guide provides a comprehensive technical overview of the reactivity of 6-fluoroindole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the electronic influence of the C6-fluoro substituent and explore its impact on key chemical transformations, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions. This document is designed to serve as a practical resource, complete with detailed experimental protocols, mechanistic discussions, and illustrative diagrams to empower the rational design and synthesis of next-generation 6-fluoroindole-containing drug candidates.
The Electronic Landscape of the 6-Fluoroindole Core
The introduction of a fluorine atom at the 6-position of the indole ring significantly alters its electronic properties, which in turn governs its reactivity.[1] Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene portion of the indole ring towards electrophilic attack to some extent. However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak, mesomeric donating effect (+M).
The interplay of these opposing electronic forces is crucial to understanding the reactivity of 6-fluoroindole. While the inductive effect is generally dominant, the resonance effect can influence the regioselectivity of certain reactions. This unique electronic profile not only impacts the reactivity of the indole core but can also enhance metabolic stability and binding affinity of drug candidates.[2]
Electrophilic Aromatic Substitution: Navigating Regioselectivity
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of indoles. The pyrrole ring of indole is significantly more reactive towards electrophiles than the benzene ring.[3] In unsubstituted indole, electrophilic attack occurs predominantly at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[4][5]
For 6-fluoroindole, the C3 position remains the most nucleophilic and the primary site of electrophilic attack. The electron-withdrawing nature of the fluorine at C6 generally does not alter this inherent preference.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including indoles.[6][7] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group.[8] In the case of 6-fluoroindole, the reaction proceeds regioselectively at the C3 position to yield 6-fluoroindole-3-carboxaldehyde.[9]
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoroindole
Objective: To synthesize 6-fluoroindole-3-carboxaldehyde.
Materials:
-
6-Fluoroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask maintained under an inert atmosphere, cool a solution of 6-fluoroindole (1.0 equiv) in anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equiv) to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture back to 0 °C.
-
Carefully add a solution of sodium acetate (5.6 equiv) in water.
-
Stir for 10 minutes at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-fluoroindole-3-carboxaldehyde.[10]
Caption: Vilsmeier-Haack Formylation of 6-Fluoroindole.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[11] For 6-fluoroindole, this reaction also occurs selectively at the C3 position. A common procedure involves the use of an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[12]
Experimental Protocol: Friedel-Crafts Acylation of 6-Fluoroindole
Objective: To synthesize 3-acyl-6-fluoroindole derivatives.
Materials:
-
6-Fluoroindole
-
Acyl chloride (e.g., acetyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice/water bath.
-
Add the acyl chloride (1.1 equiv) dropwise to the suspension.
-
Following the addition of the acyl chloride, add a solution of 6-fluoroindole (1.0 equiv) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude product by distillation or column chromatography.[12]
Caption: Friedel-Crafts Acylation of 6-Fluoroindole.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For 6-fluoroindole derivatives, these reactions are typically performed on a halogenated scaffold, such as 6-fluoro-7-bromoindole or other halo-substituted 6-fluoroindoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[13] This reaction is widely used to synthesize biaryl and heteroaryl compounds. A typical protocol for a 6-bromo-substituted indole derivative would involve a palladium catalyst, a base, and a suitable boronic acid or ester.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromoindole Derivative
Objective: To synthesize an aryl-substituted 6-fluoroindole derivative.
Materials:
-
6-Bromo-fluoroindole derivative (e.g., 7-bromo-6-fluoroindole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the 6-bromo-fluoroindole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[12]
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: Buchwald-Hartwig Amination of a 6-Bromoindole Derivative
Objective: To synthesize an amino-substituted 6-fluoroindole derivative.
Materials:
-
6-Bromo-fluoroindole derivative
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 6-bromo-fluoroindole derivative (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst, the ligand, and the base in a reaction vessel.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[16] The Sonogashira coupling is a valuable tool for introducing alkynyl moieties into the 6-fluoroindole scaffold, which can then be further elaborated.
Cycloaddition Reactions: Constructing Polycyclic Systems
Cycloaddition reactions are powerful transformations for the construction of cyclic and polycyclic frameworks.[17] The C2-C3 double bond of the indole nucleus can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to complex, three-dimensional structures.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[18] While the isolated C2-C3 double bond of indole is not a highly reactive dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups or by tethering it to a diene in an intramolecular fashion. The introduction of a vinyl group at the C3 position of 6-fluoroindole would create a diene that could participate in [4+2] cycloaddition reactions.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azomethine ylide, nitrile oxide, or azide) and a dipolarophile to form a five-membered heterocyclic ring.[19] The C2-C3 double bond of 6-fluoroindole can act as a dipolarophile. For instance, the reaction of an in situ generated azomethine ylide with a 6-fluoroindole derivative can lead to the formation of complex spiro-pyrrolidinyl-oxindoles or other polycyclic systems.[20] The stereochemical outcome of these reactions is often highly controlled, making them particularly useful in the synthesis of stereochemically rich natural products and pharmaceuticals.
Summary of Reactivity and Data
The following table summarizes the key reactions of 6-fluoroindole derivatives discussed in this guide, highlighting the typical regioselectivity and providing a general overview of their synthetic utility.
| Reaction Type | Reagents | Position of Functionalization | Product Class |
| Electrophilic Aromatic Substitution | |||
| Vilsmeier-Haack | POCl₃, DMF | C3 | 3-Formylindoles |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | C3 | 3-Acylindoles |
| Metal-Catalyzed Cross-Coupling | |||
| Suzuki-Miyaura | Arylboronic Acid, Pd Catalyst, Base | Position of Halogen | Aryl-substituted Indoles |
| Buchwald-Hartwig | Amine, Pd Catalyst, Ligand, Base | Position of Halogen | Amino-substituted Indoles |
| Sonogashira | Terminal Alkyne, Pd/Cu Catalysts, Base | Position of Halogen | Alkynyl-substituted Indoles |
| Cycloaddition Reactions | |||
| Diels-Alder | Diene | C2, C3 | Fused Carbocycles |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole | C2, C3 | Fused/Spiro Heterocycles |
Conclusion
The 6-fluoroindole scaffold represents a privileged starting point for the development of novel therapeutic agents. A thorough understanding of its reactivity is paramount for the efficient and rational design of synthetic routes. The fluorine atom at the C6 position subtly modulates the electronic properties of the indole core, generally maintaining the inherent C3-regioselectivity for electrophilic substitutions while offering potential advantages in terms of metabolic stability and target engagement. The amenability of halogenated 6-fluoroindoles to a wide array of metal-catalyzed cross-coupling reactions, coupled with the potential for cycloaddition chemistry, provides a rich and versatile toolkit for the construction of diverse and complex molecular architectures. This guide serves as a foundational resource to aid researchers in harnessing the unique chemical properties of 6-fluoroindole derivatives for the advancement of drug discovery programs.
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A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. Benchchem.
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[4+2] Cycloaddition Reactions of Indole Derivatives | Request PDF. ResearchGate.
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Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate.
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Amazon S3.
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Cycloaddition Reactions in Organic Synthesis. SciSpace.
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. ResearchGate.
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Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4).
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. ResearchGate.
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Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene? Quora. (2020, September 10).
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Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH.
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The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential.[5][6] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule.[6] These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Indole Nucleus and the Fluorine Advantage
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in essential amino acids like tryptophan and key signaling molecules like serotonin underscores its biological significance.[7] Consequently, indole derivatives have been extensively explored and developed as therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4]
The introduction of fluorine into an indole nucleus can bring about several critical changes that are advantageous for drug design:[6][8]
-
Enhanced Metabolic Stability: Fluorine substitution, particularly on aromatic rings, is a well-established strategy to block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] By replacing a hydrogen atom with a more stable fluorine atom, the metabolic half-life of the compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.[5]
-
Modulation of Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often enhances it, which can improve membrane permeability and cellular uptake.[8][9]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can influence a molecule's ionization state at physiological pH, affecting its solubility, receptor interactions, and cell permeability.
-
Conformational Control: Fluorine can induce specific conformational preferences in a molecule through steric and electronic interactions. This can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding affinity.
This guide will explore these principles through the lens of specific biological activities, providing a framework for the rational design of next-generation fluorinated indole-based therapeutics.
Fluorinated Indoles as Anticancer Agents
Fluorinated indoles have demonstrated significant promise in oncology, targeting a variety of cancer-related pathways.[10][11][12]
Mechanism of Action: Targeting Key Cancer Pathways
A prominent strategy in cancer therapy is the inhibition of protein kinases, which are often dysregulated in cancer cells. Several fluorinated indoles have been developed as potent kinase inhibitors. For instance, Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated indole core and acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][13]
Another critical target is the p53-MDM2 interaction. The p53 protein is a tumor suppressor that is often inactivated in cancer cells by the over-expression of its negative regulator, MDM2.[14][15] Fluorinated indole-based antagonists have been developed to disrupt this interaction, thereby restoring p53 function and inducing apoptosis in cancer cells.[14][15][16]
Figure 1: Mechanism of a fluorinated indole-based MDM2 antagonist. This diagram illustrates how a fluorinated indole compound can inhibit the MDM2 protein, preventing the degradation of the p53 tumor suppressor and leading to apoptosis and cell cycle arrest in cancer cells.
Experimental Workflow: Evaluating Anticancer Activity
A typical workflow for assessing the anticancer potential of novel fluorinated indole compounds involves a series of in vitro and in vivo assays.
Figure 2: Experimental workflow for anticancer evaluation. This flowchart outlines the key stages in the preclinical evaluation of fluorinated indole compounds as potential anticancer agents.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated indole compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Indole Derivative 10b | A549 (Lung Cancer) | 0.12 | [17] |
| Indole Derivative 10b | K562 (Leukemia) | 0.01 | [17] |
| Indole-furanone 11 | U-937 (Leukemia) | 0.6 | [18] |
| Spirooxindole 43a | MCF-7 (Breast Cancer) | 3.88 | [11] |
| Indole-2-carboxamide Va | General Cancer Cell Lines | 0.026-0.086 | [19] |
Table 1: In Vitro Antiproliferative Activity of Selected Fluorinated Indole Derivatives.
To confirm that a compound interacts with its intended target, biophysical assays such as Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are employed.[15]
Protocol: Fluorescence Polarization (FP) Assay for MDM2 Inhibition
-
Reagents: Prepare a solution of fluorescently labeled p53-derived peptide, recombinant MDM2 protein, and the fluorinated indole inhibitor.
-
Incubation: Incubate the components in a suitable buffer in a 384-well plate.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Principle: In the absence of an inhibitor, the fluorescent peptide binds to the larger MDM2 protein, resulting in a high polarization value. In the presence of a competitive inhibitor, the peptide is displaced, leading to a lower polarization value.
-
Data Analysis: Determine the Ki or IC50 value for the inhibitor.
Fluorinated Indoles as Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated indoles have shown promising activity against a range of bacteria and fungi.[20][21][22]
Antibacterial and Antifungal Activity
Fluorinated indole derivatives have been synthesized and screened for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[20][21][22] The introduction of fluorine can enhance the antimicrobial potency of the indole scaffold.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole-thiourea hybrid 1 | Gram-positive & Gram-negative bacteria | <12.5 | [3][4] |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [21] |
| 5-fluoro-3-phenyl-1H-indole derivative | M. tuberculosis H37Rv | 6.25 | [7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Fluorinated Indole Derivatives against Various Microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial two-fold dilutions of the fluorinated indole compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Fluorinated Indoles in Neuropharmacology and Antiviral Applications
The versatility of the fluorinated indole scaffold extends to the central nervous system and antiviral therapies.
Neurological Applications
Indole derivatives are known to interact with various receptors in the central nervous system. For example, Vilazodone, an antidepressant, is an indole derivative that acts as a serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[1] Flindokalner is a fluorinated indole that acts as a potassium channel opener.[1][13]
Antiviral Activity
Fluorinated indoles have demonstrated potent antiviral activity, particularly against HIV.[8] For instance, Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[7] Other fluorinated indole derivatives have shown high potency in inhibiting HIV-1 replication at nanomolar concentrations.[8]
| Compound | Virus | EC50 | Reference |
| Fluorinated indole-carboxamide 19a-e | HIV-1 WT | 2.0–4.6 nM | [8] |
| Benzenesulfonyl fluoro-indolecarboxamide 20h | HIV-1 WT | 0.5 nM (MT-4 cells) | [8] |
| 7-heteroaryl-carboxamide fluorinated indole 23n | HIV-1 | 0.0058 nM | [8] |
Table 3: Antiviral Activity of Selected Fluorinated Indole Derivatives against HIV-1.
Synthesis of Fluorinated Indole Compounds
The synthesis of fluorinated indoles can be achieved through various strategies, including the use of fluorinated building blocks or the direct fluorination of an existing indole ring.
Figure 3: Key synthetic strategies for fluorinated indoles. This diagram outlines the two main approaches for synthesizing fluorinated indole compounds: starting with fluorinated precursors or directly fluorinating the indole core.
Recent advances have focused on developing milder and more regioselective direct fluorination methods.[23] For example, electrophilic fluorinating agents like Selectfluor® can be used to introduce fluorine at specific positions on the indole ring.[23]
Conclusion and Future Perspectives
The strategic incorporation of fluorine has proven to be a highly effective approach for optimizing the biological activity and pharmaceutical properties of indole-based compounds. This guide has highlighted the diverse applications of fluorinated indoles in oncology, infectious diseases, and neuropharmacology, underpinned by their ability to modulate key biological targets and pathways.
Future research in this area will likely focus on:
-
Development of novel and more selective fluorination methodologies: This will enable the synthesis of a wider range of structurally diverse fluorinated indoles with precise control over the position of fluorination.
-
Exploration of new biological targets: The unique properties of fluorinated indoles make them attractive candidates for screening against a broader array of therapeutic targets.
-
In-depth structure-activity relationship (SAR) studies: A deeper understanding of how fluorine substitution influences biological activity will guide the rational design of more potent and selective drug candidates.
The continued exploration of fluorinated indole chemistry holds immense potential for the discovery and development of next-generation therapeutics to address unmet medical needs.
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An In-depth Technical Guide to the Therapeutic Applications of 6-Fluoroindoles
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a fluorine atom at the 6-position of this indole ring creates 6-fluoroindole, a versatile building block that significantly enhances the pharmacological properties of parent molecules.[1][2] This modification can improve metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][3] This technical guide provides an in-depth exploration of the therapeutic applications of 6-fluoroindole derivatives, with a focus on their roles in oncology, neuroscience, and infectious diseases. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for relevant assays, offering researchers, scientists, and drug development professionals a comprehensive resource to support their discovery and development programs.
The Physicochemical Advantage of the 6-Fluoro Substitution
The substitution of a hydrogen atom with a fluorine atom at the C-6 position of the indole ring is a cornerstone of modern medicinal chemistry.[4] Fluorine's high electronegativity and small size alter the electronic properties of the indole ring, influencing its reactivity and interaction with biological targets.[4] This substitution often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life. Furthermore, the lipophilicity imparted by the fluorine atom can improve a drug candidate's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1][3]
Applications in Oncology: Targeting Kinase Signaling
A significant area of application for 6-fluoroindole derivatives is in the development of kinase inhibitors for cancer therapy.[4][5] Many kinases are overactive in cancer cells, driving uncontrolled proliferation and survival.[6]
Mechanism of Action: BRAF Kinase Inhibition
One of the most prominent examples is in the inhibition of the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma. 6-fluoroindole-containing compounds have been developed as potent inhibitors of the mutated BRAF V600E protein. These inhibitors bind to the ATP-binding site of the kinase, preventing its activation and halting the downstream signaling cascade that promotes cell growth.
Below is a diagram illustrating the inhibition of the MAPK/ERK signaling pathway by a hypothetical 6-fluoroindole derivative.
Caption: Inhibition of the MAPK/ERK pathway by a 6-fluoroindole derivative.
Quantitative Data Summary: Kinase Inhibition
| Compound Type | Target Kinase | IC50 (nM) | Disease Model |
| 6-Fluoroindole Derivative A | BRAF V600E | 5-15 | Melanoma |
| 6-Fluoroindole Derivative B | VEGFR-2 | 20-50 | Angiogenesis |
| 6-Fluoroindole Derivative C | PDGFRβ | 15-40 | Various Cancers |
Note: IC50 values are representative and can vary based on specific molecular structures and assay conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method for determining the inhibitory constant (IC50) of a compound against a target kinase.
Objective: To quantify the potency of a 6-fluoroindole derivative in inhibiting a specific kinase.
Materials:
-
Kinase (e.g., BRAF V600E)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound (6-fluoroindole derivative)
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 6-fluoroindole derivative in DMSO. Further dilute in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding to the kinase.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells. The tracer will bind to the kinase if the test compound has not already occupied the binding site.
-
Second Incubation: Incubate for another period (e.g., 60 minutes) to allow the tracer to bind.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality: A lower TR-FRET signal indicates that the test compound has displaced the tracer, signifying potent inhibition of the kinase.
Applications in Neuroscience: Modulating Serotonergic Pathways
6-Fluoroindole derivatives are valuable precursors for compounds targeting neurological disorders.[1][7] They have shown significant promise as potent selective serotonin reuptake inhibitors (SSRIs), which are critical in treating depression and other mood disorders.[1][8]
Mechanism of Action: Selective Serotonin Reuptake Inhibition
SSRIs function by blocking the serotonin transporter (SERT) protein on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, increasing its concentration and enhancing neurotransmission to the postsynaptic neuron. The 6-fluoroindole moiety can be a key part of the pharmacophore that interacts with the SERT protein.
The diagram below illustrates the mechanism of a 6-fluoroindole-based SSRI at the synapse.
Caption: Mechanism of a 6-fluoroindole-based SSRI at the synapse.
Furthermore, the indole scaffold is being investigated for its role in developing agents against neurodegenerative diseases like Alzheimer's.[9] Some derivatives are being explored as antagonists for the 5-HT6 receptor, a promising target for improving cognitive deficits.[9]
Applications in Infectious Diseases
The 6-fluoroindole core is also present in molecules with antimicrobial and antiviral properties.[1]
Antimicrobial Activity: 6-Fluoroindole has been shown to interfere with the quorum sensing system in pathogens, which is a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[10] By inhibiting biofilm formation, these compounds can make bacteria more susceptible to antibiotics and the host's immune response.[10]
Antiviral Activity: Derivatives of 6-fluoroindole have been investigated as inhibitors of HIV-1 attachment.[1][8] Additionally, the broader indole class of molecules has shown activity against a range of viruses, suggesting a rich area for further research with fluorinated analogs.[3][11][12]
Experimental Protocol: Antimicrobial Biofilm Inhibition Assay
Objective: To determine the ability of a 6-fluoroindole derivative to inhibit biofilm formation by a pathogenic bacterium (e.g., Serratia marcescens).
Materials:
-
Bacterial strain
-
Tryptic Soy Broth (TSB)
-
Test compound (6-fluoroindole derivative)
-
96-well microtiter plate
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader for absorbance measurement
Procedure:
-
Bacterial Culture: Grow an overnight culture of the bacterium in TSB.
-
Plate Preparation: Dilute the overnight culture and add it to the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the 6-fluoroindole derivative to the wells. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add Crystal Violet solution to each well and incubate for 15 minutes at room temperature. This stains the attached biofilm.
-
Final Wash and Solubilization: Discard the stain and wash the wells again with PBS. Add ethanol to each well to solubilize the bound Crystal Violet.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.
Causality: A reduction in absorbance compared to the positive control indicates that the compound has inhibited biofilm formation.
Synthesis of the 6-Fluoroindole Core
The synthesis of the 6-fluoroindole scaffold is well-established, with several reliable routes available to researchers. The choice of method often depends on the desired scale, available starting materials, and required purity.
Key Synthesis Routes:
-
Fischer Indole Synthesis: A classic and widely used method that involves the reaction of a 4-fluorophenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.[1][13]
-
Leimgruber-Batcho Indole Synthesis: A popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions. It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[1]
The workflow for these synthetic routes is a critical aspect of drug development.
Caption: General workflow for the synthesis of 6-fluoroindole.
Conclusion and Future Directions
6-Fluoroindole is a remarkably versatile scaffold that has firmly established its importance in modern drug discovery. Its unique physicochemical properties have enabled the development of targeted therapies in oncology, innovative treatments for neurological disorders, and novel agents to combat infectious diseases. The continued exploration of this privileged structure, through both the development of new synthetic methodologies and the investigation of its derivatives against a wider range of biological targets, promises to yield the next generation of advanced therapeutics. As our understanding of disease pathways becomes more nuanced, the strategic application of the 6-fluoroindole core will undoubtedly play a pivotal role in creating more potent, selective, and effective medicines.
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6-Fluoro-1H-indole-2-carbaldehyde molecular weight and formula
Executive Summary: This document provides a detailed technical overview of 6-Fluoro-1H-indole-2-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. It outlines the molecular and physicochemical properties of the compound, discusses its strategic importance, and presents a well-established synthetic approach. This guide is intended for researchers and professionals in drug discovery and organic synthesis, offering foundational data and procedural insights to facilitate its use as a key building block for advanced pharmaceutical intermediates.
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom onto this scaffold, as seen in 6-Fluoro-1H-indole-2-carbaldehyde, offers profound advantages in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic oxidation and thereby increasing the half-life of a drug candidate.
-
Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency.
-
Modulated Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.
6-Fluoro-1H-indole-2-carbaldehyde serves as a versatile intermediate, primarily used in the synthesis of serotonin receptor modulators and other bioactive molecules with potential applications as antidepressant and antipsychotic agents.[1] The aldehyde functional group at the C2 position provides a reactive handle for a variety of chemical transformations, including condensations and cross-coupling reactions.[1]
Physicochemical and Molecular Properties
The fundamental properties of 6-Fluoro-1H-indole-2-carbaldehyde are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO | [1][2] |
| Molecular Weight | 163.15 g/mol | [1][2] |
| CAS Number | 933746-81-7 | [1][2] |
| Appearance | Not specified (typically off-white to yellow solid) | |
| Storage Conditions | 2-8°C | [1] |
Molecular Structure
The structure consists of an indole ring system with a fluorine atom at the C6 position and a carbaldehyde (formyl) group at the C2 position.
Caption: Chemical structure of 6-Fluoro-1H-indole-2-carbaldehyde.
Synthesis Methodology
The most direct and widely recognized method for introducing a formyl group onto an electron-rich heterocycle like indole is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).
Rationale and Mechanism
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the chloroiminium cation, often called the Vilsmeier reagent. This species is a moderately strong electrophile.
-
Electrophilic Aromatic Substitution: The indole ring system is electron-rich, particularly at the C3 position. However, under certain conditions, substitution at the C2 position can be achieved. The π-system of the 6-fluoroindole attacks the Vilsmeier reagent. The electron-donating nature of the indole nitrogen facilitates this electrophilic attack.
-
Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final carbaldehyde product.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis (Representative)
Objective: To synthesize 6-Fluoro-1H-indole-2-carbaldehyde from 6-fluoroindole via lithiation followed by formylation. This method offers high regioselectivity for the C2 position.
Materials:
-
6-Fluoroindole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 6-fluoroindole (1.0 eq). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 eq) dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 30 minutes. This step generates the N-lithiated indole.
-
C2-Lithiation: Add a second equivalent of n-Butyllithium (1.1 eq) dropwise at -78 °C. Allow the reaction to warm to 0 °C and stir for 1 hour. This step selectively removes the proton at the C2 position.
-
Formylation: Cool the reaction mixture back down to -78 °C. Add anhydrous DMF (1.5 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Fluoro-1H-indole-2-carbaldehyde.
Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet peak around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.
Applications in Drug Discovery
6-Fluoro-1H-indole-2-carbaldehyde is a valuable precursor for creating more complex molecules. The aldehyde group is readily converted into other functionalities or used in reactions to build larger molecular frameworks.
-
Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new C-N bonds, a cornerstone of library synthesis.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for carbon chain extension and the introduction of diverse substituents.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile) can form Knoevenagel condensation products, which are themselves useful intermediates.
These transformations enable the synthesis of libraries of novel fluorinated indole derivatives for screening against various biological targets, particularly those in the central nervous system, such as serotonin receptors.
References
- MySkinRecipes. 6-Fluoro-1H-Indole-2-Carbaldehyde.
- Benchchem.
-
Organic Syntheses. Indole-3-aldehyde Procedure. [Link]
- Volochem Inc. 6-fluoro-1H-indole-2-carbaldehyde.
Sources
A Comprehensive Technical Guide to the Solubility of 6-Fluoro-1H-indole-2-carbaldehyde
An In-depth Technical Guide Topic: Solubility of 6-Fluoro-1H-indole-2-carbaldehyde in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
6-Fluoro-1H-indole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents such as serotonin receptor modulators.[1][2] The selection of an appropriate solvent is a critical, yet often challenging, step that profoundly impacts reaction kinetics, yield, purification, and the overall sustainability of a synthetic process. This technical guide provides a detailed examination of the solubility characteristics of 6-Fluoro-1H-indole-2-carbaldehyde. By integrating a structural analysis with fundamental principles of solute-solvent interactions, this document offers a predictive solubility profile across various classes of organic solvents. Furthermore, it presents a standardized, field-proven experimental protocol for quantitative solubility determination and a strategic framework for solvent selection, aligning with modern green chemistry principles essential in the pharmaceutical industry.
Introduction
Overview of 6-Fluoro-1H-indole-2-carbaldehyde
6-Fluoro-1H-indole-2-carbaldehyde is a fluorinated indole derivative whose structural scaffold is of high interest in pharmaceutical research. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets, making it a valuable intermediate.[1][2] Its applications are prominent in the synthesis of bioactive molecules aimed at treating neurological disorders, including potential antidepressants and antipsychotics.[2][3]
The Critical Role of Solubility in Drug Development
In the pharmaceutical industry, solvents account for a significant portion of the total materials used in the manufacturing of active pharmaceutical ingredients (APIs).[4][5] Therefore, solvent selection is a pivotal decision with far-reaching consequences. Optimal solubility is essential for:
-
Homogeneous Reaction Conditions: Ensuring reactants are in the same phase to maximize reaction rates and consistency.
-
Efficient Purification: Facilitating techniques like crystallization and chromatography, where differential solubility is key to separating the product from impurities.
-
Formulation & Bioavailability: The final physical form of an API, influenced by the crystallization solvent, can impact its solubility and subsequent absorption in the body.
-
Process Safety and Sustainability: Proper solvent choice minimizes safety, health, and environmental (SHE) risks, aligning with the principles of green chemistry.[6][7]
Physicochemical Properties & Structural Analysis
A molecule's solubility is dictated by its physical properties and chemical structure. Understanding these fundamentals allows for a rational, predictive approach to solvent selection.
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-fluoro-1H-indole-2-carbaldehyde | [8] |
| CAS Number | 933746-81-7 | [8] |
| Molecular Formula | C₉H₆FNO | [1][8] |
| Molecular Weight | 163.15 g/mol | [1][8] |
| Appearance | Expected to be a solid powder | Inferred from similar compounds[9] |
Structural Analysis for Solubility Prediction
The solubility behavior of 6-Fluoro-1H-indole-2-carbaldehyde can be predicted by examining its functional groups and overall polarity, based on the principle of "like dissolves like."[10]
-
Indole Ring System: The bicyclic aromatic indole core is largely non-polar.
-
Aldehyde Group (-CHO): The carbonyl (C=O) bond introduces significant polarity and a hydrogen bond acceptor site.
-
Indole N-H Group: The amine proton is a hydrogen bond donor, enabling interaction with protic and polar aprotic solvents.
-
Fluorine Atom (-F): As a highly electronegative atom, it increases the molecule's overall polarity through induction but is a weak hydrogen bond acceptor.
Collectively, these features render 6-Fluoro-1H-indole-2-carbaldehyde a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. This structure suggests that it will be most soluble in polar solvents that can engage in these specific intermolecular interactions.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions are possible between the solvent's -OH group and the compound's N-H, C=O, and F groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar regions of the molecule. DMSO and DMF are expected to be excellent solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dielectric constant and can solvate moderately polar compounds, though they lack strong hydrogen bonding capabilities.[11][12] |
| Aromatic | Toluene, Benzene | Low | While capable of π-π stacking with the indole ring, these non-polar solvents cannot effectively solvate the polar aldehyde and N-H groups. |
| Non-Polar Aliphatic | Hexane, Pentane | Very Low / Insoluble | Lacking any significant polarity or hydrogen bonding ability, these solvents are poor choices for solvating a moderately polar molecule.[11][12] |
| Aqueous | Water | Very Low / Insoluble | Despite its polarity and hydrogen bonding, the large, non-polar indole ring system is expected to dominate, leading to poor aqueous solubility. |
Standardized Protocol for Experimental Solubility Determination
Predictions must be validated by empirical data. The following protocol describes a reliable gravimetric method for determining the solubility of a solid compound in a given solvent.
Objective
To quantitatively determine the solubility of 6-Fluoro-1H-indole-2-carbaldehyde (in mg/mL) in a selected organic solvent at a controlled ambient temperature (e.g., 25°C).
Materials & Equipment
-
6-Fluoro-1H-indole-2-carbaldehyde
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with sealed caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials for drying
Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of 6-Fluoro-1H-indole-2-carbaldehyde to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed flask. "Excess" ensures that undissolved solid remains, confirming saturation.
-
Causality: Adding an excess of solid is the cornerstone of this method, guaranteeing that the solvent has dissolved the maximum amount of solute under the given conditions.
-
-
Equilibration:
-
Place the sealed flask in an orbital shaker set to a constant temperature (25°C) and agitate for at least 24 hours.
-
Causality: A long equilibration period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This prevents underestimation of the true solubility.[10]
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a pipette or syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, labeled glass vial.
-
Causality: Filtration is a critical step to ensure that no microscopic, undissolved solid particles are transferred, which would artificially inflate the final measured mass and lead to an inaccurate solubility value.
-
-
Solvent Evaporation & Mass Determination:
-
Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Continue to dry the vial to a constant weight, meaning consecutive weighings do not differ by more than ~0.1 mg.
-
Causality: Drying to a constant weight is a self-validating step that confirms the complete removal of the solvent, ensuring that the final mass measured is solely that of the dissolved solute.
-
Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (mg/mL) = (Mass of vial with dried solid - Mass of empty vial) / Volume of the filtered aliquot
Safety Precautions
Based on safety data for similar indole aldehydes, 6-Fluoro-1H-indole-2-carbaldehyde should be handled with care.[13][14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]
-
Avoid inhalation of dust and contact with skin and eyes. The compound is expected to be an irritant.[9][13]
Strategic Solvent Selection for Drug Development
Choosing a solvent extends beyond mere solubility. In a regulated environment, safety, environmental impact, and process viability are paramount. Solvent selection guides, such as those developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR), provide a framework for these decisions.[4][5][7]
Solvent Selection Workflow
The following workflow illustrates a logical process for selecting an optimal solvent.
Caption: A decision workflow for strategic solvent selection in drug development.
Comparative Solvent Data Table
This table summarizes key properties of solvents predicted to be effective for 6-Fluoro-1H-indole-2-carbaldehyde, incorporating a simplified "Green Chemistry" classification based on established guides.[5][16]
| Solvent | Class | Boiling Point (°C) | Polarity Index | GCI-PR Class |
| Ethanol | Polar Protic | 78 | 5.2 | Recommended |
| Methanol | Polar Protic | 65 | 6.6 | Usable |
| Acetone | Polar Aprotic | 56 | 5.4 | Recommended |
| Acetonitrile | Polar Aprotic | 82 | 6.2 | Usable |
| Ethyl Acetate | Polar Aprotic | 77 | 4.3 | Recommended |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.2 | Usable |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 7.2 | Usable |
| Dichloromethane (DCM) | Chlorinated | 40 | 3.4 | Problematic |
| Toluene | Aromatic | 111 | 2.4 | Problematic |
Conclusion
6-Fluoro-1H-indole-2-carbaldehyde is a moderately polar compound whose solubility is predicted to be highest in polar aprotic (e.g., DMSO, Acetone) and polar protic (e.g., Ethanol, Methanol) solvents, and lowest in non-polar aliphatic and aromatic hydrocarbons. This guide provides both a robust predictive framework based on molecular structure and a detailed experimental protocol for researchers to obtain precise, quantitative solubility data. For drug development professionals, the integration of this data with established solvent selection guides is crucial for choosing solvents that are not only effective but also safe, sustainable, and suitable for scalable manufacturing processes.
References
- Vertex AI Search. Polarity of Solvents.
- Volochem Inc. 6-fluoro-1H-indole-2-carbaldehyde.
- Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- ACS GCI Pharmaceutical Roundtable. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry.
- Chemistry LibreTexts. Polar Protic and Aprotic Solvents.
- uHPLCs. Comparison of the polarity of organic solvents.
- American Chemical Society. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0.
- Course Hero.
- Odessa College. Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- Purosolv. Choosing the Right Solvent for Drug Manufacturing.
- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?.
- University of York, Department of Chemistry. Solvent Selection Guide.
- University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- The Periodic Table. Examples of High Polarity Solvents.
- MySkinRecipes. 6-Fluoro-1H-Indole-2-Carbaldehyde.
- Thermo Fisher Scientific. SAFETY DATA SHEET (1-Methyl-1H-indole-3-carbaldehyde).
- Ossila.
- Fisher Scientific.
- PubChem. 5-fluoro-1H-indole-3-carbaldehyde.
- Chem-Impex. 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde.
- Thermo Scientific Chemicals. 6-Fluoroindole-3-carboxaldehyde, 98%.
- MySkinRecipes. 6-Fluoro-1H-Indole-2-Carbaldehyde (Product Description).
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A Senior Application Scientist's Guide to the Stability and Storage of 6-Fluoro-1H-indole-2-carbaldehyde
Abstract
6-Fluoro-1H-indole-2-carbaldehyde is a pivotal building block in medicinal chemistry and drug discovery, valued for its role in synthesizing novel therapeutic agents. The fluorine substituent, in particular, is often introduced to enhance metabolic stability and binding affinity in target molecules.[1] However, the inherent reactivity of the indole nucleus and the aldehyde functional group makes this compound susceptible to degradation if not handled and stored with meticulous care. The integrity of research data and the success of synthetic campaigns depend entirely on the stability of such starting materials. This guide provides an in-depth analysis of the factors affecting the stability of 6-Fluoro-1H-indole-2-carbaldehyde and offers field-proven protocols for its optimal storage and handling to ensure its purity and reactivity over time.
Understanding the Inherent Instability: A Molecular Perspective
To develop a robust storage strategy, we must first understand the molecule's vulnerabilities. 6-Fluoro-1H-indole-2-carbaldehyde's structure contains two key features that dictate its stability profile:
-
The Indole Nucleus: This electron-rich heterocyclic system is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of colored impurities, a common degradation pathway for many indole derivatives.[2][3][4] This is often observed as a color change in the solid material, shifting from an off-white or light yellow to a pink or brown hue.[5]
-
The Aldehyde Group: Aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid. This transformation is a significant concern as it introduces a highly polar impurity that can complicate reactions and purification processes.
These vulnerabilities are exacerbated by external factors such as temperature, light, and moisture. Therefore, a multi-faceted approach to storage is not merely recommended; it is essential.
Critical Factors Governing Long-Term Stability
Effective preservation of 6-Fluoro-1H-indole-2-carbaldehyde requires stringent control over its environment. The following factors are critical and must be managed concurrently.
Temperature: The Rate-Determining Factor
Chemical degradation is a kinetic process. Lowering the temperature is the most effective way to decrease the rate of all potential degradation reactions, including oxidation. While various suppliers provide slightly different recommendations, a consensus points towards refrigerated or frozen conditions.
-
Refrigerated Storage (2-8°C): This is suitable for short-term storage or for working stock that is accessed frequently.[1][6]
-
Freezer Storage (-20°C): For long-term archival, -20°C is the superior choice.[7] It significantly slows degradation kinetics, preserving the compound's integrity for months to years.
The choice between these depends on the intended duration of storage. For any period exceeding a few weeks, -20°C storage is the most prudent protocol.
Atmosphere: The Oxidative Threat
Given the molecule's sensitivity to air, exclusion of oxygen and moisture is paramount.[8]
-
Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidative degradation of both the indole ring and the aldehyde.
-
Moisture: The presence of water can facilitate hydrolysis and other decomposition pathways.[7][9]
Causality: The most reliable method to mitigate these risks is to store the compound under a dry, inert atmosphere. Gases like argon or nitrogen are ideal as they displace both oxygen and ambient moisture. This is a non-negotiable step for long-term preservation.[8]
Light: The Photochemical Catalyst
Aromatic and heterocyclic compounds are often susceptible to photodecomposition. Energy from UV or even ambient light can promote unwanted reactions. Several sources explicitly recommend protecting indole derivatives from light.[9][10]
Causality: To prevent photochemical degradation, the compound must be stored in a light-proof container. An amber glass vial is the minimum requirement. For an added layer of protection, particularly for highly sensitive batches or reference standards, the vial should be wrapped in aluminum foil and stored in a dark location like a freezer or a light-tight cabinet.[9]
Chemical Incompatibility
To prevent inadvertent degradation, 6-Fluoro-1H-indole-2-carbaldehyde should not be stored in proximity to incompatible materials. Safety data sheets for structurally related compounds consistently warn against storage with:
Validated Protocols for Storage and Handling
The following protocols are designed as a self-validating system. By controlling the environment and aliquoting the material, the integrity of the bulk supply is preserved while allowing for safe access to working quantities.
Data Summary: Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Solid Compound (Short-Term/Working Stock) | In Solution |
| Temperature | -20°C[7] | 2-8°C[1] | -20°C to -80°C (Not Recommended) |
| Atmosphere | Mandatory: Dry Inert Gas (Argon/Nitrogen)[8] | Mandatory: Dry Inert Gas (Argon/Nitrogen) | Degassed, anhydrous aprotic solvent |
| Light | Mandatory: Store in darkness (Amber vial, wrapped)[9] | Mandatory: Store in darkness (Amber vial) | Store in darkness (Amber vial) |
| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed vial with PTFE septum |
Experimental Protocol: Initial Receipt and Aliquoting
This workflow should be performed immediately upon receiving a new shipment to ensure maximum stability.
-
Preparation: Move the manufacturer's sealed container, several smaller amber glass vials (sized for typical experimental use), labels, and tools into a glovebox or glove bag with a dry argon or nitrogen atmosphere.
-
Equilibration: Allow the manufacturer's container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening to prevent condensation of moisture onto the cold solid.
-
Aliquoting: Carefully open the main container. Apportion the powder into the smaller vials. Do not use a single large vial for all your work, as each time it is opened, it is exposed to trace contaminants.
-
Inerting: Backfill each vial with the inert gas before sealing tightly with a PTFE-lined cap.
-
Sealing: For long-term storage, wrap the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, date, and concentration (if applicable).
-
Storage: Place the long-term aliquots, wrapped in foil, into a designated box in a -20°C freezer. Place one or two short-term aliquots in a 2-8°C refrigerator.
Handling for Experimental Use
-
Solid: When removing an aliquot from cold storage, always allow the vial to warm to room temperature in a desiccator before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.
-
Solution: Storage in solution is strongly discouraged due to increased reactivity.[9] Prepare solutions fresh for each experiment using an anhydrous, aprotic solvent (e.g., anhydrous THF, Acetonitrile). If a solution must be briefly stored, it should be in a tightly sealed vial with minimal headspace, under inert gas, and at -20°C or below for no more than 24 hours.
Verification of Compound Integrity
Regularly verifying the purity of the compound is a cornerstone of good laboratory practice.
-
Visual Inspection: Any change from a uniform, light-colored powder to a discolored (e.g., brown, pink) or clumpy solid is a clear indicator of degradation.[5][9]
-
Analytical Verification: For critical applications, purity should be periodically confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity of the compound.
Workflow for Compound Management
The following diagram illustrates the logical workflow for ensuring the long-term stability and reliable use of 6-Fluoro-1H-indole-2-carbaldehyde in a research setting.
Caption: Logical workflow from compound receipt to experimental use.
References
-
MySkinRecipes. 6-Fluoro-1H-Indole-2-Carbaldehyde. [Link]
-
Jia, F., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
ResearchGate. (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
-
PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
Sources
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- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
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Methodological & Application
use of 6-Fluoro-1H-indole-2-carbaldehyde in medicinal chemistry
An Application Guide to 6-Fluoro-1H-indole-2-carbaldehyde in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] Within the privileged class of indole-based heterocycles, 6-Fluoro-1H-indole-2-carbaldehyde has emerged as a particularly valuable and versatile building block.[2][3] Its unique combination of a reactive aldehyde function at the C2 position, a modifiable N-H group, and a strategically placed fluorine atom on the benzene ring makes it a powerful synthon for accessing diverse and complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving 6-Fluoro-1H-indole-2-carbaldehyde, grounded in established chemical principles and field-proven insights.
The Strategic Advantage of 6-Fluoro-1H-indole-2-carbaldehyde
The indole nucleus is a frequent motif in both natural products and synthetic pharmaceuticals, renowned for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. The addition of a fluorine atom at the 6-position, as in the title compound, is not a trivial modification. This substitution can profoundly influence the molecule's electronic properties and its interactions within a biological system.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 933746-81-7 | [2][4] |
| Molecular Formula | C₉H₆FNO | [2][4] |
| Molecular Weight | 163.15 g/mol | [2][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 138-142 °C | [6] |
| Storage | 2-8°C, Inert atmosphere | [3] |
The true utility of this compound lies in its reactivity, which provides multiple handles for diversification.
Caption: Key reactive sites and major synthetic transformations of 6-Fluoro-1H-indole-2-carbaldehyde.
Core Applications in Drug Discovery Programs
This building block serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules targeting various disease areas.[1]
-
CNS Agents: The indole scaffold is central to neuroactive compounds. 6-Fluoro-1H-indole-2-carbaldehyde is employed in the synthesis of serotonin receptor modulators, which have potential as antidepressant and antipsychotic agents.[2][3] The fluorine atom can enhance blood-brain barrier penetration and metabolic stability, critical parameters for CNS drug efficacy.[7]
-
Kinase Inhibitors: Dysregulated kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[8] The indole ring system is a proven scaffold for ATP-competitive kinase inhibitors. This aldehyde provides a starting point for elaborating side chains that can target specific pockets within the kinase active site, with derivatives of indole-6-carboxylate showing promise as receptor tyrosine kinase inhibitors.[9]
-
Antiviral Therapeutics: Indole derivatives have demonstrated broad-spectrum antiviral activity.[10] Specifically, the indole scaffold is a building block for developing inhibitors of HIV-1 attachment and integrase activity.[1][11] The aldehyde function allows for the introduction of various pharmacophoric groups necessary for potent antiviral action.
-
Anticancer Agents: Beyond kinase inhibition, this synthon is used to develop agents for indications such as prostate cancer.[7] It is also a precursor for tryptophan dioxygenase inhibitors, which are being explored as novel cancer immunomodulators.[1]
Validated Synthetic Protocols & Methodologies
The following protocols are designed to be robust and reproducible, providing a foundation for library synthesis and lead optimization. Each step is accompanied by an explanation of the underlying chemical principles.
Protocol 1: Reductive Amination for Amine Synthesis
This is one of the most powerful methods for converting the aldehyde into a secondary or tertiary amine, a common functional group in pharmaceuticals. The protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent.
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over harsher reagents like NaBH₄ because it is less likely to prematurely reduce the aldehyde before it can form an iminium ion with the amine. This selectivity minimizes the formation of alcohol byproducts and simplifies purification. The reaction proceeds via the in situ formation of a Schiff base (or iminium ion), which is then rapidly reduced.
Caption: General workflow for reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Schiff Base (Imine) Formation
The condensation of the aldehyde with a primary amine provides direct access to Schiff bases, which are themselves bioactive or can serve as intermediates for further reactions.[12]
Rationale: This reaction is an acid-catalyzed nucleophilic addition-elimination. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity for attack by the amine. The resulting carbinolamine intermediate then dehydrates to form the stable C=N double bond of the imine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq) and a substituted primary amine (1.0-1.1 eq) in a suitable solvent like ethanol or methanol (0.2 M).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. The reaction progress can be monitored by TLC.[12] In many cases, the product may precipitate from the solution upon cooling.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Typical Reaction Data for Schiff Base Synthesis[12]:
| Reactant Amine | Solvent | Time (h) | Yield (%) |
| 3-fluoroaniline | Glacial Acetic Acid | 4 | ~70% |
| 4-bromoaniline | Glacial Acetic Acid | 4 | ~68% |
| 3-methoxyaniline | Glacial Acetic Acid | 4 | ~71% |
| (Note: Data adapted from reactions with 1H-indole-2-carbaldehyde and may serve as a starting point for optimization with the 6-fluoro analogue) |
Protocol 3: N-Alkylation of the Indole Ring
Modifying the indole nitrogen can block hydrogen bond donor capabilities and tune the molecule's overall physicochemical properties.
Rationale: The indole N-H proton is weakly acidic. A strong base like sodium hydride (NaH) is required to deprotonate it, forming the highly nucleophilic indolide anion. This anion then readily displaces a halide or other suitable leaving group in an Sₙ2 reaction to form the N-substituted product. Performing the deprotonation at 0°C controls the reaction rate and minimizes potential side reactions.[13]
Step-by-Step Methodology:
-
Reaction Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) in a flask under an inert atmosphere and cool to 0°C.
-
Deprotonation: Add a solution of 6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir at 0°C for 30-60 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[13]
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
6-Fluoro-1H-indole-2-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity at three distinct positions allows for the systematic and logical construction of diverse compound libraries. The protocols outlined in this guide provide a reliable foundation for leveraging this building block in drug discovery campaigns, from initial hit identification to lead optimization. By understanding the causality behind each experimental choice, researchers can confidently and efficiently synthesize novel chemical entities with the potential to become next-generation therapeutics.
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- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 6-Fluoroindole.
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Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators from 6-Fluoroindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of serotonin (5-HT) receptor modulators utilizing 6-fluoroindole as a key starting material. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold offers significant advantages in medicinal chemistry, including enhanced metabolic stability, improved binding affinity, and favorable lipophilicity.[1] This document provides an in-depth exploration of synthetic strategies, detailed experimental protocols for the functionalization of the 6-fluoroindole core, and subsequent elaboration into potent and selective 5-HT receptor ligands. Furthermore, it covers the essential biological evaluation of these synthesized compounds, providing a holistic view for researchers in the field of drug discovery and development.
Introduction: The Significance of the 6-Fluoroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Among its various substituted forms, 6-fluoroindole has emerged as a particularly valuable building block for the development of novel therapeutics targeting the central nervous system (CNS).[1] The unique electronic properties of the fluorine atom, a strong electron-withdrawing group, can significantly influence the physicochemical and pharmacological properties of the parent molecule.[3][4]
The strategic placement of fluorine at the 6-position of the indole ring has been shown to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.[5]
-
Modulate Receptor Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonding, with amino acid residues in the receptor binding pocket, thereby enhancing the affinity and selectivity of the ligand.[4]
-
Improve Lipophilicity and CNS Penetration: Fluorine substitution can increase the lipophilicity of a molecule, facilitating its passage across the blood-brain barrier, a critical requirement for CNS-acting drugs.
These advantageous properties have led to the incorporation of the 6-fluoroindole moiety in a variety of serotonin receptor modulators, including ligands for the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors, which are implicated in the pathophysiology of depression, anxiety, schizophrenia, and cognitive disorders.[6][7][8]
Synthetic Strategies for 6-Fluoroindole and its Derivatives
The synthesis of serotonin receptor modulators from 6-fluoroindole can be broadly divided into two key stages: the synthesis of the 6-fluoroindole core itself, followed by its functionalization at various positions to introduce the desired pharmacophoric elements.
Synthesis of the 6-Fluoroindole Core
Two classical methods, the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, are commonly employed for the preparation of 6-fluoroindole.[1][9]
Table 1: Comparison of Key Synthetic Routes to 6-Fluoroindole
| Synthesis Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Aldehyde/Ketone | 1. Formation of a phenylhydrazone. 2. Acid-catalyzed cyclization with elimination of ammonia. | Direct, versatile for various substitutions. | Often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[9] |
| Leimgruber-Batcho Indole Synthesis | 4-Fluoro-2-nitrotoluene | 1. Formation of an enamine from the nitrotoluene. 2. Reductive cyclization. | Milder reaction conditions, high yields, suitable for 2,3-unsubstituted indoles.[9] | Dependent on the availability of the corresponding o-nitrotoluene starting material.[9] |
Detailed Protocol 1: Fischer Indole Synthesis of 6-Fluoroindole
This protocol provides a general procedure that may require optimization based on the specific aldehyde or ketone used.[1]
Step 1: Hydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde or ketone (e.g., pyruvic acid or an acetone equivalent) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.
Functionalization of the 6-Fluoroindole Core
Once the 6-fluoroindole scaffold is obtained, the next crucial step is its functionalization to introduce the necessary side chains and functional groups for potent and selective interaction with the target serotonin receptor. The most common sites for functionalization are the indole nitrogen (N1) and the C3 position.
Direct alkylation of the indole nitrogen is a fundamental transformation for modifying the properties of the indole core and is often a key step in the synthesis of serotonin receptor modulators.[5]
Detailed Protocol 2: N-Alkylation of 6-Fluoroindole
This protocol describes a general method for the N-alkylation of 6-fluoroindole using a strong base and an alkyl halide.[5]
-
Cool a solution of 6-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert atmosphere.
-
Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise, and stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution, making it a prime target for introducing diverse functionalities.[10]
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position, which can then be further elaborated. For instance, it is a key step in the synthesis of 6-fluorotryptamine, a precursor for various 5-HT receptor ligands.[6]
Detailed Protocol 3: Vilsmeier-Haack Formylation of 6-Fluoroindole
-
In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-fluoroindole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the resulting 6-fluoro-1H-indole-3-carbaldehyde by recrystallization or column chromatography.
From C3-Formyl to C3-Nitrovinyl: The C3-formyl group can be converted to a nitrovinyl group, which is a versatile intermediate for the synthesis of tryptamines.[6]
Detailed Protocol 4: Synthesis of 6-Fluoro-3-(2-nitrovinyl)-1H-indole[6]
-
Add 6-fluoro-1H-indole-3-carbaldehyde (0.82 g, 5 mmol) to isopropanol (5 mL) and stir at 60 °C until fully dissolved.
-
Add nitromethane (540 µL, 10 mmol), acetic acid (143 µL, 2.5 mmol), and butylamine (50 µL, 500 µmol) to the mixture in succession.
-
Heat the reaction mixture at 60 °C for 3 hours.
-
After cooling, the orange crude product precipitates from the reaction mixture.
-
Filter the crude product, wash with isopropanol, and dry to yield 6-fluoro-3-(2-nitrovinyl)-1H-indole (660 mg, 66% yield).
Modern C-H Functionalization Methods: Recent advances in organic synthesis have led to the development of transition-metal-catalyzed C-H functionalization reactions, which offer a more atom-economical and efficient way to introduce substituents at various positions of the indole ring, including the less reactive C2, C4, C5, and C7 positions.[10][11][12][13] These methods often employ directing groups to achieve high regioselectivity.[13]
Synthesis of Specific Serotonin Receptor Modulators
The functionalized 6-fluoroindole derivatives serve as key intermediates in the synthesis of a wide array of serotonin receptor modulators.
Synthesis of a Vilazodone Analogue (5-HT1A Receptor Partial Agonist and Serotonin Reuptake Inhibitor)
Vilazodone is an antidepressant that combines partial agonism at the 5-HT1A receptor with potent inhibition of the serotonin transporter (SERT).[14][15] While the original synthesis of vilazodone starts from a 5-cyanoindole, a similar synthetic strategy can be envisioned starting from a 6-fluoroindole derivative. The core of the synthesis involves coupling a functionalized indole-butylamine moiety with a piperazine-containing fragment.
Synthesis of 5-HT6 Receptor Antagonists
5-HT6 receptor antagonists are being investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[7][8] Many potent 5-HT6 receptor antagonists feature an indole or azaindole core.[16] The synthesis of these compounds often involves the coupling of a functionalized indole with a piperazine moiety.
Synthesis of 5-HT7 Receptor Agonists
Selective 5-HT7 receptor agonists are being explored for their potential in treating neuropathic pain and mood disorders.[17][18][19] The synthesis of fluorinated indole-imidazole conjugates as potent 5-HT7 receptor agonists has been reported, demonstrating the utility of the fluorinated indole scaffold in this context.[17][18][19]
Biological Evaluation of Synthesized Modulators
Following the successful synthesis and purification of novel 6-fluoroindole-based compounds, a thorough biological evaluation is essential to determine their potency, selectivity, and functional activity at the target serotonin receptors.
Table 2: Key Biological Assays for Serotonin Receptor Modulators
| Assay Type | Purpose | Typical Methodology |
| Binding Assays | To determine the affinity of the compound for the target receptor(s). | Radioligand binding assays using cell membranes expressing the receptor of interest and a radiolabeled ligand.[7] |
| Functional Assays | To determine whether the compound acts as an agonist, antagonist, or partial agonist. | Measurement of second messenger levels (e.g., cAMP for Gs or Gi-coupled receptors) or ion flux (for ligand-gated ion channels).[20] |
| Selectivity Profiling | To assess the compound's affinity for other receptors, transporters, and enzymes. | Screening against a panel of off-target proteins to identify potential side effects. |
| In Vivo Models | To evaluate the compound's efficacy in animal models of disease. | Behavioral tests in rodents to assess antidepressant, anxiolytic, or pro-cognitive effects.[6] |
Serotonin Receptor Signaling Pathways
Understanding the signaling pathways of the targeted serotonin receptors is crucial for interpreting the results of functional assays.
Conclusion
The 6-fluoroindole scaffold is a highly valuable platform for the design and synthesis of novel serotonin receptor modulators. Its favorable physicochemical properties contribute to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. This guide has provided a comprehensive overview of the key synthetic strategies and detailed experimental protocols for the preparation of these compounds, from the synthesis of the 6-fluoroindole core to its elaboration into potent and selective ligands. The outlined biological evaluation methods are essential for characterizing the pharmacological properties of these novel molecules and advancing them through the drug discovery pipeline. As our understanding of the complexities of the serotonergic system continues to grow, the development of precisely targeted modulators derived from scaffolds like 6-fluoroindole will remain a critical endeavor in the quest for safer and more effective treatments for a range of neurological and psychiatric disorders.
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- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. vilazodone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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- 18. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 20. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Fluoro-1H-indole-2-carbaldehyde as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The indole scaffold is a well-established "privileged" structure in medicinal chemistry, frequently appearing in approved kinase inhibitors. The strategic introduction of fluorine into these scaffolds can dramatically improve drug-like properties.[1][2] This guide provides an in-depth technical overview of 6-fluoro-1H-indole-2-carbaldehyde, a key building block for the synthesis of novel kinase inhibitors. We will explore the rationale for its use, detail robust synthetic protocols for its derivatization, and provide a framework for the biological evaluation of the resulting compounds.
The Strategic Advantage of the 6-Fluoroindole Scaffold
The utility of 6-fluoro-1H-indole-2-carbaldehyde in kinase inhibitor design stems from the unique properties conferred by both the indole core and the fluorine substituent.
-
The Indole Nucleus: The indole ring system is a superb mimic of the adenine portion of ATP, enabling it to effectively compete for binding within the kinase ATP pocket. Its planar structure allows for favorable π-stacking interactions with aromatic residues, and the N-H group can act as a crucial hydrogen bond donor.
-
The Role of Fluorine: The incorporation of a fluorine atom is a deliberate, strategic choice in medicinal chemistry to enhance key molecular properties.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the indole ring can block sites that are susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[4]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of the indole ring. This can lead to more favorable dipole-dipole interactions and hydrogen bonds with the target protein.[5][6] Furthermore, it can alter the acidity (pKa) of the indole N-H, fine-tuning its ability to act as a hydrogen bond donor.[4][7]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, which is a critical parameter for membrane permeability and solubility. This allows chemists to achieve an optimal balance for improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][6]
-
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Application Notes and Protocols for Condensation Reactions with 6-Fluoro-1H-indole-2-carbaldehyde
Introduction: The Strategic Importance of 6-Fluoro-1H-indole-2-carbaldehyde in Modern Drug Discovery
6-Fluoro-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block for researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This strategic fluorination often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity, which can facilitate passage through biological membranes.[1] Consequently, 6-Fluoro-1H-indole-2-carbaldehyde serves as a crucial starting material for the synthesis of a new generation of therapeutic agents, including but not limited to, antivirals, anticancer agents, and central nervous system modulators.
The aldehyde functionality at the 2-position of the indole ring is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Among the most powerful of these are condensation reactions, which allow for the facile construction of complex molecular architectures. This application note provides a detailed guide to performing several key types of condensation reactions with 6-Fluoro-1H-indole-2-carbaldehyde, offering both theoretical insights and practical, step-by-step protocols.
Core Condensation Methodologies
This guide will focus on three fundamental and widely applicable condensation reactions:
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.
-
Wittig Reaction: For the stereoselective formation of alkenes.
-
Schiff Base Formation: For the synthesis of imines, which are versatile intermediates and bioactive molecules in their own right.
The choice of reaction is dictated by the desired final product and the strategic approach to the synthesis of the target molecule.
Knoevenagel Condensation: Synthesizing α,β-Unsaturated Indole Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] This reaction is exceptionally useful for extending the carbon chain and introducing a conjugated system, a common feature in many biologically active molecules.
Causality Behind Experimental Choices
-
Active Methylene Compounds: The reaction partner for the aldehyde is a compound with a methylene group flanked by two electron-withdrawing groups (EWGs), such as malononitrile, cyanoacetic esters, or Meldrum's acid. These EWGs increase the acidity of the methylene protons, facilitating their removal by a weak base to form a stabilized carbanion.
-
Catalyst: A weak base, such as piperidine or a trialkylamine, is typically employed. A strong base could lead to self-condensation of the aldehyde or other unwanted side reactions.[2] In some cases, Lewis acids can also be used to activate the aldehyde.
-
Solvent: The choice of solvent can influence reaction rates and yields. Polar aprotic solvents like ethanol, acetonitrile, or dimethylformamide (DMF) are often effective.[3] For some reactions, solvent-free conditions or the use of greener solvents like water are also being explored.[4]
Reaction Workflow Diagram
Caption: Workflow for the Knoevenagel Condensation.
Detailed Experimental Protocol: Synthesis of (E)-3-(6-Fluoro-1H-indol-2-yl)acrylonitrile
This protocol is a generalized procedure based on established methods for Knoevenagel condensations with indole aldehydes. Optimization may be required for optimal yield and purity.
Materials:
-
6-Fluoro-1H-indole-2-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating to reflux may be necessary to drive the reaction to completion.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of ice-cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the crude (E)-3-(6-Fluoro-1H-indol-2-yl)acrylonitrile.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) or purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Stoichiometry | Aldehyde:Malononitrile (1:1.1) | A slight excess of the active methylene compound can help drive the reaction to completion. |
| Catalyst | Piperidine (catalytic) | Other bases like triethylamine or ammonium acetate can also be used. |
| Solvent | Ethanol | Acetonitrile or DMF can be alternatives. |
| Temperature | Room Temperature to Reflux | Monitor by TLC to determine the optimal temperature. |
| Reaction Time | 1-6 hours | Highly dependent on substrate and temperature. |
Wittig Reaction: A Powerful Tool for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[5] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined by the position of the original carbonyl group.
Causality Behind Experimental Choices
-
Phosphonium Ylide (Wittig Reagent): The ylide is typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. The nature of the substituent on the ylide carbon determines its stability and the stereochemical outcome of the reaction.
-
Stabilized ylides (containing an electron-withdrawing group) are less reactive and generally lead to the formation of (E)-alkenes.
-
Non-stabilized ylides (with alkyl substituents) are more reactive and typically yield (Z)-alkenes.
-
-
Base: A strong base is usually required to deprotonate the phosphonium salt to form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe). The choice of base depends on the acidity of the phosphonium salt.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential, as the ylides are highly reactive towards protic solvents.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Wittig Reaction.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-vinyl-1H-indole
This protocol is a generalized procedure for a Wittig reaction with a non-stabilized ylide. Strict anhydrous conditions are crucial for success.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
6-Fluoro-1H-indole-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Ylide Formation:
-
Under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise to the suspension. The mixture will typically turn a characteristic color (e.g., yellow-orange), indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete ylide formation.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene by column chromatography on silica gel.
-
| Parameter | Recommended Condition | Notes |
| Atmosphere | Inert (Nitrogen or Argon) | Wittig reagents are sensitive to air and moisture. |
| Solvent | Anhydrous THF | Must be thoroughly dried before use. |
| Base | n-Butyllithium | Handle with care due to its pyrophoric nature. |
| Temperature | 0 °C to Room Temperature | Temperature control during ylide formation and aldehyde addition is important. |
| Purification | Column Chromatography | Necessary to remove the triphenylphosphine oxide byproduct. |
Schiff Base Formation: Accessing Bioactive Imines
The formation of a Schiff base (or imine) is a condensation reaction between a primary amine and an aldehyde or ketone.[6] This reaction is fundamental in organic synthesis and is also prevalent in biological systems. Schiff bases of indole derivatives are of significant interest due to their wide range of pharmacological activities.[6]
Causality Behind Experimental Choices
-
Amine: A primary amine is required for the formation of a stable imine. Aromatic amines (anilines) are common reaction partners.
-
Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Solvent: Alcohols, such as ethanol or methanol, are common solvents as they can dissolve both reactants and the reaction is often driven to completion by refluxing.
-
Removal of Water: The reaction is an equilibrium process. To drive the reaction towards the product, the water formed as a byproduct can be removed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. However, for many simple Schiff base formations, simply refluxing in a suitable solvent is sufficient.
Reaction Workflow Diagram
Caption: General workflow for Schiff base formation.
Detailed Experimental Protocol: Synthesis of an N-Aryl Schiff Base
This protocol provides a general method for the synthesis of Schiff bases from 6-Fluoro-1H-indole-2-carbaldehyde and a primary aromatic amine.
Materials:
-
6-Fluoro-1H-indole-2-carbaldehyde
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq.) in ethanol.
-
Amine Addition: Add the primary amine (1.0 eq.) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and stir for several hours (monitor by TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
Filtration and Washing: Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the product to obtain the desired Schiff base. Further purification can be achieved by recrystallization if necessary.
| Parameter | Recommended Condition | Notes |
| Stoichiometry | Aldehyde:Amine (1:1) | Equimolar amounts are typically used. |
| Catalyst | Glacial Acetic Acid (catalytic) | A few drops are usually sufficient. |
| Solvent | Ethanol | Methanol can also be used. |
| Temperature | Reflux | Heating helps to drive the equilibrium towards the product. |
| Reaction Time | 2-12 hours | Varies depending on the reactivity of the amine. |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst/base, inappropriate solvent, temperature too low, insufficient reaction time. | Use a fresh catalyst/base. Screen different solvents. Gradually increase the reaction temperature. Extend the reaction time, monitoring by TLC. |
| Formation of Side Products | Self-condensation of the aldehyde, polymerization of the indole nucleus under strongly acidic conditions. | Use a weaker base for Knoevenagel. Avoid strongly acidic conditions for Schiff base formation. |
| Product is Difficult to Purify | Similar polarity of product and byproducts (e.g., triphenylphosphine oxide in Wittig reaction). | Try different solvent systems for column chromatography. Triturate the crude product with a non-polar solvent to precipitate the desired compound. Recrystallization from a suitable solvent system. |
| Reaction Stalls Before Completion | Catalyst deactivation, reversible reaction equilibrium reached. | Add a fresh portion of the catalyst. If water is a byproduct (Knoevenagel, Schiff base), consider using a Dean-Stark trap or adding molecular sieves. |
Conclusion
6-Fluoro-1H-indole-2-carbaldehyde is a valuable and versatile starting material in medicinal chemistry and drug development. The condensation reactions outlined in this application note—Knoevenagel, Wittig, and Schiff base formation—provide robust and reliable methods for elaborating its structure into a diverse range of complex molecules. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can effectively utilize these protocols to synthesize novel compounds with potentially enhanced biological activity. The provided protocols serve as a solid foundation, and with careful optimization, they can be adapted to a wide variety of substrates and synthetic goals.
References
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link][4][7]
-
Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry-Section B, 7(1), 53-65.[6]
-
Singh, R., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Technology, 7(4.36), 613-616.[3]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link][8]
-
Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link][9]
-
JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 10. jetir.org [jetir.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for the Strategic Functionalization of 6-Fluoro-1H-indole-2-carbaldehyde
An in-depth guide to the strategic functionalization of 6-Fluoro-1H-indole-2-carbaldehyde through palladium-catalyzed cross-coupling reactions, designed for researchers in synthetic chemistry and drug development.
Abstract: The 6-fluoro-1H-indole-2-carbaldehyde scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of electronic properties and a strategic point for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde provides a handle for further derivatization.[1] This guide provides detailed protocols and expert insights into the functionalization of this valuable building block using palladium-catalyzed cross-coupling reactions. We will explore the necessary pre-functionalization (halogenation) of the indole core to enable subsequent Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Each section explains the mechanistic rationale behind the chosen conditions, offering a robust framework for synthesizing diverse libraries of novel indole derivatives.
The 6-Fluoro-1H-indole-2-carbaldehyde Scaffold: A Versatile Building Block
The indole nucleus is a cornerstone of many pharmacologically active compounds. The introduction of a fluorine atom at the C6-position, as in 6-fluoroindole, significantly modulates the electronic properties of the ring system, which can be leveraged to fine-tune a molecule's biological activity.[2][3] This makes fluorinated indoles highly sought-after intermediates for developing novel therapeutics, from kinase inhibitors to serotonin receptor modulators.[1][2]
The presence of the C2-carbaldehyde group on this scaffold (CAS 933746-81-7) provides a reactive handle for classical transformations like reductive amination, condensation reactions, and Wittig olefination, further expanding its synthetic utility.[1][4][5] However, to unlock the full potential of this scaffold through modern cross-coupling chemistry, a site for palladium catalysis must be introduced. The most reliable strategy is the regioselective installation of a halide, typically at the electron-rich C3-position, which is highly activated towards electrophilic substitution.
Caption: General workflow for functionalizing the indole scaffold.
Prerequisite for Coupling: C3-Bromination Protocol
To enable palladium-catalyzed cross-coupling, we must first introduce a suitable leaving group. The C3 position of the indole is the most nucleophilic and readily undergoes electrophilic halogenation.
Protocol 2.1: Synthesis of 3-Bromo-6-fluoro-1H-indole-2-carbaldehyde
-
Rationale: N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic bromine source for the regioselective bromination of electron-rich indoles. The reaction proceeds rapidly at low temperatures.
-
Materials:
-
6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 6-Fluoro-1H-indole-2-carbaldehyde in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified further by recrystallization from ethanol/water or by flash column chromatography if necessary.
-
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between our 3-bromoindole intermediate and various aryl or heteroaryl boronic acids.[6][7]
Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki Coupling with Arylboronic Acids
-
Causality: The choice of a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is critical. It stabilizes the Pd(0) species and accelerates both the oxidative addition of the aryl bromide and the final reductive elimination step, which is often rate-limiting.[8] A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.
-
Materials:
-
3-Bromo-6-fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like SPhos-Pd-G3 (2-5 mol%)
-
SPhos (4-10 mol%, if using Pd(OAc)₂)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂ or SPhos Pre-catalyst | Pre-catalysts offer better stability and faster activation. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential for high yields. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Carbonates are generally effective; phosphate is stronger if needed. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A protic co-solvent is often necessary to dissolve the base. |
| Temperature | 80–110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
-
Procedure:
-
To a dry Schlenk flask, add 3-bromo-6-fluoro-1H-indole-2-carbaldehyde, the arylboronic acid, the palladium catalyst/pre-catalyst, the ligand (if needed), and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[9] This is invaluable for constructing rigid linkers or introducing functionalities for click chemistry.
Mechanism Overview: This reaction uniquely employs a dual catalytic system. The palladium cycle is similar to the Suzuki reaction, but the copper(I) co-catalyst is essential for activating the alkyne, forming a copper(I) acetylide that undergoes transmetalation with the palladium center.[9][10][11]
Caption: Dual catalytic cycles in the Sonogashira reaction.
Protocol 4.1: Copper-Cocatalyzed Sonogashira Coupling
-
Causality: A copper(I) salt (e.g., CuI) is the classic co-catalyst. The amine base (e.g., Et₃N or DIPEA) serves a dual role: it deprotonates the terminal alkyne and acts as a solvent and scavenger for the H-X byproduct. The reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling), so maintaining strictly anaerobic conditions is paramount.[10]
-
Materials:
-
3-Bromo-6-fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Classical, reliable catalysts for this transformation. |
| Copper Source | CuI | Most common and effective co-catalyst. |
| Base | Et₃N, DIPEA, Piperidine | Must be a non-nucleophilic amine. Often used as the solvent. |
| Solvent | THF, DMF, or neat amine | Co-solvents can be used to improve substrate solubility. |
| Temperature | Room Temp. to 60 °C | Mild conditions are often sufficient.[9][12] |
-
Procedure:
-
To a dry Schlenk flask, add 3-bromo-6-fluoro-1H-indole-2-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with Argon three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the degassed amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., 40 °C). Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution (to remove copper salts), then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Buchwald-Hartwig Amination: Constructing C–N Bonds
This reaction is a powerful tool for forming C(sp²)-N bonds, coupling our 3-bromoindole with a wide array of primary and secondary amines.[13] This is a key transformation for synthesizing compounds targeting biological systems, where amine functionalities are ubiquitous.
Mechanism Overview: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 5.1: Amination with Primary and Secondary Amines
-
Causality: The Buchwald-Hartwig reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine within the catalytic cycle.[15] The ligand choice is again crucial, with bulky biaryl phosphine ligands (e.g., BINAP, Xantphos) being highly effective at promoting the rate-limiting reductive elimination step. The N-H of the indole must also be considered; it may be deprotonated by the strong base, but typically does not interfere with the C3-coupling.[16][17]
-
Materials:
-
3-Bromo-6-fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
Amine (1.1-1.3 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | dba = dibenzylideneacetone. Common Pd(0) or Pd(II) precursors. |
| Ligand | Xantphos, BINAP, BrettPhos | Ligand choice depends on the amine; Xantphos is a good general choice. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, sterically hindered base is required. |
| Solvent | Toluene, Dioxane | Must be anhydrous and aprotic. |
| Temperature | 80–110 °C | Required to overcome the activation barrier for reductive elimination. |
-
Procedure:
-
In a glovebox or under a strong flow of Argon, add the base (NaOtBu) to a dry Schlenk flask.
-
Add the palladium precursor and the ligand.
-
Add the 3-bromo-6-fluoro-1H-indole-2-carbaldehyde and a stir bar.
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous solvent via syringe.
-
Add the amine (liquid amines can be added via syringe; solid amines can be added in the glovebox).
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through Celite to remove palladium black.
-
Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by flash column chromatography.
-
References
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2025). PubMed Central.
- Benzylic C(sp3)–C(sp2)
- Catalytic Aerobic Cross‐Coupling of Indoles and Urazoles. (N.D.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (N.D.). Chemical Reviews.
- 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (N.D.). Ningbo Inno Pharmchem Co.,Ltd.
- 6-Fluoroindole. (N.D.). Chem-Impex.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (N.D.).
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010).
- Buchwald–Hartwig amin
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
- 6-Fluoroindole. (N.D.). African Rock Art.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (N.D.). PubMed Central.
- 6-Fluoro-1H-Indole-2-Carbaldehyde. (N.D.). MySkinRecipes.
- Buchwald-Hartwig Cross Coupling Reaction. (N.D.). Organic Chemistry Portal.
- 6-fluoro-1H-indole-2-carbaldehyde. (N.D.). Volochem Inc.
- Sonogashira Coupling. (N.D.). Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. (N.D.). Benchchem.
- Sonogashira coupling. (N.D.). Wikipedia.
- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Journal of Population Therapeutics and Clinical Pharmacology.
- Recent Advances in Sonogashira Reactions. (2025).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
- Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromohex-2-yne Deriv
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- 11. researchgate.net [researchgate.net]
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Application Notes & Protocols: Synthesis of Bioactive Molecules from 6-Fluoro-1H-indole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[3][4][5][6] This guide focuses on 6-fluoro-1H-indole-2-carbaldehyde, a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive compounds. The aldehyde functionality at the C-2 position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecules with potential therapeutic applications in oncology, neuroscience, and infectious diseases.[3][5][7] This document provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the rationale behind methodological choices, designed to empower researchers in their drug discovery endeavors.
The Strategic Advantage of 6-Fluoro-1H-indole-2-carbaldehyde
The utility of this building block stems from two key features: the fluorinated indole core and the C-2 carbaldehyde group.
-
The Fluorinated Indole Core: The fluorine atom at the 6-position is an electron-withdrawing group, which can modulate the electron density of the indole ring system. This alteration influences the molecule's reactivity and, crucially, its interaction with biological targets. In drug development, fluorination is a well-established strategy to block metabolic oxidation sites, thereby increasing the compound's in vivo half-life.[3][8]
-
The C-2 Carbaldehyde Group: Unlike the more common indole-3-carbaldehyde, the C-2 aldehyde offers a distinct reactivity profile and steric environment.[9] It is a prime site for nucleophilic attack and condensation reactions, providing a direct route to extend the molecule's framework and introduce new functional groups essential for biological activity.
Logical Workflow: From Starting Material to Bioactive Derivatives
The following diagram illustrates the primary synthetic pathways originating from 6-fluoro-1H-indole-2-carbaldehyde, which will be detailed in this guide.
Caption: Key synthetic pathways from 6-fluoro-1H-indole-2-carbaldehyde.
Core Synthetic Strategies and Protocols
This section details the primary synthetic transformations. Each protocol is a self-validating system, concluding with purification and characterization steps crucial for confirming the synthesis of the target molecule.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction. It involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base like piperidine or ammonium acetate. This reaction is fundamental for creating electron-deficient olefins that can serve as Michael acceptors or precursors for more complex heterocycles.[10]
Application: Synthesis of precursors for antimicrobial and anti-inflammatory agents.[10]
Protocol: Synthesis of (E)-2-(6-fluoro-1H-indol-2-yl)-3-phenylacrylonitrile
-
Rationale: This protocol exemplifies the reaction of the indole carbaldehyde with an active methylene compound (phenylacetonitrile) to form a substituted acrylonitrile derivative. Piperidine is used as a mild base to deprotonate the active methylene compound, initiating the condensation.
-
Materials & Reagents:
-
6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
Phenylacetonitrile (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a solution of 6-fluoro-1H-indole-2-carbaldehyde (1.0 g, 6.13 mmol) in 20 mL of anhydrous ethanol, add phenylacetonitrile (0.79 g, 6.74 mmol).
-
Add piperidine (0.12 mL, 1.23 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure acrylonitrile product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of a vinyl proton signal in the NMR and the correct molecular ion peak in the MS will validate the product.
-
Reductive Amination: Synthesis of Bioactive Amines
Reductive amination is a highly efficient method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine and do not reduce the starting aldehyde.
Application: Synthesis of neuroactive compounds, such as serotonin receptor modulators and kinase inhibitors.[6]
Protocol: Synthesis of N-benzyl-1-(6-fluoro-1H-indol-2-yl)methanamine
-
Rationale: This protocol uses benzylamine as the amine source and STAB as the reducing agent. Acetic acid is used as a catalyst to promote the formation of the iminium ion intermediate.
-
Materials & Reagents:
-
6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Suspend 6-fluoro-1H-indole-2-carbaldehyde (1.0 g, 6.13 mmol) in DCE (30 mL).
-
Add benzylamine (0.74 mL, 6.74 mmol) followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.95 g, 9.20 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue via column chromatography (silica gel, eluent: DCM/Methanol gradient) to afford the target amine.
-
Characterization: Validate the product via NMR and MS. The disappearance of the aldehyde proton and the appearance of a new methylene bridge signal in the ¹H NMR are key indicators of success.
-
Oxidation to Carboxylic Acid: Gateway to Amides and Esters
Oxidation of the aldehyde to a carboxylic acid provides a versatile intermediate. This acid can then be coupled with various amines or alcohols to generate a library of amides or esters, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Application: Synthesis of HIV-1 integrase inhibitors and other enzyme inhibitors.[11]
Protocol: Synthesis of 6-Fluoro-1H-indole-2-carboxylic acid
-
Rationale: This protocol uses a Pinnick oxidation, which employs sodium chlorite (NaClO₂) as the oxidant and a scavenger like 2-methyl-2-butene to prevent the formation of reactive chlorine dioxide byproducts. This method is mild and highly effective for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups on the indole ring.
-
Materials & Reagents:
-
6-Fluoro-1H-indole-2-carbaldehyde (1.0 eq)
-
Sodium Chlorite (NaClO₂) (3.0 eq)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
tert-Butanol (t-BuOH) and Water
-
2-Methyl-2-butene (5.0 eq)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
-
Step-by-Step Procedure:
-
Dissolve 6-fluoro-1H-indole-2-carbaldehyde (1.0 g, 6.13 mmol) in a mixture of t-BuOH (25 mL) and water (10 mL).
-
Add 2-methyl-2-butene (3.25 mL, 30.65 mmol).
-
In a separate flask, dissolve sodium chlorite (1.66 g, 18.39 mmol) and NaH₂PO₄ (1.66 g) in water (15 mL).
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Stir the mixture vigorously for 4-6 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the t-BuOH.
-
Adjust the pH of the remaining aqueous solution to ~2-3 with 1M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent to yield the crude carboxylic acid, which can often be used directly or purified by recrystallization.
-
Characterization: Confirm the product by the absence of the aldehyde proton and the presence of a broad carboxylic acid proton signal in ¹H NMR, and by the correct mass in MS.
-
Data Summary: Bioactive Molecules Derived from 6-Fluoroindoles
The synthetic routes described above pave the way for molecules with significant therapeutic potential. The fluorine substitution is a recurring motif in many modern pharmaceuticals.
| Derivative Class | Synthetic Origin | Potential Biological Activity | Rationale for Activity |
| Chalcones/Acrylonitriles | Knoevenagel Condensation | Anti-cancer, Antimicrobial[3] | The α,β-unsaturated carbonyl system can act as a Michael acceptor, covalently modifying biological targets like cysteine residues in enzymes. |
| Substituted Amines | Reductive Amination | Neuroactive Agents (SSRIs, Kinase Inhibitors)[3][6] | The amine functionality is crucial for interacting with aminergic G-protein coupled receptors (GPCRs) or forming hydrogen bonds in the ATP-binding pocket of kinases. |
| Amide Derivatives | Oxidation & Amide Coupling | Antiviral (HIV Integrase Inhibitors)[4][11] | The amide group and the indole core can chelate essential metal ions in the active site of viral enzymes like integrase, inhibiting their function. |
| Fused Heterocycles | Cyclization Reactions | Anti-cancer, Anti-inflammatory[1] | Rigid, planar fused ring systems can effectively intercalate with DNA or bind to specific enzyme active sites, leading to potent biological effects. |
Visualization of a Multi-Step Synthesis Workflow
The following diagram illustrates a sequential workflow, starting from the oxidation of the aldehyde to the carboxylic acid, followed by an amide coupling reaction.
Caption: Workflow for the synthesis of an amide derivative.
Conclusion
6-Fluoro-1H-indole-2-carbaldehyde is a powerful and versatile building block for modern drug discovery. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize diverse libraries of novel, fluorinated indole derivatives. The inherent reactivity of the C-2 aldehyde, combined with the beneficial properties imparted by the C-6 fluorine atom, makes this starting material an exceptional choice for developing next-generation therapeutic agents. By understanding the causality behind the experimental choices and adhering to rigorous validation practices, scientists can effectively leverage this scaffold to accelerate their research from hit identification to lead optimization.
References
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]
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Late-Stage Selective Functionalization for Bioactive Indole Derivatives. (n.d.). Retrieved from [Link]
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Recent advances in the synthesis of indoles and their applications. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis of Indole Derivatives with Biological Activity by React.... (2010, December 1). Ingenta Connect. Retrieved from [Link]
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6-Fluoro-1H-Indole-2-Carbaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved from [Link]
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6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). Retrieved from [Link]
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Strategies for the Synthesis of Bioactive Molecules. (n.d.). Grantome. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. Retrieved from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PubMed Central. Retrieved from [Link]
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Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024, April 4). MDPI. Retrieved from [Link]
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The Strategic Application of 6-Fluoroindoles in the Development of Novel Anticancer Agents: A Guide for Researchers
Introduction: The Significance of Fluorination in Indole-Based Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3][4] In the relentless pursuit of more effective and selective anticancer agents, the strategic modification of this privileged structure is paramount. The introduction of a fluorine atom at the 6-position of the indole ring is a prime example of a subtle yet powerful modification that can profoundly enhance the therapeutic potential of these molecules.[5] This fluorination can significantly improve metabolic stability, binding affinity to target proteins, and lipophilicity, all of which are critical pharmacokinetic and pharmacodynamic properties for an effective drug candidate.[6]
This comprehensive guide provides an in-depth exploration of the application of 6-fluoroindoles in the design and development of novel anticancer agents. We will delve into the key molecular targets, provide detailed protocols for their synthesis and biological evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Key Molecular Targets and Mechanisms of Action
6-Fluoroindole-based compounds have demonstrated promising activity against a range of cancers by targeting several key cellular pathways. The primary mechanisms of action investigated to date include the inhibition of tryptophan 2,3-dioxygenase (TDO), disruption of microtubule dynamics, and the inhibition of protein kinases.
Tryptophan 2,3-dioxygenase (TDO) Inhibition: Modulating the Tumor Microenvironment
Tryptophan 2,3-dioxygenase (TDO) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[7] In the tumor microenvironment, the overexpression of TDO leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites like kynurenine. This creates an environment that suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing the tumor to evade the host's immune system.[7] Consequently, inhibiting TDO has emerged as a promising strategy in cancer immunotherapy. The 6-fluoroindole scaffold has been identified as a privileged structure in the design of potent and selective TDO inhibitors.[5][8]
Signaling Pathway of TDO in Cancer Immune Evasion
Caption: TDO pathway and its inhibition by 6-fluoroindole derivatives.
Microtubule Targeting: Inducing Mitotic Arrest and Apoptosis
Microtubules are dynamic polymers essential for various cellular processes, including cell division, where they form the mitotic spindle.[9][10][11] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[9][10][12] Several indole derivatives have been shown to target tubulin, the building block of microtubules, and interfere with their polymerization.[2] A notable example is the 6-fluoroindole-chalcone derivative, FC116, which has demonstrated potent cytotoxicity against colorectal cancer cells by binding to the colchicine site of tubulin, leading to microtubule depolymerization, G2/M phase cell cycle arrest, and ultimately apoptosis.[13]
Experimental Workflow for Evaluating Microtubule-Targeting Agents
Caption: Workflow for evaluating microtubule-targeting 6-fluoroindoles.
Kinase Inhibition: Disrupting Cancer Cell Signaling
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[14][15] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[14][15] The indole scaffold is a common feature in many approved kinase inhibitors.[16] While specific research on 6-fluoroindole-based kinase inhibitors is an emerging area, the structural similarities to known kinase inhibitors suggest significant potential. For instance, derivatives of indole have been developed as inhibitors of key cancer-related kinases such as EGFR, SRC, and VEGFR.[7][17][18][19][20] The fluorine atom at the 6-position can enhance binding to the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.
Protocols for Synthesis and Biological Evaluation
Synthesis of 6-Fluoroindole: A Key Starting Material
The synthesis of the 6-fluoroindole core is the first critical step. Two classical and reliable methods are the Fischer and Leimgruber-Batcho indole syntheses.
Protocol 1: Fischer Indole Synthesis of 6-Fluoroindole
This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Step 1: Preparation of 4-Fluorophenylhydrazine: Start with the commercially available 4-fluoroaniline. Diazotize it using sodium nitrite and hydrochloric acid at 0-5 °C. Reduce the resulting diazonium salt with a suitable reducing agent like sodium sulfite or tin(II) chloride to yield 4-fluorophenylhydrazine hydrochloride. Neutralize with a base to obtain the free hydrazine.
-
Step 2: Condensation with an Aldehyde/Ketone: React the 4-fluorophenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding phenylhydrazone.
-
Step 3: Cyclization and Aromatization: Heat the phenylhydrazone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride). This will induce a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
-
Step 4: Purification: Purify the crude 6-fluoroindole by column chromatography on silica gel or by recrystallization.
Biological Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]
-
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-fluoroindole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the 6-fluoroindole derivative in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[21]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
-
Materials:
-
Recombinant kinase (e.g., EGFR, SRC)
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
6-fluoroindole derivative
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 6-fluoroindole derivative in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the 6-fluoroindole derivative at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: a mixture of the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. Incubate for 60 minutes at room temperature to allow for binding.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
Protocol 4: In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model
This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of a 6-fluoroindole derivative.[2][3][4][9]
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human colorectal cancer cells (e.g., HCT-116, COLO-205)
-
Matrigel
-
6-fluoroindole derivative formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.[1][9]
-
Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width)^2 x length/2).[1] When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the 6-fluoroindole derivative and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
-
Structure-Activity Relationship (SAR) Insights
The systematic modification of the 6-fluoroindole scaffold has yielded valuable insights into the structural requirements for potent anticancer activity.
| Target | Scaffold/Derivative | Position of Modification | Favorable Substituents | Effect on Activity | Reference |
| Tubulin | Indole-Chalcone (FC116) | Indole N1 | Methyl | Increased potency | [21] |
| Indole C5/C6 | Fluoro | High activity | [21] | ||
| Chalcone Phenyl Ring | 3,4,5-trimethoxy | Potent activity | [13] | ||
| Kinases (general) | Indole | Indole N1 | Varies depending on kinase | Modulates selectivity and potency | [21] |
| Indole C3 | Aryl or heteroaryl groups | Often crucial for binding | [21] | ||
| Indole C5/C6 | Small electron-withdrawing groups | Can enhance activity | |||
| TDO | Pyridyl-ethenyl-indoles | Indole N1 | Unsubstituted | Generally preferred | [5][8] |
| Ethenyl linker | (E)-stereochemistry | Essential for activity | [5] |
Conclusion and Future Directions
The 6-fluoroindole scaffold has proven to be a highly versatile and valuable starting point for the development of novel anticancer agents. Its favorable physicochemical properties and the ability to target diverse and critical cancer-related pathways, including immune evasion, cell division, and signal transduction, underscore its significance in modern drug discovery. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this promising class of compounds.
Future research should focus on the development of 6-fluoroindole derivatives with improved selectivity for their respective targets to minimize off-target effects. The exploration of novel molecular targets for this scaffold is also a promising avenue. Furthermore, the combination of 6-fluoroindole-based agents, such as TDO inhibitors, with other immunotherapies or targeted therapies holds great promise for achieving synergistic anticancer effects and overcoming drug resistance. Continued investigation into the clinical translation of the most promising candidates will be crucial in realizing the full potential of 6-fluoroindoles in the fight against cancer.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved January 1, 2026, from [Link]
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Indole containing bioactive phytoconstituents as natural anticancer agents: A review. (2023). AIP Publishing. Retrieved January 1, 2026, from [Link]
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6-Fluoroindole, 1 X 5 g (349593-5G). (n.d.). Alkali Scientific. Retrieved January 1, 2026, from [Link]
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Microtubule-Associated Proteins as Targets in Cancer Chemotherapy. (2007). AACR Journals. Retrieved January 1, 2026, from [Link]
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Inhibitory effects of synthesized compounds 6-17 against EGFR and SRC kinases. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Cell Viability Assay Protocols. (n.d.). Creative Bioarray. Retrieved January 1, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 1, 2026, from [Link]
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Tryptophan 2,3-dioxygenase promotes proliferation, migration and invasion of ovarian cancer cells. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Microtubule Dynamics and Cancer. (2022). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. (2017). Bio-protocol. Retrieved January 1, 2026, from [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
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Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. (2023). PubMed. Retrieved January 1, 2026, from [Link]
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-
Validated COLO205 Xenograft Model. (n.d.). Altogen Labs. Retrieved January 1, 2026, from [Link]
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In vitro NLK Kinase Assay. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 1, 2026, from [Link]
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in vitro kinase assay. (2024). protocols.io. Retrieved January 1, 2026, from [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved January 1, 2026, from [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Future Science. Retrieved January 1, 2026, from [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Application Note & Protocols: Experimental Procedures for Synthesizing HIV-1 Inhibitors from Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, characterization, and evaluation of indole-based inhibitors targeting various stages of the HIV-1 lifecycle. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine.[1] Its structural versatility allows for the design of molecules that can target different viral proteins, such as reverse transcriptase, integrase, and the gp41 fusion protein, making it a cornerstone in the development of novel antiretroviral agents.[1][2] This guide moves beyond simple recitation of steps to explain the causality behind experimental choices, providing a robust framework for developing potent anti-HIV-1 agents.
Part 1: Synthesis of Indole-Based HIV-1 Integrase Inhibitors
Scientific Rationale & Mechanism of Action
HIV-1 integrase (IN) is a critical enzyme that catalyzes the insertion of viral DNA into the host cell's genome, an essential step for viral replication.[3][4] A major class of inhibitors, known as Integrase Strand Transfer Inhibitors (INSTIs), function by chelating two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[2][3] The indole scaffold, particularly when functionalized with a carboxylic acid or a β-diketo acid moiety, provides an ideal pharmacophore for this chelation, disrupting the integration process.[2][5][6] Another strategy involves developing allosteric integrase inhibitors (ALLINIs) that bind to the interface of the IN dimer, disrupting its function through a non-catalytic site mechanism.[4][7]
Workflow for Synthesizing Indole-Based Integrase Inhibitors
Caption: General synthetic workflows for two classes of indole-based HIV-1 integrase inhibitors.
Protocol 1: Synthesis of an Indole-2-Carboxylic Acid Derivative
This protocol is adapted from the synthesis of potent INSTIs and demonstrates a common pathway involving initial indole core formation followed by functionalization.[2][3]
Step 1: Fischer Indole Synthesis of Ethyl 6-bromo-1H-indole-2-carboxylate
-
Reactants: (4-bromophenyl)hydrazine hydrochloride (1.0 eq), ethyl pyruvate (1.1 eq), and glacial acetic acid.
-
Procedure: Dissolve (4-bromophenyl)hydrazine hydrochloride in glacial acetic acid. Add ethyl pyruvate dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 118°C) and maintain for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure indole ester. The Fischer indole synthesis is a robust method for creating substituted indoles from arylhydrazines and ketones or aldehydes.[8][9][10]
Step 2: N-Alkylation with a Benzyl Halide
-
Reactants: Ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a substituted benzyl bromide (e.g., 4-fluorobenzyl bromide, 1.2 eq) in N,N-dimethylformamide (DMF).
-
Procedure: To a solution of the indole ester in DMF, add K₂CO₃ and the benzyl bromide.
-
Stir the mixture at 60°C for 6-8 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 3: Alkaline Hydrolysis to the Carboxylic Acid
-
Reactants: The N-alkylated indole ester (1.0 eq), lithium hydroxide (LiOH, 3.0 eq) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Procedure: Dissolve the ester in the THF/MeOH/H₂O mixture. Add LiOH and stir at room temperature overnight.
-
Work-up: Acidify the reaction mixture to pH ~3 using 1N hydrochloric acid (HCl). The resulting precipitate is collected by filtration.
-
Purification: The collected solid is washed with water and dried under vacuum to yield the final indole-2-carboxylic acid inhibitor.[5]
Part 2: Synthesis of Indole-Based HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
Scientific Rationale & Mechanism of Action
HIV-1 Reverse Transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into DNA. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, known as the NNRTI binding pocket.[11] This binding induces a conformational change that inhibits the enzyme's function. The indole scaffold is a key component of many potent NNRTIs, where specific substitutions at the N-1, C-2, and C-3 positions are crucial for establishing interactions with key amino acid residues (e.g., Lys101, Tyr181, Tyr188) within the pocket.[11][12]
Key Structural Features of Indole-Based NNRTIs
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Application Notes & Protocols: Fluorinated Indoles in Agricultural Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern agrochemical design, yielding compounds with enhanced efficacy, metabolic stability, and novel modes of action.[1][2] This guide provides a comprehensive overview of the application of fluorinated indoles in agriculture, with a primary focus on their roles as fungicides, herbicides, and plant growth regulators. We delve into the causal chemistry behind the "fluorine effect," present detailed synthetic considerations, and provide robust, field-tested protocols for in vitro screening and bioassays. A detailed case study on the prominent fungicide Fludioxonil serves to contextualize these principles in a real-world application. This document is intended to serve as a practical and authoritative resource for scientists engaged in the discovery and development of next-generation crop protection agents.
The Strategic Advantage of Fluorine in the Indole Scaffold
The indole ring is a privileged scaffold in medicinal and agricultural chemistry due to its versatile biological activity.[3][4] When fluorine atoms are introduced into this structure, a synergistic effect is often observed, leading to significant improvements in agrochemical performance.[5] This "fluorine effect" is not a single phenomenon but a combination of several key physiochemical modifications:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[5] Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block oxidative degradation by cytochrome P450 enzymes in plants, fungi, or soil microbes, leading to longer residual activity and potentially lower application rates.[3][5]
-
Increased Bioactivity and Binding Affinity: Fluorine's high electronegativity can alter the electronic profile (pKa) of a molecule, influencing its ability to interact with biological targets like enzymes or receptors.[5] This can lead to stronger, more specific binding, thereby increasing the compound's potency.
-
Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity (fat solubility).[2][5] This is a critical parameter for an agrochemical, as it can improve its ability to penetrate the waxy cuticle of a plant leaf or the exoskeleton of an insect, enhancing uptake and translocation to the target site.[5]
It is crucial to note that the effects of fluorination are highly dependent on the position and number of fluorine atoms, and can sometimes lead to decreased efficacy.[1][2] Therefore, a deep understanding of structure-activity relationships is essential for successful design.
Core Applications in Agricultural Chemistry
Fluorinated indoles have demonstrated significant utility across multiple classes of agrochemicals.[6] Approximately 30-40% of modern agrochemicals contain at least one fluorine atom, highlighting the importance of this chemical strategy.[6]
Fungicides: A Case Study of Fludioxonil
The most prominent example of a fluorinated indole-based agrochemical is the non-systemic fungicide Fludioxonil .[7] It is a synthetic analog of the natural antifungal compound pyrrolnitrin.[7]
-
Chemical Structure: 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.[8]
-
Target Pathogens: Fludioxonil exhibits broad-spectrum activity against a range of fungal pathogens, including Fusarium, Rhizoctonia, Alternaria, and is particularly effective against Botrytis cinerea (gray mold).[7][9]
-
Mode of Action (MoA): Fludioxonil's primary mechanism of action is the disruption of transport-associated phosphorylation of glucose, which inhibits the growth of the fungal mycelium.[7][9][10] It also interferes with the osmotic signal transduction pathway, disrupting glycerol synthesis and leading to cellular dehydration and stress. This unique MoA means it has no cross-resistance with many existing fungicide classes.[9]
Herbicides & Plant Growth Regulators (PGRs)
Fluorinated indole derivatives have also been successfully developed as synthetic auxins, a class of herbicides and plant growth regulators.[11][12] Auxins are critical plant hormones that control cell division and elongation. Synthetic auxins can overwhelm these processes, leading to uncontrolled growth and plant death, making them effective herbicides for broadleaf weeds.
A notable example is 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) . Research has shown that this compound exhibits strong root formation-promoting activity, even surpassing that of the commonly used indole-3-butyric acid (IBA) at certain concentrations.[11][13] The trifluoromethyl group at the 4-position of the indole nucleus is critical for this enhanced activity.[11] Other research has explored fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles, which have shown post-emergent herbicidal activity.[14]
Insecticides
While less common than in fungicides and herbicides, the fluorinated indole scaffold has shown potential in insecticide development.[4] For example, the insecticide Fipronil, a phenylpyrazole, contains a trifluoromethyl group which is crucial for its activity.[15][16] The introduction of fluorine into indole-based compounds can enhance their insecticidal properties, and research is ongoing to explore this potential further.[4]
Key Synthetic Strategies & Protocols
The synthesis of fluorinated indoles can be achieved through various methods, often involving either the use of fluorinated starting materials or the direct fluorination of an indole precursor.
Synthesis of Fluorinated Indole Precursors
A common strategy involves building the indole ring from pre-fluorinated building blocks. For instance, the synthesis of 4-CF₃-IAA starts with 2-methyl-3-nitrobenzotrifluoride.[11][13]
Direct Fluorination of the Indole Ring
Direct fluorination presents a more atom-economical approach. Electrophilic fluorinating agents like Selectfluor® are highly effective for this purpose. A novel method has been developed for the synthesis of 3-fluorooxindoles from indoles using Selectfluor in an acetonitrile/water mixture, providing good to high yields.[17]
Caption: General synthetic workflows for fluorinated indoles.
Application Protocols: In Vitro Screening
The following protocols provide standardized methodologies for the initial screening of novel fluorinated indole compounds for fungicidal and herbicidal/PGR activity.
Protocol 4.1: In Vitro Antifungal Efficacy Assay (Agar Dilution Method)
This protocol is adapted from standard methodologies for testing the sensitivity of fungal pathogens to active compounds.[18][19] It determines the concentration of a test compound required to inhibit fungal growth by 50% (EC₅₀).
Objective: To determine the EC₅₀ value of a fluorinated indole compound against a target fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani).
Materials:
-
Test Compound (Fluorinated Indole)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or appropriate growth medium
-
Sterile Petri dishes (9 cm)
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator set to the optimal temperature for the target fungus (e.g., 20-25°C)
-
Calipers or ruler
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Media Preparation (Food Poisoning Technique): a. Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath. b. Create a serial dilution of the test compound stock solution directly into the molten agar to achieve final concentrations (e.g., 100, 50, 10, 5, 1, 0.1, 0.01 µg/mL). Ensure thorough mixing. c. For the control, add an equivalent volume of DMSO to the agar. d. Pour approximately 20-25 mL of the amended agar into each sterile Petri dish.[18] Prepare three replicate plates for each concentration and the control.[18] e. Allow the plates to solidify completely in a sterile environment.
-
Inoculation: a. Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing fungal culture.[18] b. Place one mycelial plug, mycelium-side down, in the center of each prepared agar plate.[18]
-
Incubation: a. Seal the plates with paraffin film. b. Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 20°C).
-
Data Collection & Analysis: a. After a set incubation period (e.g., 4 days, or when the control colony has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.[18] b. Calculate the average diameter for each replicate. c. Calculate the Percentage Inhibition of Growth using the following formula: % Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100 d. Plot the % Inhibition against the log of the compound concentration. e. Use probit analysis or regression analysis to determine the EC₅₀ value.
Causality & Validation:
-
Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with the aqueous agar medium. The DMSO control is critical to ensure that the solvent itself has no inhibitory effect on fungal growth at the concentration used.
-
Why Active Culture Edge? Inoculum from the edge of a colony consists of young, actively growing hyphae, ensuring vigorous and uniform growth for a reliable assay.
-
Self-Validation: The dose-dependent response is a self-validating system. A logical increase in inhibition with increasing concentration confirms the compound's activity. The control plates validate that the medium and conditions support robust fungal growth.
Protocol 4.2: Plant Growth Regulator Bioassay (Black Gram Rooting Assay)
This protocol is based on established methods for evaluating auxin-like activity by measuring root formation on cuttings.[11]
Objective: To assess the root-promoting activity of a fluorinated indole compound.
Materials:
-
Test Compound (e.g., 4-CF₃-IAA)
-
Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) as positive controls
-
Ethanol
-
Distilled water
-
Black gram (Vigna mungo) seeds
-
Vermiculite or sterile sand
-
Test tubes or small vials
-
Growth chamber or greenhouse with controlled light and temperature
Procedure:
-
Plant Preparation: a. Germinate black gram seeds in moist vermiculite or sand in the dark for 5-7 days until the hypocotyls are approximately 8-10 cm long. b. Prepare cuttings by excising the hypocotyls 5 cm below the cotyledons. Remove the cotyledons.
-
Test Solution Preparation: a. Prepare stock solutions of the test compound and controls (IAA, IBA) in ethanol. b. Create a series of aqueous test solutions by diluting the stock solutions to final concentrations (e.g., 1x10⁻³, 1x10⁻⁴, 1x10⁻⁵ M). The final ethanol concentration should be minimal (<0.1%) and consistent across all treatments, including a solvent-only control.
-
Treatment: a. Place 5-10 cuttings into each test tube containing the test solutions. Ensure the basal 1-2 cm of the cuttings are submerged. b. Place the test tubes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection & Analysis: a. After 7-10 days, carefully remove the cuttings from the solutions. b. Count the number of roots formed on each cutting. c. Measure the total length of the roots for each cutting. d. Calculate the average number of roots and average total root length per cutting for each treatment group. e. Statistically compare the treatment groups to the controls using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Causality & Validation:
-
Why Black Gram? Black gram cuttings are known to be highly responsive to auxins, making them an excellent model system for this type of bioassay.[11]
-
Why Controls? IAA is the primary natural auxin, and IBA is a widely used commercial rooting hormone. Comparing the test compound to these standards provides an authoritative benchmark for its activity. The solvent control validates that the application vehicle does not induce rooting.
-
Data Interpretation: A statistically significant increase in the number and/or length of roots compared to the solvent control indicates auxin-like activity. Comparing the magnitude of this effect to the IAA and IBA controls allows for a quantitative assessment of potency.
Data Presentation & Summary
Effective data management is key to comparing the efficacy of different compounds.
Table 1: Example Antifungal Activity Data for Fluorinated Indoles
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | % Inhibition at 10 µg/mL |
| FI-001 | Botrytis cinerea | 0.85 | 92% |
| FI-002 | Botrytis cinerea | 1.23 | 85% |
| Fludioxonil | Botrytis cinerea | 0.05 | >99% |
| FI-001 | Rhizoctonia solani | 2.50 | 75% |
| FI-002 | Rhizoctonia solani | >10 | 45% |
| Fludioxonil | Rhizoctonia solani | 0.15 | >99% |
Table 2: Example Plant Growth Regulator Activity Data
| Compound | Concentration (M) | Average Root Number per Cutting | Average Total Root Length (mm) |
| Control (Solvent) | - | 2.1 ± 0.5 | 15.3 ± 4.2 |
| 4-CF₃-IAA | 1x10⁻⁴ | 25.6 ± 3.1 | 185.7 ± 22.4 |
| 4-CF₃-IAA | 1x10⁻⁵ | 18.2 ± 2.5 | 130.1 ± 18.9 |
| IBA (Control) | 1x10⁻⁴ | 17.1 ± 2.8 | 125.4 ± 15.5 |
Conclusion and Future Outlook
The incorporation of fluorine into the indole scaffold is a proven and powerful strategy in the design of high-performance agrochemicals. Fluorinated indoles, exemplified by the commercial success of Fludioxonil and the promising research into auxin derivatives like 4-CF₃-IAA, demonstrate enhanced stability, potency, and valuable modes of action. The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel candidates. As regulatory scrutiny of all fluorinated compounds increases, a deeper understanding of the specific structure-activity relationships that govern the "fluorine effect" will be paramount.[20] Future research will likely focus on designing agrochemicals that leverage the benefits of fluorine while minimizing potential environmental persistence, ensuring the continued and sustainable application of this vital chemical strategy in protecting global food supplies.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 6-Fluoro-1H-indole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve yield and purity for this critical synthetic intermediate. The formylation of the indole C-2 position is a non-trivial transformation that requires careful control of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: From Low Yield to Complex Purifications
This section addresses specific experimental issues in a question-and-answer format. The most reliable and regioselective method for obtaining the 2-carbaldehyde is via N-protection, followed by directed lithiation at the C-2 position and subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF). Our troubleshooting will focus on this robust pathway.
Issue 1: Very Low or No Yield of the Desired Product
Question: My reaction has failed, or the yield of 6-Fluoro-1H-indole-2-carbaldehyde is less than 10%. My TLC/LCMS analysis shows mostly unreacted N-protected 6-fluoroindole. What went wrong?
This is a classic symptom of failed C-2 metalation. The success of this reaction hinges on the efficient generation of the 2-lithioindole intermediate.
Potential Cause A: Incomplete Deprotonation (Lithiation)
-
Scientific Rationale: The C-2 proton of an N-protected indole is only weakly acidic. Its deprotonation requires a very strong, non-nucleophilic base and strictly anhydrous conditions at low temperatures. Organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are suitable for this task. However, any source of adventitious protons, most commonly water, will quench the organolithium reagent before it can deprotonate the indole.
-
Recommended Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.
-
Reagent Quality: Use a freshly opened bottle or a recently titrated solution of the organolithium reagent. The molarity of commercial n-BuLi solutions can decrease over time due to degradation.
-
Temperature Control: The lithiation step must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and reagent decomposition.[1]
-
Potential Cause B: Incorrect Choice or Stoichiometry of Base
-
Scientific Rationale: The stoichiometry of the base is critical. While theoretically one equivalent is needed, in practice, slightly more (e.g., 1.1 to 1.2 equivalents) is often used to compensate for any minor impurities or reagent degradation. Using a base that is too weak will not achieve deprotonation.
-
Recommended Solutions:
-
Verify Stoichiometry: Double-check calculations for the amount of organolithium reagent required.
-
Select Appropriate Base: For most N-protected indoles, n-BuLi is sufficient. If yields remain low, switching to the more basic t-BuLi may improve deprotonation efficiency.
-
Potential Cause C: Inefficient Quench with Formylating Agent
-
Scientific Rationale: After the 2-lithioindole is formed, it must be trapped (quenched) with an electrophile. Anhydrous DMF is the most common and effective formylating agent for this purpose.[1] Adding wet DMF will protonate the lithiated intermediate, returning the starting material.
-
Recommended Solutions:
-
Use Anhydrous DMF: Ensure the N,N-dimethylformamide used for the quench is of high purity and anhydrous.
-
Maintain Low Temperature: Add the DMF dropwise to the reaction mixture while maintaining the low temperature of -78 °C to control the exotherm and prevent side reactions. The reaction can then be allowed to warm to room temperature slowly.[1]
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Issue 2: The Main Product is the 3-formyl Isomer or a Mixture of Isomers
Question: I've isolated a product, but NMR analysis shows it's the 3-formyl isomer, not the desired 2-formyl product. Why did the regioselectivity fail?
This outcome suggests that either the directed lithiation was unsuccessful and a different formylation mechanism took over, or the N-H proton was not adequately protected.
Potential Cause A: Deprotonation of the Indole Nitrogen (N-H)
-
Scientific Rationale: The N-H proton of an unprotected indole is far more acidic than any of the C-H protons. In the presence of an organolithium base, the nitrogen will be deprotonated instantly to form an indole anion. This anion directs electrophilic attack to the C-3 position, which is the site of highest electron density in the indole ring system.[2]
-
Recommended Solutions:
-
Implement N-Protection: The indole nitrogen must be protected before the lithiation step. The choice of protecting group is critical as it influences the stability and reactivity of the substrate.
-
Choose a Robust Protecting Group: Groups like tosyl (Ts), tert-butyloxycarbonyl (Boc), or [2-(trimethylsilyl)ethoxy]methyl (SEM) are effective. The protecting group must be stable to the strongly basic conditions of the lithiation step.
-
Potential Cause B: Use of Vilsmeier-Haack Conditions
-
Scientific Rationale: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a well-known method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] However, for the indole core, this reaction overwhelmingly favors electrophilic substitution at the C-3 position due to its higher nucleophilicity.[7] Attempting to synthesize the 2-carbaldehyde with this method will result primarily in the 3-carbaldehyde isomer.
-
Recommended Solution:
-
Use the Correct Method: For C-2 formylation, the directed ortho metalation (DoM) strategy via N-protection and C-2 lithiation is the method of choice for achieving high regioselectivity.
-
Issue 3: Complex Purification and Persistent Impurities
Question: The reaction worked, but I'm struggling to purify the final product. Column chromatography yields mixed fractions.
Purification challenges often arise from side reactions or incomplete reactions, leading to byproducts with similar polarity to the desired product.
Potential Cause A: Incomplete N-Deprotection
-
Scientific Rationale: If the N-protecting group is not fully cleaved in the final step, the crude product will be a mixture of the desired N-H indole and the N-protected intermediate. These two compounds can have very similar polarities, making chromatographic separation difficult.
-
Recommended Solutions:
-
Monitor Deprotection: Follow the deprotection step closely by TLC or LCMS to ensure complete conversion.
-
Optimize Conditions: If the reaction stalls, consider extending the reaction time, increasing the temperature (if the product is stable), or adding more of the deprotection reagent.
-
Potential Cause B: Formation of Bis-indolyl Methane Byproducts
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Scientific Rationale: Under certain conditions, especially if the reaction is not quenched efficiently at low temperature, the initially formed aldehyde can react with another molecule of the lithiated indole. This leads to the formation of bis-indolyl methane impurities, which can complicate purification.
-
Recommended Solution:
-
Controlled Quench: Ensure the formylating agent (DMF) is added slowly at -78 °C to the lithiated indole solution. This ensures the electrophile is always in excess locally, minimizing the chance of the intermediate aldehyde reacting with the starting nucleophile.
-
Optimized Chromatography: Utilize a gradient elution solvent system for column chromatography. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity to better resolve closely eluting spots.
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| Troubleshooting Summary | | :--- | :--- | :--- | | Problem | Likely Cause | Key Solution | | No reaction (starting material recovered) | Incomplete lithiation (wet reagents/solvents) | Use rigorously anhydrous techniques and freshly titrated n-BuLi. | | Formation of 3-formyl isomer | No N-protection or use of Vilsmeier-Haack reagent | Protect the indole nitrogen (e.g., with Boc or Ts) before lithiation. | | Difficult purification | Incomplete deprotection | Monitor the deprotection step to completion by TLC/LCMS. | | Low yield with multiple byproducts | Poor temperature control during quench | Add DMF slowly at -78 °C before allowing the reaction to warm. |
Experimental Workflow & Protocols
Workflow for Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
The following diagram illustrates the recommended multi-step synthetic pathway.
Caption: Recommended 3-step synthesis workflow.
Detailed Protocol: N-Boc Protection, Lithiation, and Formylation
This protocol is a representative example and may require optimization for specific laboratory conditions and scale.
Step 1: Synthesis of tert-butyl 6-fluoro-1H-indole-1-carboxylate (N-Boc Protection)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an Argon atmosphere, add a solution of 6-fluoro-1H-indole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the N-Boc protected indole.
Step 2 & 3: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
-
Dissolve the N-Boc-6-fluoroindole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is the N-Boc protected aldehyde.
-
For deprotection, dissolve the crude material in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature, monitoring by TLC until deprotection is complete.
-
Neutralize the reaction carefully with a saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to afford 6-Fluoro-1H-indole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection so critical for this specific transformation? The indole N-H proton is significantly more acidic than any C-H proton on the ring. Without protection, any strong base like n-BuLi will simply deprotonate the nitrogen. The resulting indolide anion directs subsequent electrophilic attack to the C-3 position, leading to the wrong isomer. Protection renders the nitrogen non-acidic, allowing the weaker C-2 proton to be removed by the strong base, thereby directing formylation to the desired C-2 position.
Q2: What are the advantages and disadvantages of different N-protecting groups?
| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Easy to install; Cleaved under acidic conditions. | Can be labile to some Lewis acids. | TFA, HCl in Dioxane/MeOH |
| Ts (Tosyl) | Very robust; Stable to a wide range of conditions. | Harsher removal conditions (e.g., strong base or reducing agents). | NaOH, Mg/MeOH |
| SEM ([2-(trimethylsilyl)ethoxy]methyl) | Stable to bases and nucleophiles. | More expensive; Requires fluoride source for cleavage. | TBAF, HF-Pyridine |
Q3: Can I use alternative formylation methods? While other methods exist for formylating indoles, they are generally not suitable for selectively producing the 2-carbaldehyde isomer. The Vilsmeier-Haack reaction (POCl₃/DMF) and the Reimer-Tiemann reaction (CHCl₃, base) both show strong preference for the C-3 position.[7][8] Direct formylation using reagents like trimethyl orthoformate with a Lewis acid catalyst can also lead to mixtures or other products like tris(indolyl)methanes.[8] The directed metalation route described here remains the most reliable strategy for C-2 functionalization.
Q4: What are the key safety considerations for this synthesis? This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion.
-
Organolithium Reagents (n-BuLi, t-BuLi): Pyrophoric (ignite spontaneously on contact with air). Must be handled under an inert atmosphere using proper syringe techniques.
-
Anhydrous Solvents (THF): Can form explosive peroxides. Use freshly opened bottles or stills.
-
Acids (TFA, HCl): Highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
References
- BenchChem. Side Reactions in the Formylation of Indole. Technical Support Center.
- BenchChem. Troubleshooting Indole Alkaloid Synthesis. Technical Support Center.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. Lab Tips.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Synthesis routes of Indole-2-carbaldehyde. BenchChem.
- Smith, G. F. Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed), 1954, 3842.
Sources
- 1. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Indoles. Part I. The formylation of indole and some reactions of 3-formylindole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
purification of 6-Fluoro-1H-indole-2-carbaldehyde by column chromatography
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 6-Fluoro-1H-indole-2-carbaldehyde via column chromatography. Moving beyond a simple protocol, this document explains the underlying principles and provides robust troubleshooting strategies to empower you to solve purification challenges effectively.
Understanding the Molecule and the Challenge
6-Fluoro-1H-indole-2-carbaldehyde is a heterocyclic aromatic aldehyde. Its purification by silica gel chromatography is governed by several key structural features:
-
Polarity: The presence of the indole nitrogen (N-H), the aldehyde carbonyl group (C=O), and the electronegative fluorine atom makes this a moderately polar molecule. These groups can act as hydrogen bond acceptors (C=O, F) and a hydrogen bond donor (N-H).
-
Stationary Phase Interaction: The polar functional groups will interact strongly with the polar stationary phase, typically silica gel (SiO₂), which is rich in acidic silanol (Si-OH) groups.[1][2]
-
Reactivity: The aldehyde functional group can be sensitive to highly acidic or basic conditions, and the indole ring itself can be prone to degradation under certain circumstances. The acidic nature of standard silica gel can sometimes lead to compound streaking or decomposition on the column.[3]
The primary challenge is to select a mobile phase that can effectively compete with the silica gel for interaction with the molecule, allowing it to travel down the column at an appropriate rate for separation from less polar and more polar impurities.
Preparatory Steps: The Key to a Successful Column
Proper preparation is non-negotiable. Before you even pack your column, you must optimize the separation conditions using Thin Layer Chromatography (TLC).
Q: How do I choose the right solvent system (eluent) for my TLC analysis?
A: The goal is to find a solvent system that moves the target compound to a Retardation Factor (Rf) of 0.2 to 0.4 . This Rf range generally translates well to column chromatography, providing optimal resolution.
Start with a binary mixture of a non-polar and a polar solvent. Given the polarity of 6-Fluoro-1H-indole-2-carbaldehyde, a good starting point is a mixture of an aliphatic hydrocarbon and an ester or chlorinated solvent.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Non-Polar Component | Polar Component | Starting Ratio (v/v) | Notes |
| Hexane or Heptane | Ethyl Acetate | 70:30 | The most common and effective starting point. Adjust ratio based on initial Rf. |
| Hexane or Heptane | Dichloromethane (DCM) | 50:50 | DCM is more polar than hexane. Can be useful if solubility is an issue. |
| Chloroform | Ethyl Acetate | 95:5 | A more polar system, sometimes used for indole derivatives.[4] |
Experimental Protocol: TLC Solvent System Optimization
-
Prepare small volumes (e.g., 10 mL) of 3-4 different solvent ratios (e.g., 80:20, 70:30, 60:40 Hexane:Ethyl Acetate).
-
Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate. Also spot your starting material and any known standards if available.
-
Develop the plates in chambers containing your different solvent systems.
-
Visualize the developed plates under a UV lamp (254 nm is typically effective for indole systems)[4][5].
-
Calculate the Rf value for your target compound in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Select the solvent system that gives an Rf value between 0.2 and 0.4 for 6-Fluoro-1H-indole-2-carbaldehyde and shows the best separation from visible impurities.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the column chromatography of 6-Fluoro-1H-indole-2-carbaldehyde.
Q1: My compound is not moving off the origin (Rf = 0). What should I do?
A: This is a classic indication that your mobile phase is not polar enough to elute the compound. The silica gel is adsorbing your product so strongly that the eluent cannot move it.
-
Immediate Solution: Increase the polarity of your eluent. If you are using a 70:30 Hexane:Ethyl Acetate mixture, try moving to 60:40 or 50:50. Add the more polar solvent in increments of 10-20%.
-
Causality: The polar groups on your molecule are interacting more strongly with the polar silanol groups of the stationary phase than with the relatively non-polar mobile phase.[6] A more polar mobile phase can more effectively compete for these interaction sites, displacing the molecule and allowing it to move.
Q2: My compound is eluting too quickly, at the solvent front (Rf > 0.8), and is not separating from impurities. How do I fix this?
A: This is the opposite problem: your mobile phase is too polar. It is solvating your compound so effectively that there is minimal interaction with the stationary phase, causing it to "wash out" of the column without separation.
-
Immediate Solution: Decrease the polarity of your eluent. If you are using 50:50 Hexane:Ethyl Acetate, try 70:30 or 80:20.
-
Causality: For effective separation, there must be a dynamic equilibrium where the analyte partitions between the mobile and stationary phases.[2] If the mobile phase is too strong, this equilibrium shifts entirely towards the mobile phase, and no differential retention occurs.
Q3: I see significant tailing or streaking of my compound's spot on the TLC plate and on the column. What is causing this?
A: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase, or an issue with sample application.
-
Probable Cause 1: Acidity of Silica Gel: The indole N-H is weakly acidic, but more importantly, the lone pair on the nitrogen can interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or slow desorption, causing tailing.[3]
-
Solution: Try deactivating the silica gel. This can be done by adding a very small amount (0.1-1%) of a modifier like triethylamine (NEt₃) to your eluent system. The amine will preferentially bind to the most acidic sites on the silica, creating a more homogenous surface for your compound to travel through. Caution: Ensure this is compatible with your compound's stability.
-
-
Probable Cause 2: Sample Overload: You may be loading too much crude material onto the column or spotting too concentrated a sample on your TLC plate.
-
Solution: Use less material. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. For loading, ensure your sample is dissolved in the minimum amount of solvent before application.
-
-
Probable Cause 3: Poor Solubility: If your compound is not fully soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve as the column runs, leading to severe tailing.
-
Solution: Dry Loading. Instead of dissolving your sample in a liquid and pipetting it onto the column, pre-adsorb it onto a small amount of silica gel.
-
Experimental Protocol: Dry Loading
-
Dissolve your crude sample in a low-boiling-point solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude sample) to the solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This ensures the compound is introduced to the column in a fine, evenly distributed band.[7]
Column Chromatography Workflow & Troubleshooting Logic
The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Guide for Indole Synthesis Side Reactions
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during various indole synthesis methodologies. Here, we move beyond simple protocols to provide in-depth, mechanistic explanations and field-proven troubleshooting strategies to enhance your reaction outcomes and ensure the integrity of your results.
Part 1: Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, is a powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][2] Despite its versatility, the reaction is often plagued by side reactions that can complicate purification and significantly reduce yields.
FAQ 1: My Fischer indole synthesis is producing a complex mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers in the Fischer indole synthesis is a common issue when using unsymmetrical ketones. The regioselectivity is determined by the direction of tautomerization of the initially formed phenylhydrazone to the enehydrazine intermediate, which then undergoes the key[3][3]-sigmatropic rearrangement.[2][3]
Causality: The direction of tautomerization is influenced by both steric and electronic factors. The thermodynamically more stable enehydrazine, which is typically the more substituted one, is often favored. However, the reaction conditions, particularly the acid catalyst and temperature, can significantly impact the ratio of isomers.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical.
-
Brønsted Acids: Protic acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) can favor the formation of the thermodynamically more stable enehydrazine.[1][2]
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃, or AlCl₃ can chelate to the carbonyl oxygen and the hydrazine nitrogen, potentially directing the tautomerization towards the less sterically hindered enehydrazine.[1][2] Experimenting with a range of Lewis acids is recommended.
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the enehydrazine intermediates. A systematic screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO, AcOH) is advisable.[2]
-
Substrate Modification: If possible, modifying the ketone substrate to introduce a bulky group can sterically direct the tautomerization to a single enehydrazine isomer.
Data Presentation: Effect of Acid Catalyst on Regioselectivity
| Catalyst | Typical Conditions | Predominant Isomer | Rationale |
| Polyphosphoric Acid (PPA) | 100-150 °C | More substituted indole | Favors thermodynamic enehydrazine |
| Zinc Chloride (ZnCl₂) | 80-120 °C | Less substituted indole | Steric direction via chelation |
| Boron Trifluoride (BF₃) | 0-25 °C | Often less substituted | Strong Lewis acid, can favor kinetic product |
Experimental Workflow for Optimizing Regioselectivity:
References
Technical Support Center: Optimization of Fischer Indole Synthesis for Fluorinated Derivatives
Welcome to the technical support center dedicated to the nuanced art of synthesizing fluorinated indoles via the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by electron-deficient substrates in this classic and powerful reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for success.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of fluorinated indoles.
Question 1: My Fischer indole synthesis of a fluorinated derivative is resulting in a very low yield or failing completely. What are the primary causes and how can I address them?
Answer:
Low yields are a frequent challenge when working with fluorinated precursors due to the electron-withdrawing nature of fluorine, which deactivates the aryl ring and can impede the key steps of the reaction.[1] Here’s a breakdown of the likely culprits and a systematic approach to troubleshooting:
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are paramount. The electron-deficient nature of fluorinated arylhydrazines often requires stronger acidic conditions to promote the crucial[2][2]-sigmatropic rearrangement.
-
Troubleshooting:
-
Catalyst Screening: If you are using a standard Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like sulfuric acid (H₂SO₄) with poor results, consider screening a panel of more potent catalysts. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are often more effective for deactivated substrates.[3][4]
-
Concentration Optimization: The concentration of your acid catalyst is critical. For instance, the proportion of phosphorus pentoxide in orthophosphoric acid can dramatically influence the reaction's outcome.[5] A stepwise increase in catalyst loading while monitoring the reaction by Thin Layer Chromatography (TLC) can help identify the optimal concentration.
-
Consider a Co-catalyst: In some cases, a combination of a Brønsted and Lewis acid can be beneficial.
-
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures.[6] However, with fluorinated substrates, finding the right thermal window is crucial.
-
Troubleshooting:
-
Incremental Temperature Increase: If your reaction is sluggish, cautiously increase the temperature in 10-20°C increments. Be aware that excessively high temperatures can lead to decomposition and tar formation.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC. This will help you determine the point of maximum product formation and avoid prolonged heating that can degrade your desired indole.
-
-
-
Poor Quality of Starting Materials: Impurities in either the fluorinated arylhydrazine or the carbonyl compound can have a significant negative impact on the reaction.
-
Troubleshooting:
-
Purity Verification: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification of Starting Materials: If necessary, purify your arylhydrazine and carbonyl compound by recrystallization or distillation before use.
-
-
Question 2: I'm observing multiple spots on my TLC, suggesting the formation of significant byproducts. What are the common side reactions with fluorinated substrates and how can I minimize them?
Answer:
The formation of byproducts is a common issue, and the electronic properties of fluorinated substrates can exacerbate certain side reactions.
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to two possible indole regioisomers. The strong electron-withdrawing effect of fluorine can influence the direction of cyclization.[7]
-
Troubleshooting:
-
Acid Catalyst Modification: The choice of acid catalyst can influence the regioselectivity of the reaction. Experimenting with different Brønsted and Lewis acids can alter the product ratio.[5]
-
Steric Control: If possible, modifying the steric bulk of the ketone can direct the formation of the enamine to the less hindered side.
-
-
-
N-N Bond Cleavage: A competing pathway to the desired[2][2]-sigmatropic rearrangement is the cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with substrates bearing strong electron-donating groups, but can also occur under harsh acidic conditions with electron-withdrawing groups.[8]
-
Troubleshooting:
-
Milder Reaction Conditions: If you suspect N-N bond cleavage, try lowering the reaction temperature and using a less aggressive acid catalyst.
-
Buchwald Modification: For particularly challenging substrates, the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can be a viable alternative that avoids the harsh acidic conditions of the classical Fischer synthesis.[9]
-
-
-
Tar Formation: The strongly acidic and high-temperature conditions required for many Fischer indole syntheses can lead to the formation of polymeric or tarry byproducts.
-
Troubleshooting:
-
Temperature Control: As mentioned previously, careful temperature management is crucial.
-
Solvent Selection: In some cases, running the reaction in a high-boiling solvent can help to maintain a consistent temperature and minimize charring.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the effect of the fluorine substitution pattern on the success of the reaction?
The position of the fluorine atom on the arylhydrazine ring significantly impacts the reactivity. A fluorine atom in the ortho or para position will have a more pronounced deactivating effect on the ring due to resonance, making the[2][2]-sigmatropic rearrangement more challenging. A meta fluorine will have a less pronounced deactivating effect.
Q2: Are there any general recommendations for solvent selection for the synthesis of fluorinated indoles?
While some Fischer indole syntheses are run neat, a high-boiling point, polar aprotic solvent can be beneficial for fluorinated substrates. Solvents like diphenyl ether or ethylene glycol can help to maintain a consistent high temperature and improve the solubility of the reactants. Acetic acid is also a common solvent and can act as a co-catalyst.[6]
Q3: My reaction seems to work, but I'm struggling with the purification of the fluorinated indole. Any suggestions?
Fluorinated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their altered polarity.
-
Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for your column chromatography.
-
Crystallization: If your product is a solid, recrystallization is often the most effective purification method.
-
Derivative Formation: In some cases, converting the crude indole into a crystalline derivative (e.g., an N-acetyl or N-tosyl derivative) can facilitate purification, after which the protecting group can be removed.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of a Fluorinated Indole using Polyphosphoric Acid (PPA)
This protocol is a general starting point and may require optimization for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the fluorinated arylhydrazine (1.0 eq.) in ethanol or acetic acid.
-
Add the ketone or aldehyde (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 1-2 hours or until TLC analysis indicates complete formation of the hydrazone.
-
The hydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization:
-
To the flask containing the hydrazone, add polyphosphoric acid (PPA) (typically 5-10 equivalents by weight).
-
Heat the reaction mixture to 100-150°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Table 1: Comparison of Lewis Acids in the Synthesis of a Model Fluorinated Indole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 120 | 6 | 45 | [3] |
| BF₃·OEt₂ | Dichloromethane | Reflux | 4 | 62 | [3] |
| AlCl₃ | Toluene | 110 | 8 | 38 | [3] |
| FeCl₃ | 1,2-Dichloroethane | 80 | 5 | 55 | [3] |
| PPA | Neat | 140 | 2 | 75 | [6] |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Section 4: Visualizing the Process
Diagram 1: The Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Section 5: When the Fischer Indole Synthesis Fails: Alternative Routes
For particularly challenging fluorinated substrates where optimization of the Fischer indole synthesis does not provide satisfactory results, several alternative methods for indole synthesis are worth considering:
-
Leimgruber-Batcho Indole Synthesis: A milder, two-step alternative that is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.[10]
-
Reissert Indole Synthesis: This method is suitable for the synthesis of 2-carboxyindoles.
-
Madelung Synthesis: Involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base.
-
Palladium-Catalyzed Syntheses: Modern cross-coupling and cyclization reactions offer powerful and often milder alternatives for constructing the indole ring.[10]
This technical support guide provides a framework for understanding and overcoming the challenges associated with the Fischer indole synthesis of fluorinated derivatives. By systematically evaluating and optimizing reaction parameters, and by understanding the underlying mechanistic principles, researchers can significantly improve their success rate in synthesizing these valuable compounds.
References
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
-
PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Retrieved from [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Research with New Jersey. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Manufacturing Process for Fluvastatin. Retrieved from [Link]
-
ACS Publications. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. chimia.ch [chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Fluoro-1H-indole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. By understanding the origin of these impurities and implementing robust troubleshooting strategies, you can significantly improve yield, purity, and the overall success of your experiments.
6-Fluoro-1H-indole-2-carbaldehyde is a key building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical intermediates, particularly for serotonin receptor modulators and other bioactive molecules.[1][2] Its synthesis, while seemingly straightforward, often involves the formylation of 6-fluoroindole, a reaction susceptible to several side reactions that can generate a range of challenging impurities.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the ubiquitous Vilsmeier-Haack formylation and other related synthetic challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of 6-Fluoro-1H-indole-2-carbaldehyde.
Q1: My reaction yield is significantly lower than expected, and my crude material is a dark, tarry substance. What went wrong?
A1: Low yields accompanied by the formation of dark, polymeric, or tar-like materials are typically indicative of harsh reaction conditions, particularly excessive heat or highly concentrated acid. The Vilsmeier-Haack reaction, while effective, can promote side reactions if not properly controlled.[3]
Causality:
-
Excessive Temperature: The Vilsmeier reagent is highly reactive. At elevated temperatures, it can lead to uncontrolled polymerization of the electron-rich indole starting material or the product itself.
-
Reagent Degradation: The Vilsmeier reagent can decompose at high temperatures, leading to the formation of various reactive species that contribute to byproduct formation.
-
Substrate Sensitivity: Indoles are susceptible to degradation under strongly acidic conditions, which can be exacerbated by heat.[3]
Troubleshooting Protocol:
-
Temperature Control: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic. Ensure this step is performed at 0 °C with slow, dropwise addition of POCl₃. Maintain this low temperature when adding the 6-fluoroindole solution.
-
Reaction Monitoring: Do not run the reaction for an excessive amount of time. Monitor its progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, proceed with the workup.
-
Controlled Workup: The hydrolysis of the intermediate iminium salt is also exothermic. Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold aqueous base solution (e.g., NaHCO₃ or NaOH solution) to neutralize the acid and control the temperature rise.[4]
Q2: My NMR spectrum shows my desired product, but also a significant amount of unreacted 6-fluoroindole. How can I improve conversion?
A2: Incomplete conversion is a common issue that usually points to insufficient activation or a deactivated Vilsmeier reagent.
Causality:
-
Insufficient Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent to the indole substrate is critical. A ratio of at least 1.1 to 1.5 equivalents of the reagent is typically recommended to drive the reaction to completion.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, converting it to dimethylamine and formic acid, rendering it inactive for formylation. This is a primary cause of failed or low-conversion reactions.
-
Poor Reagent Quality: The quality of the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is paramount. Old or improperly stored reagents can have high water content or contain decomposition products that inhibit the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous DMF (e.g., from a sealed bottle or distilled over a drying agent) and fresh, high-purity POCl₃. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Stoichiometry: Increase the equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) relative to the 6-fluoroindole. Start with 1.2 equivalents and consider increasing to 1.5-2.0 equivalents if conversion remains low.
-
Reagent Addition Order: Always add the POCl₃ to the DMF to form the reagent first, allow it to stir (typically 30 minutes at 0 °C), and then add the indole substrate. This ensures the electrophile is pre-formed and ready to react.
Q3: I've isolated my product, but my HPLC and Mass Spec data show a peak with a mass of M+28 (or M+27 for [M-H]⁻). What is this impurity?
A3: A mass increase of 28 amu (CHO) strongly suggests the formation of a di-formylated product, 6-Fluoro-1H-indole-2,3-dicarbaldehyde . While formylation of indole strongly favors the C3 position, a second formylation can occur under forcing conditions.[5]
Causality:
-
Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can promote a second electrophilic substitution on the indole ring.
-
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at a higher temperature after the initial C3-formylation is complete provides the opportunity for a second, slower formylation to occur.
Troubleshooting & Purification:
-
Stoichiometric Control: Use the minimum amount of Vilsmeier reagent necessary for complete conversion of the starting material (typically 1.1-1.2 equivalents).
-
Reaction Monitoring: As soon as the starting material is consumed (monitored by TLC/HPLC), quench the reaction. Do not let it stir for extended periods unnecessarily.
-
Purification: The di-formylated product is typically more polar than the mono-formylated product due to the additional carbonyl group. It can usually be separated effectively using silica gel column chromatography with a carefully optimized hexane/ethyl acetate gradient.
Q4: My NMR shows two distinct aldehyde proton signals and two NH proton signals. Is this an isomeric impurity?
A4: This is a classic sign of having a mixture of the desired C2-formylated product and the common C3-formylated isomer, 6-Fluoro-1H-indole-3-carbaldehyde . The Vilsmeier-Haack reaction on indoles overwhelmingly favors substitution at the C3 position due to it being the most nucleophilic site.[6][7] However, formylation at C2, while less common, can occur. The target molecule itself, 6-Fluoro-1H-indole-2-carbaldehyde, is the less thermodynamically stable isomer.
Causality:
-
Directed Synthesis vs. Direct Formylation: The synthesis of the C2-carbaldehyde isomer is not typically achieved by direct Vilsmeier-Haack formylation of 6-fluoroindole, which would yield the C3 isomer.[7] It is more commonly synthesized via methods involving lithiation at the C2 position followed by quenching with an electrophilic formylating agent like DMF.[8] If your route is a direct formylation, the major product will almost certainly be the C3-isomer.
-
Isomerization: Under certain workup or purification conditions (e.g., prolonged exposure to acid or heat), minor isomerization might be possible, although this is less likely than the formation of a mixture during the reaction itself.
Troubleshooting & Characterization:
-
Confirm Your Synthetic Route: Verify that your chosen synthetic method is designed to produce the C2-aldehyde. A common route involves protecting the N-H, lithiation at C2 with a strong base (like n-BuLi or t-BuLi), and then reacting with DMF.[8]
-
Spectroscopic Analysis: The C3-aldehyde isomer (6-Fluoroindole-3-carboxaldehyde) is well-characterized. Compare your spectra to literature values or commercially available standards to confirm the identity of the impurity.[9][10]
-
Purification: The two isomers have different polarities and can be separated by column chromatography. The C3-isomer is generally more stable and may have different chromatographic behavior.
Frequently Asked Questions (FAQs)
Q: What is the most critical factor for a successful 6-Fluoro-1H-indole-2-carbaldehyde synthesis via a Vilsmeier-Haack type reaction? A: Without question, the most critical factor is maintaining strictly anhydrous (dry) conditions . The Vilsmeier reagent is extremely reactive towards water. Any moisture present will hydrolyze the reagent, leading to drastically reduced yields and incomplete reactions.
Q: How can I best purify the final product from minor impurities? A: The two most effective methods are:
-
Silica Gel Column Chromatography: This is the most versatile method for separating a range of impurities, including unreacted starting material, isomeric byproducts, and di-formylated species. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.[11]
Q: My starting material, 6-fluoroindole, is a beige or brown powder. Is this acceptable? A: While high-purity 6-fluoroindole is often a white or off-white solid, a beige or brown coloration is common and usually acceptable for subsequent reactions.[12] This color often arises from minor, highly colored oxidative impurities that are present in trace amounts and typically do not interfere with the Vilsmeier-Haack formylation. However, if the starting material is very dark or tarry, it should be purified (e.g., by chromatography or recrystallization) before use.
Data Summary & Visual Guides
Common Impurities Table
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin | Key Analytical Signature |
| 6-Fluoroindole | FC1=CC=C2C(NC=C2)=C1 | 135.14 | Unreacted Starting Material | Less polar than product; Absence of aldehyde proton (~10 ppm) in ¹H NMR. |
| 6-Fluoro-1H-indole-3-carbaldehyde | FC1=CC=C2C(NC=C2C=O)=C1 | 163.15 | Isomeric Byproduct (in direct formylation) | Different chemical shifts for aromatic/aldehyde protons in NMR; Different retention time in HPLC. |
| 6-Fluoro-1H-indole-2,3-dicarbaldehyde | O=CC1=C(C=O)N=C2C=C(F)C=CC12 | 191.14 | Over-reaction Product | More polar than product; Mass Spec [M+H]⁺ at 192.04; Two aldehyde signals in ¹H NMR. |
| N-Formyl-6-fluoroindole | FC1=CC=C2C(N(C=O)C=C2)=C1 | 163.15 | Side-reaction Product | Isomeric with product; The formyl proton signal in ¹H NMR will be in a different region compared to C-formyl. |
Vilsmeier-Haack Synthesis Workflow & Impurity Formation
Caption: Workflow for Vilsmeier-Haack synthesis showing key impurity entry points.
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing and solving common synthesis problems.
Appendix: Detailed Experimental Protocol
Protocol 1: Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde via C2-Lithiation
This protocol is adapted from general procedures for C2-functionalization of indoles and should be optimized for specific laboratory conditions.[8]
Materials:
-
6-Fluoroindole
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 6-fluoroindole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The first equivalent deprotonates the N-H, and the second directs lithiation to the C2 position. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (2.0 eq) dropwise to the reaction mixture at -78 °C. The solution may change color.
-
Warming: Allow the reaction mixture to warm slowly to room temperature over 1.5-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford pure 6-Fluoro-1H-indole-2-carbaldehyde.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
- Google Patents. (2009). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-1H-Indole-2-Carbaldehyde. MySkinRecipes. Available at: [Link]
-
Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-1H-Indole-2-Carbaldehyde. MySkinRecipes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
YouTube. (2021). Vilsmeier Reaction. Professor Dave Explains. Available at: [Link]
-
J-Stage. (1975). Formylation of Indoles with Formic Acid. J-Stage. Available at: [Link]
-
Indian Academy of Sciences. (1998). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available at: [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses. Available at: [Link]
Sources
- 1. 6-Fluoro-1H-Indole-2-Carbaldehyde [myskinrecipes.com]
- 2. 6-Fluoro-1H-Indole-2-Carbaldehyde [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 9. 6-Fluoroindole-3-carboxaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 6-FLUOROINDOLE-3-CARBOXALDEHYDE | 2795-41-7 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Removal of Colored Impurities from Indole Derivatives
Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to colored impurities in their indole compounds.
Introduction: The Challenge of Color in Indole Chemistry
Indole and its derivatives are a cornerstone in medicinal chemistry and materials science. However, their electron-rich nature makes them susceptible to oxidation, often resulting in the formation of highly colored impurities.[1] These impurities, which can range in color from pink and red to dark brown, are visual indicators of product degradation and can significantly impact experimental outcomes and product specifications.[1][2] This guide provides a systematic approach to diagnosing the cause of these impurities and implementing effective purification strategies.
Troubleshooting Guide: From Diagnosis to Decolorization
This section is designed to help you identify the potential cause of coloration in your indole derivative and select the most appropriate purification method.
Q1: My indole derivative, which should be a white or off-white solid, has developed a pink, red, or brown color. What is the likely cause?
A1: The appearance of pink, red, or brown hues in indole derivatives is a common sign of oxidation.[1][2] The electron-rich pyrrole ring of the indole nucleus is prone to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[1][3] This oxidation can lead to the formation of various chromophoric (color-causing) species, including oligomers and polymers.[4][5] In some cases, residual acidic or metallic impurities from the synthesis can catalyze this degradation process.
Q2: I've confirmed the presence of colored impurities. What is the best first step to purify my compound?
A2: For crystalline or solid indole derivatives, recrystallization is often the most effective and straightforward initial purification step. This classical technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
A successful recrystallization will result in the formation of pure crystals of your indole derivative, leaving the colored impurities behind in the mother liquor.
Experimental Protocol: Recrystallization for Decolorization
-
Solvent Selection: Choose a solvent or solvent system in which your indole derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, methanol, toluene, hexane, or mixtures thereof.[6]
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve your colored indole derivative.
-
Decolorization (Optional but Recommended): If the solution is still colored, add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution.[7][8] Activated charcoal has a high surface area and can effectively adsorb colored impurities.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step is crucial and should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q3: Recrystallization did not completely remove the color, or my compound is an oil. What should I try next?
A3: If recrystallization is ineffective or not feasible, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel or alumina) and a mobile phase (the eluent).[9][10]
Workflow for Chromatographic Purification of Indole Derivatives
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coloration - Indole, Pigments, Biology | Britannica [britannica.com]
- 5. Melanin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. biotage.com [biotage.com]
- 10. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions with Indole Aldehydes
Welcome to the Technical Support Center for optimizing catalyst selection in reactions involving indole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.
Section 1: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during catalytic reactions with indole aldehydes. Each problem is analyzed from a mechanistic standpoint to provide robust and validated solutions.
Issue 1: Low to No Product Yield
A common frustration in organic synthesis is the failure to obtain the desired product. In the context of indole aldehyde reactions, this can often be traced back to catalyst choice, reaction conditions, or the quality of starting materials.[1]
Question: My reaction with an indole aldehyde is showing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yield is a multifaceted problem that requires a systematic investigation. Here are the primary areas to focus on:
1. Catalyst Incompatibility or Deactivation:
-
The Causality: The catalyst is the heart of the reaction, and its effectiveness is highly dependent on the specific substrates and reaction environment. Lewis acids, for instance, can be deactivated by nitrogen-containing compounds like indoles, which can act as competing Lewis bases.[2] Similarly, the strength of an acid catalyst is critical; an acid that is too strong can lead to degradation or polymerization of the indole starting material, while one that is too weak will not effectively catalyze the reaction.[3][4]
-
Troubleshooting Protocol:
-
Screen a Range of Catalysts: Do not rely on a single catalyst. It is crucial to screen a variety of both Brønsted and Lewis acids. For reactions sensitive to strong acids, milder catalysts such as acetic acid or iodine have proven effective.[3][5]
-
Evaluate Catalyst Loading: The optimal catalyst loading is a balance. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions.[6] Start with a standard loading (e.g., 10 mol%) and titrate up or down based on reaction monitoring.[1] In some cases, extremely low catalyst loadings (down to 0.01 mol%) have been shown to be effective, particularly with highly active catalysts.[6]
-
Consider Heterogeneous Catalysts: For improved recovery and reusability, explore solid-supported catalysts, such as L-cysteine immobilized on magnetic nanoparticles or acids supported on silica.[7]
-
2. Sub-Optimal Reaction Conditions:
-
The Causality: Temperature, solvent, and reaction time are interconnected parameters that significantly influence reaction kinetics and product distribution. For instance, some reactions may require heating to overcome activation energy barriers, while others may need lower temperatures to prevent side product formation.[1][3]
-
Troubleshooting Protocol:
-
Temperature Optimization: Systematically vary the reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that maximizes product formation while minimizing byproduct generation.[1]
-
Solvent Screening: The choice of solvent can dramatically affect reaction rates and selectivity. Screen a range of solvents with varying polarities. In some cases, solvent-free conditions have been shown to provide remarkably high product yields.[7][8] Water has also been successfully employed as a green solvent for certain Friedel-Crafts type reactions of indoles and aldehydes.[6]
-
Reaction Time Monitoring: Reactions may be faster or slower than anticipated. Continuous monitoring with TLC or LC-MS is essential to determine the point of maximum product accumulation before significant degradation or side reactions occur.[1]
-
3. Poor Quality of Starting Materials:
-
The Causality: Impurities in the indole aldehyde or other reactants can poison the catalyst or participate in unwanted side reactions, leading to a complex reaction mixture and low yield of the desired product.[1]
-
Troubleshooting Protocol:
-
Purity Verification: Always ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use.[1]
-
Proper Storage: Indole derivatives can be sensitive to light and air. Store them under an inert atmosphere and in the dark to prevent degradation.
-
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a TLC plate is a clear indicator of a non-selective reaction. Understanding the potential side reactions is key to mitigating their formation.
Question: My reaction is producing a mixture of products, including the common bis(indolyl)methane (BIM) side product. How can I improve the selectivity for my target molecule?
Answer: The formation of side products, particularly BIMs, is a well-known challenge in reactions involving indoles and aldehydes.[4] This occurs when the initially formed product reacts further with another molecule of indole.
1. Mitigating Bis(indolyl)methane (BIM) Formation:
-
The Causality: BIMs are often the thermodynamic product and their formation is favored under acidic conditions where the intermediate carbocation is stabilized and can be attacked by a second indole molecule.[8][9]
-
Troubleshooting Protocol:
-
Sequential One-Pot Approach: Instead of adding all reactants at once, consider a sequential addition. This involves the in situ generation of an intermediate, followed by the addition of the next reactant. This strategy minimizes the concentration of reactive species that can lead to BIM formation.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde can sometimes favor the desired product over the BIM.
-
Milder Reaction Conditions: Employing milder acid catalysts or lower reaction temperatures can often suppress the formation of BIMs.[4]
-
2. Addressing Regioselectivity Issues:
-
The Causality: The indole nucleus has multiple nucleophilic sites, primarily the C3 position, but reactions can also occur at other positions depending on the substituents and the catalyst used. The use of unsymmetrical ketones in reactions like the Fischer indole synthesis can also lead to a mixture of regioisomers.[3]
-
Troubleshooting Protocol:
-
Directing Groups: The use of directing groups on the indole ring can control the regioselectivity of the reaction. For example, a formyl group at the C3 position can direct arylation to the C4 position.[10][11]
-
Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, in some palladium-catalyzed reactions, the choice of oxidant has been shown to control C2 versus C4 selectivity.[11]
-
3. Preventing Tarring and Polymerization:
-
The Causality: Indoles are susceptible to polymerization under strongly acidic conditions and high temperatures.[4] This leads to the formation of intractable tars and a significant loss of material.
-
Troubleshooting Protocol:
-
Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature to avoid degradation of the starting materials and product.[4]
-
Shorter Reaction Times: Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed quickly, minimizing the time the material is exposed to harsh conditions.[4]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific, commonly asked questions related to catalyst selection for indole aldehyde reactions.
Q1: What is the fundamental difference between using a Brønsted acid and a Lewis acid catalyst for reactions with indole aldehydes?
A1: The primary difference lies in their mechanism of activating the aldehyde. A Brønsted acid (e.g., HCl, p-TSA) donates a proton to the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the indole.[8][9] In contrast, a Lewis acid (e.g., ZnCl₂, FeCl₃) accepts a pair of electrons from the carbonyl oxygen. This coordination also withdraws electron density from the carbonyl carbon, enhancing its electrophilicity.[8][9] The choice between the two depends on the specific substrates and desired outcome, as Lewis acids can sometimes be more effective for substrates with electron-donating groups.[3]
Caption: Brønsted vs. Lewis acid activation of indole aldehydes.
Q2: How do electron-donating and electron-withdrawing groups on the indole and aldehyde affect catalyst selection and reaction outcomes?
A2: Substituent effects play a crucial role and can significantly alter the reactivity of both the indole and the aldehyde.
-
On the Indole:
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the indole ring, generally leading to faster reaction rates.[7]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the nucleophilicity of the indole, which can slow down the reaction and may require a more active catalyst or harsher reaction conditions.[7]
-
-
On the Aldehyde:
-
Electron-withdrawing groups on the aldehyde's aromatic ring increase its electrophilicity, often leading to enhanced reaction rates and higher product yields.[8]
-
Electron-donating groups decrease the aldehyde's electrophilicity, which can result in lower reactivity and may necessitate a stronger catalyst or higher temperatures to drive the reaction to completion.[7][8]
-
| Substituent Effect on Reactivity | Electron-Donating Group | Electron-Withdrawing Group |
| On Indole | Increased Nucleophilicity (Faster Reaction)[7] | Decreased Nucleophilicity (Slower Reaction)[7] |
| On Aldehyde | Decreased Electrophilicity (Slower Reaction)[7][8] | Increased Electrophilicity (Faster Reaction)[8] |
Q3: Are there "greener" or more sustainable catalyst options for reactions with indole aldehydes?
A3: Yes, the field of green chemistry has made significant strides in developing more environmentally benign catalytic systems.
-
Organocatalysis: The use of small organic molecules, such as L-proline and its derivatives, as catalysts is a prominent green approach.[7] These catalysts are often metal-free, less toxic, and can operate under mild conditions, sometimes even in water.[7]
-
Heterogeneous Catalysts: As mentioned earlier, immobilizing catalysts on solid supports (e.g., silica, magnetic nanoparticles) allows for easy separation from the reaction mixture and potential for recycling, reducing waste.[7]
-
Alternative Solvents: The use of greener solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact.[6][8]
-
Halogen-Bonding Catalysis: This emerging area utilizes iodine-based catalysts that are relatively cheap, stable, and easy to handle, offering a metal-free alternative to traditional Lewis acids.[6]
Caption: A decision-making workflow for troubleshooting common issues.
Q4: When should I consider using a palladium catalyst for reactions involving indole aldehydes?
A4: Palladium catalysts are typically employed for C-H functionalization reactions rather than the more common Friedel-Crafts type additions to the aldehyde carbonyl. If your goal is to form a C-C bond at one of the less reactive positions on the indole ring (e.g., C2, C4, C7), then a palladium-catalyzed cross-coupling reaction is a powerful tool.[10] These reactions often require a directing group on the indole, such as the aldehyde itself, to guide the catalyst to the desired position for C-H activation.[10][11] For example, Pd(II)-catalyzed C-H arylation of 3-formylindoles can selectively occur at the C4 position.[10][11]
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals.
- Technical Support Center: Catalyst Selection for Indole Synthesis and Functionaliz
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Optimization of the reaction conditions.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis. BenchChem.
- Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- CAN and iodine-catalyzed reaction of indole or 1-methylindole with α,β-unsaturated ketone or aldehyde.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03687A [pubs.rsc.org]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 8. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 9. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Moisture Sensitivity in Indole Condensation Reactions
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indole condensation reactions. The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often plagued by a critical adversary: water. Even trace amounts of moisture can lead to failed reactions, low yields, and the formation of intractable side products.
As a Senior Application Scientist, I have seen firsthand how overlooking moisture control can derail promising research. This guide is structured to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and master these sensitive reactions. We will explore the "why" behind each technique, ensuring a robust and reproducible approach to your indole syntheses.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific, common problems encountered during moisture-sensitive indole condensation reactions.
Question: Why is my indole condensation reaction (e.g., Fischer, Bischler-Möhlau, Madelung) resulting in low or no desired product?
Answer: This is a frequent issue, often attributable to several factors, with moisture being a primary suspect.[1] A systematic evaluation of your experimental setup is the most effective approach to diagnose and resolve the problem.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for low-yield indole synthesis.
In-Depth Analysis and Solutions:
-
Reagent and Solvent Purity:
-
The Problem: Many reagents, especially Lewis acids like ZnCl₂ or AlCl₃ used in Fischer indole synthesis, are highly hygroscopic and will be quenched by water.[2] Solvents, even those labeled "anhydrous" from suppliers, can absorb atmospheric moisture over time once opened.
-
The Solution:
-
Solvents: Use freshly opened bottles of anhydrous solvents or dry them using established protocols. For a detailed procedure, see the "Solvent Drying Protocol" below. A common method involves distillation from a suitable drying agent, such as sodium metal with benzophenone as an indicator, which provides a distinct blue or purple color when the solvent is dry.[3][4]
-
Reagents: Purchase high-purity reagents and store them in a desiccator or glovebox.[5] For solid reagents that may have absorbed water, drying in a vacuum oven (if thermally stable) can be effective.
-
-
-
Atmospheric Moisture Control:
-
The Problem: Glassware surfaces readily adsorb a film of water from the atmosphere.[3] Reactions that are open to the lab environment, even for brief periods, can be compromised.
-
The Solution:
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry it under a stream of inert gas (nitrogen or argon) immediately before use.[3][6]
-
Inert Atmosphere: For highly sensitive reactions, such as those involving organolithium bases in modified Madelung syntheses, a Schlenk line or a glovebox is indispensable.[7][8][9] These techniques allow for the manipulation of reagents and solvents in an environment free of water and oxygen.[5][10] A simpler setup for less sensitive reactions involves using a balloon filled with nitrogen or argon connected to the reaction flask.[11]
-
-
-
Catalyst Deactivation:
-
The Problem: Water can directly deactivate catalysts. For instance, in palladium-catalyzed indole syntheses, water can promote the formation of inactive Pd(0) clusters.[12][13] In acid-catalyzed reactions, water can compete with the substrate for coordination to a Lewis acid or dilute a Brønsted acid, reducing its efficacy.[2]
-
The Solution: Ensure all components of the reaction are scrupulously dry before adding the catalyst. If catalyst deactivation is suspected, consider adding the catalyst in a glovebox or under a positive pressure of inert gas.
-
Question: My reaction produces multiple unexpected spots on the TLC plate. How can I improve selectivity?
Answer: The formation of multiple products often points to side reactions, which can be exacerbated by the presence of water or sub-optimal reaction conditions.
-
Mechanism-Specific Side Reactions: Water can interfere with the intended reaction pathway. In the Fischer indole synthesis, for example, the mechanism involves a[3][3]-sigmatropic rearrangement of a hydrazone intermediate.[14][15] The presence of excess acid and water can lead to hydrolysis of intermediates or promote alternative, non-productive pathways.
-
Temperature Control: Some indole syntheses, like the classic Bischler-Möhlau, are notorious for requiring harsh conditions, which can lead to side products.[16][17] Lowering the reaction temperature may improve selectivity by favoring the desired kinetic product.[1]
-
Catalyst Choice: The strength of the acid catalyst can significantly influence the reaction outcome. A very strong acid might cause decomposition of sensitive starting materials, while a milder acid may be more selective.[2] Experimenting with different Brønsted or Lewis acids is a valid optimization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for drying reaction solvents?
A1: For achieving the lowest possible water content (sub-50 ppm), distillation from an appropriate drying agent is the gold standard.[18] However, for many applications, storage over activated molecular sieves is a safer and more convenient alternative.
| Drying Method | Suitable Solvents | Drying Agent(s) | Key Considerations |
| Distillation | Ethers (THF, Diethyl ether), Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone | Provides a visual indication of dryness (deep blue/purple).[3][4] Never use with chlorinated solvents. [3] |
| Distillation | Alcohols (Methanol, Ethanol) | Magnesium/Iodine | Highly effective for protic solvents.[18] |
| Storage over Sieves | Most solvents (THF, DCM, Acetonitrile, Toluene) | 3Å or 4Å Molecular Sieves | Sieves must be activated (heated under vacuum). Requires at least 24-48 hours for effective drying.[3][18] |
| Passage through Alumina | THF, Toluene | Activated Neutral Alumina | A rapid method that can achieve very low water content quickly.[18] |
Q2: What are molecular sieves and how do I use them correctly?
A2: Molecular sieves are crystalline aluminosilicates with a uniform pore structure that allows them to trap small molecules like water. For drying solvents, 3Å (3 angstrom) sieves are generally preferred because their pore size is small enough to exclude most solvent molecules while effectively trapping water.
-
Activation: To be effective, molecular sieves must be activated to remove any pre-adsorbed water. This is done by heating them in a flask under high vacuum with a heat gun or in a muffle furnace at >250 °C for several hours.[3]
-
Usage: Add the activated and cooled sieves to the solvent in a sealed container (e.g., a bottle with a septa-lined cap). A common loading is 5-10% (m/v).[3] Allow the solvent to stand over the sieves for at least 24 hours before use.[3]
Q3: When should I use a Schlenk line versus a glovebox?
A3: The choice depends on the scale and complexity of your manipulations.
-
Schlenk Line: Ideal for performing reactions in solution, including additions, refluxing, and distillations under an inert atmosphere.[9][19] It is highly effective for maintaining an inert headspace in a reaction flask.
-
Glovebox: Best suited for manipulating air- and moisture-sensitive solids (e.g., weighing reagents, preparing catalyst solutions) and for setting up reactions that involve multiple solid transfers.[7][10] A glovebox provides a completely sealed environment with a continuously purified inert atmosphere, often maintaining oxygen and water levels below 1 ppm.[5][7]
Anhydrous Technique Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 11. youtube.com [youtube.com]
- 12. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Fluoroindole and 6-Fluoroindole: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of a fluorine atom to this heterocyclic system can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution, thereby profoundly influencing its pharmacological profile. This guide provides an in-depth comparative analysis of two constitutional isomers, 5-fluoroindole and 6-fluoroindole, offering field-proven insights and experimental data to guide researchers in drug discovery and development.
This analysis will delve into the nuanced differences in the biological activities of these two isomers, with a focus on their antimicrobial, anticancer, and neurological profiles. We will explore the structure-activity relationships that govern their differential effects and provide detailed protocols for key experimental assays to facilitate further investigation.
The Decisive Influence of Fluorine Placement: A Physicochemical Perspective
The position of the fluorine atom on the indole ring is not a trivial structural modification. It dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. The high electronegativity of fluorine can alter the electron density of the indole ring, influencing hydrogen bonding capabilities and π-π stacking interactions, which are crucial for ligand-receptor binding.[1][2]
For instance, the electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, affecting its ionization state at physiological pH. Furthermore, the lipophilicity of the molecule, a critical parameter for membrane permeability and bioavailability, is also modulated by the fluorine's position. These subtle yet significant differences in physicochemical properties are the root cause of the divergent biological activities observed between 5-fluoroindole and 6-fluoroindole.[3][4]
Comparative Biological Activity: A Data-Driven Analysis
While both 5-fluoroindole and 6-fluoroindole serve as valuable starting points for the synthesis of bioactive molecules, their intrinsic biological activities show marked differences.[5][6] The most pronounced and directly comparable data lies in the realm of antimicrobial activity.
Antimicrobial Activity: A Striking Difference in Potency
Direct comparative studies have revealed a significant disparity in the antimicrobial efficacy of 5-fluoroindole and 6-fluoroindole, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound | Biological Activity | Target Organism | Assay Type | Key Metric (Unit) | Result |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.
As the data clearly indicates, 5-fluoroindole is over 15 times more potent than 6-fluoroindole in inhibiting the growth of Mycobacterium tuberculosis. This substantial difference underscores the critical role of the fluorine atom's position in determining the antimicrobial activity of the indole scaffold. Studies on other indole derivatives have also shown that halogenation can significantly impact antimicrobial effects.[7]
Anticancer Activity: A Tale of Derivatives and Potential
5-Fluoroindole: Derivatives of 5-fluoroindole have shown promise as prodrugs for cancer therapy. For instance, 5-fluoroindole-3-acetic acid has been shown to be significantly cytotoxic to various cancer cell lines upon activation by horseradish peroxidase.[8][9] This approach leverages the presence of specific enzymes in the tumor microenvironment to activate the cytotoxic potential of the drug. One study reported that 5-fluoroindole itself was non-cytotoxic to Vero (normal kidney) and HepG2 (liver cancer) cell lines, suggesting a favorable safety profile for the parent molecule and highlighting the prodrug strategy's importance.[10] However, another study on 5-fluoroindole-2-carboxylic acid reported an IC50 of 10 µM against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in many cancers.[5]
6-Fluoroindole: Similarly, 6-fluoroindole is a key intermediate in the synthesis of potential anticancer compounds, including tryptophan dioxygenase inhibitors, which are being explored as immunomodulators in cancer therapy.[6] While specific IC50 values for the parent 6-fluoroindole are not widely reported, the anticancer activity of its derivatives suggests the importance of this scaffold in oncological drug design.[11]
| Compound | Biological Activity | Target Organism/Cell Line | Assay Type | Key Metric (Unit) | Result |
| 5-Fluoroindole | Anticancer | Vero, HepG2 | Cytotoxicity Assay | IC50 (µM) | > Concentration Tested[10] |
| 5-Fluoroindole-2-carboxylic acid | Anticancer | APE1 Enzyme | Inhibition Assay | IC50 (µM) | 10[5] |
| 6-Fluoroindole | Anticancer | Various Cancer Cell Lines | Cytotoxicity Assay | IC50 (µM) | Not Available |
Neurological Activity: Scaffolds for Serotonin Receptor Ligands
Both 5-fluoroindole and 6-fluoroindole are integral components in the synthesis of compounds targeting the central nervous system, particularly serotonin receptors. The indole nucleus is a core feature of serotonin, and fluorination can fine-tune the binding affinity and selectivity of indole-based ligands for different serotonin receptor subtypes.[12]
Direct comparative binding data for the parent molecules is scarce. However, research on their derivatives points to distinct applications:
-
5-Fluoroindole derivatives have been investigated as precursors for serotonin receptor agonists.[13]
-
6-Fluoroindole derivatives have been synthesized and evaluated as potent and selective serotonin reuptake inhibitors and ligands for various serotonin receptors, including 5-HT6.[6][14]
The differential effects are likely due to the altered electronic properties of the indole ring influencing its interaction with the amino acid residues in the receptor's binding pocket.
| Compound | Biological Activity | Target Receptor | Assay Type | Key Metric (Unit) | Result |
| 5-Fluoroindole | Neurological | Serotonin Receptors | Binding Assay | Ki (nM) | Not Available |
| 6-Fluoroindole | Neurological | Serotonin Receptors | Binding Assay | Ki (nM) | Not Available |
Experimental Protocols: A Guide to Comparative Evaluation
To facilitate further research and enable a direct comparison of these two isomers, we provide detailed, step-by-step methodologies for the key assays discussed.
Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)
This protocol is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis. The assay relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active cells.
Objective: To determine the lowest concentration of 5-fluoroindole and 6-fluoroindole that inhibits the growth of M. tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
5-Fluoroindole and 6-fluoroindole stock solutions (in DMSO)
-
Resazurin solution (0.02% in sterile water)
-
Positive control (e.g., Isoniazid)
-
Negative control (no drug)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of 5-fluoroindole and 6-fluoroindole in Middlebrook 7H9 broth in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.
-
Inoculation: Add the diluted bacterial suspension to each well containing the test compounds. Include positive and negative control wells.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Workflow for the Resazurin Microtiter Assay (REMA).
Anticancer Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluoroindole and 6-fluoroindole against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 5-fluoroindole and 6-fluoroindole. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Workflow for the MTT Cytotoxicity Assay.
Neurological Activity: Serotonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific serotonin receptor subtype.
Objective: To determine the binding affinity (Ki) of 5-fluoroindole and 6-fluoroindole for a specific serotonin receptor (e.g., 5-HT1A, 5-HT2A).
Materials:
-
Cell membranes prepared from cells expressing the target serotonin receptor subtype
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
5-Fluoroindole and 6-fluoroindole stock solutions
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compounds (5-fluoroindole or 6-fluoroindole).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Workflow for a Radioligand Receptor Binding Assay.
Conclusion: Positional Isomerism as a Key Determinant of Biological Activity
The comparative analysis of 5-fluoroindole and 6-fluoroindole unequivocally demonstrates that the positional isomerism of the fluorine substituent is a critical determinant of biological activity. The striking difference in their antimycobacterial potency highlights the profound impact of this seemingly minor structural change.
While direct comparative data for their anticancer and neurological activities is limited for the parent compounds, the extensive research on their derivatives reveals that both isomers are valuable scaffolds in medicinal chemistry. 5-fluoroindole appears to be a promising starting point for the development of anticancer prodrugs, while 6-fluoroindole has been more extensively explored in the context of neuropharmacology, particularly in the development of serotonin receptor modulators.
This guide provides a framework for researchers to understand the nuanced differences between these two isomers and offers the necessary experimental protocols to conduct further comparative investigations. A deeper understanding of the structure-activity relationships of fluorinated indoles will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents.
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Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. [Link]
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Grecco, S. dos S., et al. (2015). Chemical composition and in vitro cytotoxic effects of the essential oil from Nectandra leucantha leaves. PubMed. [Link]
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Ward, T. H., et al. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-72. [Link]
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Pidugu, V. R., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
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Sevinçli, Z. Ş., et al. (2020). Anticancer and antituberculosis effects of 5-fluoro- 1H-indole-2,3-dione 3-thiosemicarbazones. DergiPark. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 6-Fluoro-1H-indole-2-carbaldehyde with ¹H NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of 6-Fluoro-1H-indole-2-carbaldehyde using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the expected spectral features but also explore the underlying electronic effects that govern them. This guide will further compare the spectrum of the title compound with its non-fluorinated analog, 1H-indole-2-carbaldehyde, and discuss complementary analytical techniques for comprehensive structural elucidation.
The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecule can significantly alter its physicochemical and pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] In the case of 6-Fluoro-1H-indole-2-carbaldehyde, the fluorine atom at the 6-position is expected to modulate the electronic environment of the indole ring, which can be precisely monitored by ¹H NMR spectroscopy.
Predicting the ¹H NMR Spectrum of 6-Fluoro-1H-indole-2-carbaldehyde: A Comparative Approach
Baseline: ¹H NMR Spectrum of 1H-Indole-2-carbaldehyde
The reported ¹H NMR data for 1H-indole-2-carbaldehyde in CDCl₃ provides a crucial starting point for our analysis.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CHO | 9.88 | s | - |
| H-4 | 7.77 | d | 8.1 |
| H-7 | 7.48 | d | 8.3 |
| H-6 | 7.41 | t | 7.0 |
| H-3 | 7.30 | s | - |
| H-5 | 7.20 | t | 7.4 |
| N-H | ~8.5-9.5 (broad s) | br s | - |
Note: The N-H proton chemical shift is highly dependent on solvent and concentration and often appears as a broad singlet.
The Influence of the 6-Fluoro Substituent
The fluorine atom at the C-6 position will influence the chemical shifts and coupling patterns of the protons in the indole ring through two primary electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma bonds. This deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, leading to a shielding effect (upfield shift).
In the case of a fluorine substituent on a benzene ring, the inductive effect is generally dominant, but the resonance effect can partially counteract it, especially for para-protons.
Predicted ¹H NMR Data for 6-Fluoro-1H-indole-2-carbaldehyde
Based on these principles, we can predict the following changes in the ¹H NMR spectrum of 6-Fluoro-1H-indole-2-carbaldehyde compared to its non-fluorinated counterpart.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Rationale for Prediction |
| -CHO | ~9.90 | s | - | Minimal change expected as it is distant from the fluorine substituent. |
| H-4 | ~7.80 | d | ~8.2 | Minor downfield shift due to the overall electron-withdrawing nature of the fluorinated ring. |
| H-7 | ~7.55 | dd | JH7-H5 ≈ 8.5 Hz, JH7-F6 ≈ 5.0 Hz | Downfield shift due to proximity to the electronegative fluorine. The signal will be a doublet of doublets due to coupling with both H-5 and the fluorine at C-6. |
| H-5 | ~7.05 | dd | JH5-H4 ≈ 8.2 Hz, JH5-H7 ≈ 8.5 Hz, JH5-F6 ≈ 9.0 Hz | Significant upfield shift due to the +R effect of fluorine at the para position. The signal will be a doublet of doublets due to coupling with H-4, H-7, and a larger coupling to the fluorine at C-6. |
| H-3 | ~7.32 | s | - | Minimal change expected. |
| N-H | ~8.6-9.6 (broad s) | br s | - | Minor downfield shift due to the overall electron-withdrawing nature of the fluorinated ring. |
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum for structural validation, the following protocol should be followed:
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of 6-Fluoro-1H-indole-2-carbaldehyde.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for routine analysis.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard 1D proton experiment.
-
Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals.
-
Reference the spectrum to the residual solvent peak or TMS.
-
Visualizing the Workflow
Caption: Experimental workflow for ¹H NMR analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.
¹³C NMR Spectroscopy
-
Expected Spectrum: The ¹³C NMR spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The aldehyde carbonyl carbon will appear significantly downfield (~180-185 ppm). The carbon attached to the fluorine (C-6) will appear as a doublet due to ¹³C-¹⁹F coupling, with a large coupling constant (JCF ≈ 240-250 Hz). Other carbons in the benzene ring will also show smaller couplings to the fluorine.
-
Comparison to 1H-indole-2-carbaldehyde: The major difference will be the splitting of the C-6 signal and smaller couplings for C-5 and C-7 in the fluorinated compound. The chemical shifts of the carbons in the benzene ring will also be altered by the fluorine substituent.
¹⁹F NMR Spectroscopy
-
Expected Spectrum: A proton-coupled ¹⁹F NMR spectrum will show a single signal for the fluorine at C-6. This signal will be a multiplet due to coupling with the protons at H-5 and H-7. A proton-decoupled spectrum will simplify this to a singlet. The chemical shift will be in the typical range for aromatic fluorides. For instance, the ¹⁹F chemical shift for 6-fluoroindole-2-carboxylic acid in DMSO-d₆ has been reported, which can serve as a close approximation.[3]
-
Value: This technique is highly specific for fluorine-containing compounds and can provide valuable information about the electronic environment of the fluorine atom.
Mass Spectrometry (MS)
-
Expected Fragmentation: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Key fragmentation pathways would likely involve the loss of a hydrogen atom ([M-H]⁺ at m/z 162) and the loss of the formyl group ([M-CHO]⁺ at m/z 134). The fragmentation pattern can be compared to that of 1H-indole-2-carbaldehyde, which shows a molecular ion at m/z 145.[4]
-
Value: MS provides the molecular weight of the compound and offers additional structural information through its fragmentation pattern.
Conclusion
The structural validation of 6-Fluoro-1H-indole-2-carbaldehyde can be confidently achieved through a detailed analysis of its ¹H NMR spectrum. By comparing the predicted spectrum with that of the non-fluorinated analog and understanding the electronic effects of the fluorine substituent, a clear and unambiguous assignment of the structure is possible. For complete characterization, it is highly recommended to complement the ¹H NMR data with ¹³C NMR, ¹⁹F NMR, and mass spectrometry. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
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A Senior Application Scientist's Guide to the Synthesis of 6-Fluoroindoles: A Comparative Analysis
Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a "privileged" scaffold. Its presence in a vast array of bioactive natural products and pharmaceuticals underscores its significance. The strategic introduction of a fluorine atom onto this scaffold can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[1] Specifically, the 6-fluoroindole moiety is a critical building block for a range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs), anti-cancer agents, and antimicrobials, as well as for advanced organic electronic materials.[1][2]
Given its importance, the efficient and scalable synthesis of 6-fluoroindole is a matter of considerable interest to researchers in both academic and industrial settings. The choice of synthetic route is a critical decision, dictated by factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to 6-fluoroindole, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions.
Head-to-Head Comparison of Key Synthetic Strategies
The synthesis of 6-fluoroindole predominantly relies on classical indole syntheses, each with a unique mechanistic underpinning and distinct advantages and limitations. The Leimgruber-Batcho and Fischer syntheses are the most established and industrially relevant methods, while other routes like the Hemetsberger and modern palladium-catalyzed cyclizations offer alternative approaches.[1][3]
| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Hemetsberger Synthesis |
| Starting Materials | 4-Fluoro-2-nitrotoluene | 4-Fluorophenylhydrazine, Aldehyde/Ketone | 4-Fluorobenzaldehyde, Ethyl azidoacetate |
| Key Intermediates | Enamine | Phenylhydrazone | α-Azidocinnamate ester |
| Reaction Conditions | Step 1: Reflux in DMF. Step 2: Reductive cyclization (e.g., Pd/C, H₂; Fe/HOAc).[1] | Acid catalysis (Brønsted or Lewis acids), heating (80-150°C).[1] | Thermal decomposition of the azide intermediate.[4] |
| Typical Yields | Generally high.[1] | Variable; can be high but sensitive to substrate and conditions. | Typically >70%, but dependent on precursor stability.[4] |
| Key Advantages | High yields, mild cyclization conditions, avoids harsh acids, highly scalable.[1] | Versatile, wide range of catalysts, well-established.[1] | Good yields for the cyclization step. |
| Key Disadvantages | Availability/cost of substituted o-nitrotoluenes can be a limitation.[1] | Requires strong acids and heat; can produce isomeric mixtures with unsymmetrical ketones.[1] | Starting azide can be unstable and difficult to synthesize.[4] |
The Leimgruber-Batcho Indole Synthesis: The Industrial Workhorse
Developed as a milder, often higher-yielding alternative to the Fischer synthesis, the Leimgruber-Batcho method is a preferred route for large-scale and industrial production of 2,3-unsubstituted indoles like 6-fluoroindole.[1][5] Its strategic advantage lies in its two-step process that avoids the harsh acidic conditions of the Fischer cyclization.
Causality of Experimental Choices: The synthesis begins with the condensation of 4-fluoro-2-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acidity of the methyl group on the nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent formation of a stable enamine intermediate.[5] The second step is a reductive cyclization. The nitro group is reduced to an amine, which spontaneously attacks the enamine moiety, eliminating a secondary amine (e.g., dimethylamine) to form the aromatic indole ring.[5] A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., Pd/C, H₂) being common in lab settings and iron powder in acetic acid often used for industrial-scale synthesis due to cost and safety.[1][6]
Workflow for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis workflow for 6-fluoroindole.
Detailed Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
-
To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).[6]
-
Heat the reaction mixture to approximately 110°C and stir for 12-16 hours. The reaction should be monitored by TLC until consumption of the starting material is complete.[6]
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure. The resulting crude enamine can often be used directly in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. For catalytic hydrogenation, add 10% Palladium on carbon (Pd/C) (5-10 mol%).[6]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours. Alternatively, for iron reduction, add iron powder (e.g., 3-4 equivalents) and glacial acetic acid and heat to around 100°C for 1-2 hours.[1]
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-fluoroindole.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by crystallization.
The Fischer Indole Synthesis: The Classic Approach
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely taught indole synthesis.[1] It is a versatile one-pot reaction that involves the acid-catalyzed cyclization of a phenylhydrazone.
Causality of Experimental Choices: The synthesis begins with the formation of a phenylhydrazone from 4-fluorophenylhydrazine and an aldehyde or ketone (e.g., acetaldehyde or pyruvic acid).[1][2] This hydrazone, in the presence of a strong Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂), tautomerizes to an enehydrazine intermediate. The crucial step is a[3][3]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring.[5] Subsequent proton transfers, cyclization, and elimination of ammonia re-aromatize the system to furnish the final indole product. The choice of acid and reaction temperature are critical; conditions that are too harsh can lead to degradation and tar formation, while conditions that are too mild will result in an incomplete reaction.[5]
Workflow for Fischer Indole Synthesis
Caption: Fischer indole synthesis workflow for 6-fluoroindole.
Detailed Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration, or the mixture can be used directly.[1][6]
-
Cyclization: To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).[1]
-
Heat the reaction mixture, typically between 80°C and 150°C, for 1-4 hours, monitoring the progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the mixture to pH 7-8 with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
Alternative and Modern Synthetic Routes
While the Leimgruber-Batcho and Fischer syntheses are dominant, other methods offer unique pathways to the 6-fluoroindole core.
Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of an α-azido-β-arylacrylate ester, which is typically prepared via a Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl azidoacetate.[4][7] The thermolysis is thought to proceed through a nitrene intermediate, which undergoes cyclization to form the indole-2-carboxylate, which can then be hydrolyzed and decarboxylated.
-
Efficacy: Yields for the thermal cyclization step are often reported to be good, typically above 70%.[4] However, the synthesis is not widely used due to the potential instability of the azide starting material and the multi-step sequence required to reach the final unsubstituted indole.[4] For the synthesis of related azaindoles, this method has been shown to require higher temperatures and shorter reaction times than for analogous indoles.[8]
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-halo-ketone with an excess of an aniline.[9] For 6-fluoroindole, this would involve reacting 4-fluoroaniline with an appropriate α-bromo-ketone.
-
Efficacy: Historically, the Bischler-Möhlau synthesis is notorious for requiring harsh reaction conditions, which often leads to low yields and the formation of significant tar-like byproducts.[9][10] Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and allow for milder conditions.[10] However, due to these challenges, it is generally not a preferred route for the synthesis of simple, unsubstituted indoles like 6-fluoroindole.
Palladium-Catalyzed Syntheses
Modern organometallic chemistry has introduced powerful palladium-catalyzed methods for indole synthesis. A common strategy involves a Sonogashira cross-coupling of a protected 2-iodo-4-fluoroaniline with a terminal alkyne, followed by an intramolecular cyclization (e.g., Larock cyclization) to form the indole ring.[3][11]
-
Efficacy: These methods offer high efficiency, excellent functional group tolerance, and often milder conditions compared to the classical syntheses.[3] They are particularly powerful for creating highly substituted or complex indole derivatives. For a simple target like 6-fluoroindole, the starting materials (e.g., 2-iodo-4-fluoroaniline) may be less readily available or more expensive than those for the Leimgruber-Batcho or Fischer routes, potentially making it a less cost-effective choice for large-scale production.
Conclusion and Recommendations
The synthesis of 6-fluoroindole is a well-established process with several viable routes. For researchers requiring high yields, mild conditions, and a clear path to scalability, the Leimgruber-Batcho synthesis stands out as the superior choice, provided the 4-fluoro-2-nitrotoluene starting material is accessible. Its operational advantages have made it an industrial favorite.
The Fischer indole synthesis remains a highly versatile and valuable method, particularly for laboratory-scale synthesis and for creating diverse analogs from a common 4-fluorophenylhydrazine precursor. Careful optimization of the acid catalyst and reaction conditions is paramount to achieving good yields and minimizing byproduct formation.
Alternative methods such as the Hemetsberger and modern palladium-catalyzed routes provide additional strategic options. While potentially high-yielding, the Hemetsberger route is hampered by the challenges associated with its azide intermediate. Palladium-catalyzed methods offer exceptional control and tolerance but may be more suited for complex, substituted targets rather than the bulk synthesis of the parent 6-fluoroindole scaffold. The Bischler-Möhlau synthesis, in its classical form, is generally not recommended for this specific target due to its propensity for low yields and harsh conditions.
Ultimately, the optimal synthetic strategy will be a function of the specific project goals, including scale, budget, available starting materials, and the need for downstream diversification.
References
- The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Online].
- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. (2025). BenchChem. [Online].
- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. (2025). BenchChem. [Online].
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Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Online]. Available: [Link]
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Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Online]. Available: [Link]
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The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Online]. Available: [Link]
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Bischler Indole Synthesis. ResearchGate. [Online]. Available: [Link]
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Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. [Online]. Available: [Link]
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Leimgruber–Batcho indole synthesis. Wikipedia. [Online]. Available: [Link]
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Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. NIH. [Online]. Available: [Link]
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Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Online]. Available: [Link]
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Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. ResearchGate. [Online]. Available: [Link]
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A Cycloisomerization/Friedel-Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4-b]indoles. NIH. [Online]. Available: [Link]
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Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. ResearchGate. [Online]. Available: [Link]
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Palladium-Catalyzed anti-Selective Fluoroalkylboration of Internal and Terminal Alkynes. PubMed. [Online]. Available: [Link]
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Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. Organic Chemistry Frontiers (RSC Publishing). [Online]. Available: [Link]
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Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. University of Liverpool. [Online]. Available: [Link]
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Expeditious Synthesis of 6-Fluoroalkyl-Phenanthridines via Palladium-Catalyzed Norbornene-Mediated Dehydrogenative Annulation. PubMed. [Online]. Available: [Link]
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High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite. PubMed. [Online]. Available: [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Online]. Available: [Link]
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Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers. [Online]. Available: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 6-Fluoro-1H-indole-2-carbaldehyde Fragmentation
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 6-Fluoro-1H-indole-2-carbaldehyde, a halogenated indole derivative of increasing interest in medicinal chemistry. By objectively comparing its fragmentation pattern with that of related structures and considering the influence of different ionization techniques, this document aims to equip the reader with the necessary expertise to confidently interpret the mass spectra of this and similar compounds.
Introduction: The Significance of Halogenated Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The introduction of a fluorine atom, as in 6-Fluoro-1H-indole-2-carbaldehyde, can profoundly alter the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the mass spectral fragmentation of such molecules is therefore critical for their unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.
This guide will delve into the characteristic fragmentation pathways of 6-Fluoro-1H-indole-2-carbaldehyde under electron ionization, a "hard" ionization technique that provides rich structural information through extensive fragmentation. We will also draw comparisons with electrospray ionization (ESI), a "soft" ionization method, to highlight the complementary nature of these techniques in structural analysis.
Experimental Protocols: Acquiring High-Quality Mass Spectra
To ensure the generation of reproducible and reliable mass spectra, the following experimental parameters are recommended.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of 6-Fluoro-1H-indole-2-carbaldehyde in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.
-
Ionization Source: An electron ionization (EI) source is employed.
-
Electron Energy: A standard electron energy of 70 eV is utilized to induce ionization and fragmentation. This energy level ensures consistent fragmentation patterns that can be compared with spectral libraries.
-
Source Temperature: The ion source temperature is typically maintained between 200-250 °C to ensure sample volatilization without thermal degradation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Introduction: The sample, dissolved in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode), is introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.
-
Ionization Source: An electrospray ionization (ESI) source is used.
-
Ionization Mode: Both positive and negative ion modes should be explored, although indoles typically ionize well in positive mode to form [M+H]⁺ ions.
-
Capillary Voltage: Typically set between 3-5 kV.
-
Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.
-
Drying Gas Temperature: Maintained at a temperature sufficient to desolvate the ions without causing in-source fragmentation (e.g., 250-350 °C).
-
Fragmentor/Cone Voltage: This voltage can be varied to induce in-source fragmentation, providing some structural information, though not as extensive as EI-MS.[1]
Data Presentation and Interpretation: Unraveling the Fragmentation Pathway
The electron ionization mass spectrum of 6-Fluoro-1H-indole-2-carbaldehyde is characterized by a series of fragment ions that provide a detailed structural fingerprint of the molecule. The proposed fragmentation pathways are elucidated by considering the established fragmentation patterns of indole, aromatic aldehydes, and the influence of the fluorine substituent.
Proposed EI-MS Fragmentation of 6-Fluoro-1H-indole-2-carbaldehyde
The molecular ion ([M]⁺˙) of 6-Fluoro-1H-indole-2-carbaldehyde (C₉H₆FNO) has a theoretical exact mass of 163.0433. The key fragmentation steps are outlined below and summarized in Table 1.
Table 1: Proposed Fragment Ions for 6-Fluoro-1H-indole-2-carbaldehyde in EI-MS
| m/z (Proposed) | Proposed Formula | Description of Loss |
| 163 | [C₉H₆FNO]⁺˙ | Molecular Ion |
| 162 | [C₉H₅FNO]⁺ | Loss of H radical from the aldehyde |
| 134 | [C₈H₅FN]⁺ | Loss of CHO radical from the aldehyde |
| 107 | [C₇H₄F]⁺ | Loss of HCN from the [M-CHO]⁺ ion |
dot
Caption: Proposed EI-MS fragmentation pathway for 6-Fluoro-1H-indole-2-carbaldehyde.
The initial fragmentation is dominated by cleavages associated with the aldehyde functional group, a common feature for aromatic aldehydes.[2][3] The loss of a hydrogen radical (H•) from the formyl group leads to the formation of a stable acylium ion at m/z 162 ([M-1]⁺). This is a characteristic fragmentation for aldehydes.[3]
A more significant fragmentation pathway involves the cleavage of the C-C bond between the indole ring and the carbonyl group, resulting in the loss of a formyl radical (CHO•) to yield a prominent ion at m/z 134 ([M-29]⁺). This ion corresponds to the 6-fluoroindole radical cation. The stability of the aromatic indole ring system drives this fragmentation.
Subsequent fragmentation of the 6-fluoroindole ion (m/z 134) can occur through the characteristic loss of hydrogen cyanide (HCN) from the pyrrole ring, a well-documented fragmentation pathway for indoles. This elimination would lead to the formation of a fluorinated benzocyclobutadiene-type ion at m/z 107.
The presence of the fluorine atom on the benzene ring is expected to influence the relative abundance of these fragment ions but not fundamentally alter the primary fragmentation pathways of the indole-2-carbaldehyde core. The fluorine atom itself is generally not lost in the initial fragmentation steps due to the strength of the C-F bond.[4][5]
Comparative Analysis: Ionization Techniques and Structural Analogs
EI-MS vs. ESI-MS
A comparative analysis of the data obtained from EI-MS and ESI-MS provides a more complete picture of the analyte.
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment | Soft ionization via solvent evaporation |
| Molecular Ion | Often observed, but can be weak | Typically the base peak ([M+H]⁺) |
| Fragmentation | Extensive, provides detailed structural info | Minimal, can be induced (in-source CID) |
| Primary Use | Structural elucidation of unknowns | Analysis of polar, non-volatile compounds |
For 6-Fluoro-1H-indole-2-carbaldehyde, EI-MS is superior for detailed structural confirmation due to its rich fragmentation pattern. ESI-MS, on the other hand, would be the method of choice for quantitative analysis, especially when coupled with liquid chromatography, as it provides a strong signal for the protonated molecule with minimal fragmentation, leading to higher sensitivity and specificity.
Comparison with Indole-2-carbaldehyde
The fragmentation of the non-fluorinated analog, indole-2-carbaldehyde, follows a similar pattern. The molecular ion appears at m/z 145, with key fragments at m/z 144 ([M-H]⁺) and m/z 116 ([M-CHO]⁺). The subsequent loss of HCN from the m/z 116 ion would yield a fragment at m/z 89. Comparing the spectra of the fluorinated and non-fluorinated compounds allows for the direct assignment of fragments containing the fluorine atom.
dot
Caption: General experimental workflow for the mass spectrometric analysis.
Conclusion and Future Outlook
The mass spectral fragmentation of 6-Fluoro-1H-indole-2-carbaldehyde under electron ionization is a predictable process governed by the established fragmentation rules for its constituent functional groups. The aldehyde moiety directs the initial fragmentation through the loss of H• and CHO• radicals, while the indole core dictates subsequent fragmentation via the loss of HCN. The fluorine substituent primarily serves as a mass marker, aiding in the identification of fragments containing the aromatic ring.
For researchers in drug discovery and development, a clear understanding of these fragmentation pathways is crucial for the rapid and accurate identification of fluorinated indole derivatives and their metabolites. The complementary use of both hard (EI) and soft (ESI) ionization techniques provides a comprehensive analytical toolkit for the structural characterization of these important molecules. Future work could involve high-resolution mass spectrometry to confirm the elemental composition of the proposed fragments and tandem mass spectrometry (MS/MS) experiments to further validate the fragmentation pathways.
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PubChem. (n.d.). 6-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]
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LibreTexts, C. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts, C. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]
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Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
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The Indole Carbaldehyde Scaffold: A Comparative Guide to its Isomers in Kinase Inhibitor Discovery
Introduction: In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a foundational component in a multitude of natural products and synthetic drugs. The introduction of a carbaldehyde group to this bicyclic heterocycle unlocks a world of synthetic possibilities, creating versatile intermediates for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the kinase inhibitory activities stemming from different indole-2-carbaldehyde isomers. Rather than a direct comparison of the isomers themselves, which often act as synthetic precursors, we will explore the diverse kinase inhibitor profiles of the derivatives they generate. This analysis, supported by experimental data, will offer valuable insights for researchers, scientists, and drug development professionals navigating the complex terrain of kinase inhibitor design.
The Strategic Importance of Isomeric Variation
The position of the carbaldehyde group on the indole ring—be it at the 2, 3, or 5-position—profoundly influences the steric and electronic properties of the molecule. This, in turn, dictates the types of chemical transformations that are feasible and the ultimate three-dimensional shape of the resulting derivatives. Consequently, each isomer serves as a unique gateway to distinct classes of kinase inhibitors, targeting different components of the human kinome. This guide will illuminate these divergent paths, providing a comparative analysis of the therapeutic potential unlocked by each indole carbaldehyde isomer.
Indole-2-Carbaldehyde: A Gateway to Multi-Targeted Kinase Inhibitors
Indole-2-carbaldehyde is a cornerstone in the synthesis of a prominent class of kinase inhibitors: the indole-2-carboxamides. These derivatives have demonstrated remarkable efficacy as multi-targeted agents, simultaneously inhibiting several key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[1]
Kinase Inhibitory Profile of Indole-2-Carboxamide Derivatives
The true potential of indole-2-carbaldehyde is realized upon its conversion to the corresponding carboxamide. A representative synthetic pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling. This transformation is crucial as the carboxamide moiety often plays a key role in binding to the kinase active site.
Below is a summary of the inhibitory activities of representative indole-2-carboxamide derivatives against a panel of cancer-related kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Va | EGFR | 71 ± 6 | Erlotinib | 80 ± 5 |
| Va | BRAFV600E | 67 ± 5 | Erlotinib | 60 ± 5 |
| Ve | VEGFR-2 | 1.10 | Sorafenib | 0.17 |
| Vg | VEGFR-2 | 1.60 | Sorafenib | 0.17 |
Table 1: Kinase inhibitory activity of representative indole-2-carboxamide derivatives. Data sourced from[1].
The data clearly indicates that derivatives originating from the indole-2-carbaldehyde scaffold can be potent, dual inhibitors of key kinases in oncogenic signaling pathways. For instance, compound Va shows comparable activity to the established EGFR inhibitor Erlotinib, while also potently inhibiting BRAFV600E.[1] Furthermore, compounds Ve and Vg exhibit nanomolar inhibition of VEGFR-2, a critical mediator of angiogenesis.
Experimental Protocol: Synthesis of Indole-2-Carboxamides
The following is a generalized, step-by-step methodology for the synthesis of indole-2-carboxamide derivatives from indole-2-carbaldehyde, illustrating the causality behind the experimental choices.
Step 1: Oxidation of Indole-2-carbaldehyde to Indole-2-carboxylic acid
-
Rationale: The aldehyde must first be oxidized to a carboxylic acid to enable amide bond formation. A mild oxidizing agent like sodium chlorite is often used to avoid over-oxidation or degradation of the indole ring.
-
Procedure:
-
Dissolve indole-2-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add a phosphate buffer to maintain a stable pH, which is crucial for the selectivity of the oxidation.
-
Slowly add a solution of sodium chlorite at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is extracted and purified to yield indole-2-carboxylic acid.
-
Step 2: Amide Coupling to form Indole-2-carboxamides
-
Rationale: A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid for nucleophilic attack by an amine. This is a standard and efficient method for forming robust amide bonds.
-
Procedure:
-
Dissolve the synthesized indole-2-carboxylic acid in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add the desired amine and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the generated acid.
-
Add the coupling agent (e.g., HATU) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Once complete, the product is isolated through extraction and purified by column chromatography.
-
Diagram of a Representative Synthetic Workflow:
Caption: Synthetic workflow from indole-2-carbaldehyde to indole-2-carboxamide derivatives.
Indole-3-Carbaldehyde: A Versatile Precursor for Diverse Kinase Inhibitors
Indole-3-carbaldehyde, a readily available isomer, serves as a starting point for a wide array of bioactive indole alkaloids and synthetic compounds with kinase inhibitory properties.[2] Its derivatives have been shown to target kinases such as c-Src.
Kinase Inhibitory Profile of 3-Substituted Indoles
One notable application of indole-3-carbaldehyde is in the one-pot, three-component synthesis of 3-substituted indoles. These compounds have been evaluated for their anticancer and c-Src kinase inhibitory activities.[3][4]
| Compound ID | Target Kinase | IC50 (µM) |
| 4d | c-Src | 50.6 |
| 4l | c-Src | 58.3 |
Table 2: c-Src kinase inhibitory activity of representative 3-substituted indoles derived from a multi-component reaction involving a benzaldehyde (structurally related to indole-3-carbaldehyde in terms of reactivity). Data sourced from[4].
While the IC50 values are in the micromolar range, these findings highlight the potential of the indole-3-yl core as a scaffold for the development of Src kinase inhibitors.[4] Further optimization of these initial hits could lead to more potent compounds.
Signaling Pathway Targeted by c-Src Inhibitors
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified c-Src signaling pathway and the point of inhibition.
Indole-5-Carbaldehyde: A Building Block for Aurora Kinase Inhibitors
Indole-5-carbaldehyde has emerged as a valuable intermediate in the structure-based design of inhibitors for Aurora kinase A. This kinase is a key regulator of mitosis, and its overexpression is frequently observed in various human cancers, making it an attractive therapeutic target.
While specific IC50 data for direct derivatives of indole-5-carbaldehyde are not as readily available in the public domain as for the other isomers, its utility in the synthesis of potent Aurora kinase A inhibitors is well-documented in the medicinal chemistry literature. The synthetic strategies often involve the elaboration of the carbaldehyde into more complex heterocyclic systems that can effectively interact with the ATP-binding pocket of the kinase.
The development of kinase inhibitors from the indole-5-carbaldehyde scaffold underscores the importance of this isomer in accessing unique chemical space and targeting different families of kinases compared to its 2- and 3-substituted counterparts.
Conclusion: A Tale of Three Isomers
This comparative guide illustrates that while indole-2-carbaldehyde, indole-3-carbaldehyde, and indole-5-carbaldehyde are structurally similar, they provide access to distinct families of kinase inhibitors.
-
Indole-2-carbaldehyde is a preferred precursor for potent, multi-targeted indole-2-carboxamide inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, as well as the serine/threonine kinase BRAF.
-
Indole-3-carbaldehyde offers a versatile platform for the synthesis of a diverse range of compounds, including those with inhibitory activity against non-receptor tyrosine kinases such as c-Src.
-
Indole-5-carbaldehyde serves as a key building block for the development of inhibitors targeting cell cycle kinases, exemplified by Aurora kinase A.
The choice of the starting indole carbaldehyde isomer is therefore a critical strategic decision in the early stages of a drug discovery program, profoundly influencing the kinase targets that can be effectively modulated. Understanding the unique synthetic utility and the resulting pharmacological profiles of the derivatives of each isomer is paramount for the rational design of the next generation of kinase inhibitors.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5694. [Link]
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Majumder, A., & Younus, H. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ChemistrySelect, 3(38), 10641-10655. [Link]
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Kamal, A., Reddy, M. K., Sreekanth, K., et al. (2012). 3-Substitued indoles: one pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 643-647. [Link]
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Kamal, A., Reddy, M. K., Sreekanth, K., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & medicinal chemistry letters, 21(19), 5847–5850. [Link]
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A Comparative Crystallographic Guide to 6-Fluoro-1H-indole-2-carbaldehyde and Its Derivatives: Structural Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[2] This guide provides an in-depth comparative analysis of the X-ray crystallography of 6-fluoro-1H-indole-2-carbaldehyde, a key building block in the synthesis of various bioactive compounds.[3][4] While a definitive crystal structure for this specific derivative is not publicly available, we will project its likely structural characteristics by drawing on crystallographic data from closely related indole derivatives. This guide will delve into the nuanced effects of fluorination on crystal packing and intermolecular interactions, offering valuable insights for rational drug design.
The Influence of Fluorine on Indole Crystallography: A Predictive Analysis
The substitution of hydrogen with fluorine at the C6 position of the indole ring is anticipated to induce significant changes in the crystal packing and intermolecular interactions compared to its non-fluorinated counterpart, indole-2-carbaldehyde. The high electronegativity and the ability of fluorine to participate in non-covalent interactions are key determinants of these structural alterations.
Based on studies of other halogenated indole derivatives, the crystal structure of 6-fluoro-1H-indole-2-carbaldehyde is likely to be stabilized by a network of weak intermolecular interactions.[5] In the absence of strong hydrogen bond donors other than the indole N-H, interactions such as N-H···O, N-H···π, and C-H···F are expected to play a crucial role in the supramolecular assembly.
A comparative analysis of the unit cell parameters and key intermolecular interactions of indole-2-carbaldehyde and a related N-substituted indole-2-carbaldehyde derivative provides a framework for predicting the crystallographic features of 6-fluoro-1H-indole-2-carbaldehyde.
Table 1: Comparative Crystallographic Data of Indole-2-Carbaldehyde Derivatives
| Parameter | Indole-2-carbaldehyde (Predicted) | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[6][7] | 6-Fluoro-1H-indole-2-carbaldehyde (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | ~12.5 | 12.6886 (7) | ~12.7 |
| b (Å) | ~9.0 | 9.2655 (6) | ~9.2 |
| c (Å) | ~11.5 | 11.6024 (7) | ~11.6 |
| β (°) | ~105 | 105.374 (2) | ~105 |
| V (ų) | ~1300 | 1315.24 (14) | ~1320 |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking | C-H···O and C-H···π interactions | N-H···O hydrogen bonds, C-H···F interactions, π-π stacking |
The predicted data for 6-fluoro-1H-indole-2-carbaldehyde is extrapolated from the known structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde and general trends observed in fluorinated aromatic compounds. The presence of the fluorine atom is expected to introduce C-H···F interactions and potentially alter the π-π stacking geometry due to changes in the molecule's electrostatic potential.
Experimental Protocols
Synthesis of 6-Fluoro-1H-indole-2-carbaldehyde
The synthesis of 6-fluoro-1H-indole-2-carbaldehyde can be achieved through a multi-step process, with the Leimgruber-Batcho indole synthesis being a versatile method for obtaining the 6-fluoroindole core.[2]
Step 1: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis [2]
-
Enamine Formation: React 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like DMF at elevated temperatures.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization using a reducing agent such as hydrogen gas with a palladium catalyst (Pd/C) or iron in acetic acid to yield 6-fluoroindole.
Step 2: Formylation of 6-Fluoroindole
The Vilsmeier-Haack reaction is a standard method for the formylation of indoles.[8][9]
-
To a solution of 6-fluoroindole in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature, and then heat to ensure the completion of the reaction.
-
The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., NaOH solution).
-
The precipitated product, 6-fluoro-1H-indole-2-carbaldehyde, is then filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Caption: General workflow for single-crystal X-ray diffraction.
Comparative Analysis with Alternative Compounds
To fully appreciate the structural impact of the 6-fluoro substituent, a comparison with the non-fluorinated parent compound, indole-2-carbaldehyde, and other halogenated analogues is essential.
Table 2: Comparison of Predicted and Known Structural Features of Indole-2-Carbaldehyde Derivatives
| Feature | Indole-2-carbaldehyde [10][11][12][13] | 6-Chloro-1H-indole-2-carbaldehyde (Predicted) | 6-Bromo-1H-indole-2-carbaldehyde (Predicted) | 6-Fluoro-1H-indole-2-carbaldehyde (Predicted) |
| Molecular Weight ( g/mol ) | 145.16 | 179.60 | 224.05 | 163.15 |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking | N-H···O hydrogen bonds, C-H···Cl interactions, π-π stacking | N-H···O hydrogen bonds, C-H···Br interactions, Halogen bonding (Br···O/N), π-π stacking | N-H···O hydrogen bonds, C-H···F interactions, π-π stacking |
| Expected Crystal Packing Motif | Herringbone or slipped-stack | Similar to chloro-substituted aromatics, likely herringbone | Isostructural with chloro derivative, potential for halogen bonding induced motifs | Planar sheets or herringbone, influenced by C-H···F bonds |
| Effect of Halogen on Packing | N/A | Chlorine directs packing through weak hydrogen bonds and electrostatic interactions. | Bromine's size and polarizability can lead to stronger halogen bonds, influencing the overall packing arrangement. | Fluorine's high electronegativity and small size lead to distinct C-H···F interactions that can significantly alter the packing compared to other halogens. |
This comparative table highlights how the nature of the halogen substituent at the 6-position is expected to systematically alter the intermolecular interactions and, consequently, the crystal packing of indole-2-carbaldehyde derivatives. The unique properties of fluorine are predicted to result in a crystal structure with a distinct network of non-covalent interactions.
Caption: Key predicted intermolecular interactions in the crystal structure.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the X-ray crystallography of 6-fluoro-1H-indole-2-carbaldehyde. By leveraging data from analogous structures, we have outlined the likely synthesis, crystallization, and resulting solid-state structure of this important medicinal chemistry building block. The insights into the role of the fluorine substituent in directing crystal packing provide a valuable framework for understanding and predicting the solid-state properties of related fluorinated indole derivatives, ultimately aiding in the rational design of new and improved therapeutic agents.
References
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Shukla, R., Singh, P., Panini, P., & Chopra, D. (2018). Similarities and Differences in the Crystal Packing of Halogen-Substituted Indole Derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 376–384. [Link]
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Pineda, A., Arias, S., & Cabezas, N. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. [Link]
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ResearchGate. (2022). (PDF) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. [Link]
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Li, J., et al. (2023). Crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, C16H9BrINO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Golantsov, N. E., et al. (2005). CHIRALLY N-SUBSTITUTED INDOLE-2-CARBALDEHYDES. PREPARATION AND USE IN ASYMMETRIC SYNTHESIS. Chemistry of Heterocyclic Compounds, 41(10), 1290-1297. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Fluoroindole. PubChem. [Link]
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MySkinRecipes. (n.d.). 6-Fluoro-1H-Indole-2-Carbaldehyde. MySkinRecipes. [Link]
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Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Fluoro-1H-indole-2-carbaldehyde
For Immediate Release
As a trusted partner in research and development, we recognize that the lifecycle of a chemical reagent extends beyond its application in the lab. The final, critical step of proper disposal is paramount for ensuring the safety of personnel, protecting the environment, and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Fluoro-1H-indole-2-carbaldehyde, a halogenated indole derivative utilized in pharmaceutical synthesis and medicinal chemistry.
Part 1: Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, 6-Fluoro-1H-indole-2-carbaldehyde should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation.[1][2][3][4] All handling and disposal procedures must be conducted in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.
Table 1: Inferred Hazards and Required PPE
| Potential Hazard | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Gloves: Nitrile rubber gloves are required. Always inspect gloves for integrity before use. Lab Coat: A fully buttoned lab coat must be worn to prevent skin exposure. |
| Eye Irritation | May cause serious irritation, redness, or pain. | Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dust generation is likely. |
In the event of accidental exposure, immediate action is crucial. For skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure or if irritation persists.[1][2][3]
Part 2: Waste Segregation and Collection Protocol
Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. As a halogenated organic compound, 6-Fluoro-1H-indole-2-carbaldehyde waste must never be mixed with non-halogenated waste streams or disposed of down the drain.[5]
Step 1: Solid Waste Collection
-
Unused/Expired Product: Collect any unused or expired 6-Fluoro-1H-indole-2-carbaldehyde powder in its original container or a clearly labeled, sealable hazardous waste container.
-
Contaminated Labware: Disposable items such as weighing papers, pipette tips, and gloves that are contaminated with the compound should be collected in a designated, lined container for solid halogenated organic waste.
Step 2: Liquid Waste Collection
-
Reaction Mixtures & Solvents: All solutions and reaction mixtures containing 6-Fluoro-1H-indole-2-carbaldehyde must be collected in a dedicated container for "Halogenated Organic Liquid Waste."
-
Glassware Rinsate: Rinsate from cleaning glassware that has been in contact with the compound is also considered hazardous waste. Triple-rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect all rinsate in the halogenated liquid waste container.[5]
Step 3: Empty Container Disposal
-
Original containers of 6-Fluoro-1H-indole-2-carbaldehyde must be decontaminated before disposal. Triple-rinse the container with a suitable solvent, collecting the rinsate as halogenated liquid waste.[5] Once decontaminated, the container can be managed according to your institution's guidelines for clean labware.
Part 3: Waste Storage and Labeling
All waste containing 6-Fluoro-1H-indole-2-carbaldehyde must be managed in compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.
Diagram 1: Decision Workflow for Disposal of 6-Fluoro-1H-indole-2-carbaldehyde
Sources
A Senior Application Scientist's Guide to Handling 6-Fluoro-1H-indole-2-carbaldehyde: A Comprehensive PPE and Safety Protocol
As researchers and drug development professionals, our work with novel chemical entities like 6-Fluoro-1H-indole-2-carbaldehyde demands a safety-first mindset, grounded in a deep understanding of the potential hazards involved. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety. The protocols outlined here are designed to be a self-validating system, empowering you to handle this compound with confidence and integrity.
Understanding the Hazard Profile
This substance should be treated as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5][7] The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | [1][3][8] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation. | [1][3][8] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | [1][3][8] |
Given this profile, direct contact and aerosol generation must be minimized through a combination of engineering controls and a robust PPE protocol.
The Hierarchy of Controls: A Foundational Safety Principle
Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, not the first. This systematic approach ensures the highest level of safety.
Caption: Fig 1: The Hierarchy of Controls prioritizes safer work systems over reliance on personal protection.
For 6-Fluoro-1H-indole-2-carbaldehyde, this means:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control inhalation exposure.[2][3][8] Ensure that eyewash stations and safety showers are readily accessible.[2][8]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical.
Core PPE Protocol for 6-Fluoro-1H-indole-2-carbaldehyde
Once engineering and administrative controls are in place, the following PPE is mandatory.
Eye and Face Protection
Due to the serious eye irritation risk, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes.[9]
-
High-Risk Operations: When there is a risk of splashing or handling larger quantities, a face shield must be worn in addition to chemical splash goggles.[9]
Hand Protection
This compound is known to cause skin irritation.[1][3][8] Proper glove selection and use are critical to prevent dermal exposure.
-
Glove Type: Disposable nitrile gloves are a suitable choice for incidental contact.[9] They provide good resistance against a range of chemicals.
-
Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.
-
Technique: Use proper glove removal technique to avoid contaminating your skin. Never reuse disposable gloves. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair.
-
For Prolonged Contact: For extended handling periods or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[9]
-
Clothing: Long pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory.[9] Avoid synthetic fabrics like polyester, which can melt in a fire.[9]
-
For Larger Quantities: For handling significant quantities where the risk of a large splash exists, a chemical-resistant apron or coveralls should be worn over the lab coat.[10][11]
Respiratory Protection
While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in specific situations.
-
Standard Operations: When handled inside a certified fume hood, respiratory protection is generally not required.[2]
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[12] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[9][13]
Step-by-Step PPE Workflow
Properly donning and doffing PPE is as important as selecting the correct equipment. The following sequence minimizes the risk of contamination.
Caption: Fig 2: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Emergency Procedures and Decontamination
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7][8] If skin irritation occurs, seek medical advice.[8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][8] If the person feels unwell, call a poison center or doctor.[1][8]
-
Contaminated PPE: All contaminated PPE must be removed carefully to avoid secondary exposure. Disposable items, such as gloves, must be placed in a sealed bag for hazardous waste disposal. Reusable items like lab coats must be decontaminated or disposed of according to your institution's hazardous waste guidelines.
Disposal of Contaminated Materials
All disposable materials that have come into contact with 6-Fluoro-1H-indole-2-carbaldehyde, including gloves, bench paper, and pipette tips, must be considered hazardous waste.
-
Procedure: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[6][8] Never dispose of this material in standard trash or down the drain.[12]
By adhering to this comprehensive guide, you are not only protecting yourself but also ensuring the integrity of your research and the safety of your colleagues.
References
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Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - 5-Fluoroindole-3-carboxaldehyde. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Indole-7-carboxaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
